molecular formula C13H12ClN3O4S B15574920 SBI-425

SBI-425

Numéro de catalogue: B15574920
Poids moléculaire: 341.77 g/mol
Clé InChI: SBAITEDLNTYIOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SBI-425 is a useful research compound. Its molecular formula is C13H12ClN3O4S and its molecular weight is 341.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-[(5-chloro-2-methoxyphenyl)sulfonylamino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O4S/c1-21-11-3-2-9(14)5-12(11)22(19,20)17-10-4-8(13(15)18)6-16-7-10/h2-7,17H,1H3,(H2,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAITEDLNTYIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CN=CC(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme implicated in the pathogenesis of vascular calcification and other metabolic disorders. This guide delineates the core mechanism of action of this compound, focusing on its molecular target, the modulation of extracellular purinergic signaling, and its downstream effects on cellular pathways. Through the inhibition of TNAP, this compound effectively increases the concentration of extracellular pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, thereby mitigating vascular calcification. Furthermore, this compound influences the intricate balance of extracellular adenosine triphosphate (ATP), adenosine monophosphate (AMP), and adenosine, which play crucial roles in regulating vascular smooth muscle cell function and inflammation. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound, offering a valuable resource for researchers in the field of cardiovascular disease and drug development.

Introduction to this compound and its Therapeutic Target: TNAP

Tissue-nonspecific alkaline phosphatase (TNAP) is a ubiquitously expressed ectoenzyme that plays a critical role in bone mineralization.[1][2] Its primary function is the hydrolysis of inorganic pyrophosphate (PPi), a key physiological inhibitor of mineralization, into two molecules of inorganic phosphate (Pi).[1][2] While this process is essential for normal skeletal development, aberrant TNAP activity in soft tissues, particularly the vasculature, is a significant contributor to pathological calcification.[3][4][5]

This compound is a highly selective and potent inhibitor of TNAP.[6][7] Its development was driven by the therapeutic potential of targeting TNAP to prevent or reverse ectopic calcification. The molecule has demonstrated efficacy in various preclinical models of vascular calcification, highlighting its promise as a novel therapeutic agent.

Core Mechanism of Action: Inhibition of TNAP and Modulation of Extracellular Purinergic Signaling

The primary mechanism of action of this compound is the direct inhibition of TNAP's enzymatic activity. This inhibition has two major consequences on the extracellular environment:

  • Increased Extracellular Pyrophosphate (PPi): By blocking TNAP-mediated hydrolysis of PPi, this compound leads to an accumulation of this potent mineralization inhibitor.[3][4][5] PPi directly prevents the formation and growth of hydroxyapatite crystals, the mineral component of calcified tissues.

  • Modulation of Extracellular Nucleotide and Nucleoside Levels: TNAP is also involved in the hydrolysis of other extracellular substrates, including ATP and AMP.[8][9][10][11][12] Inhibition of TNAP by this compound can therefore lead to altered levels of extracellular ATP, AMP, and adenosine, which are important signaling molecules that regulate a variety of cellular processes through purinergic receptors.[13][14]

Quantitative Data on this compound Activity
ParameterValueAssay ConditionReference
IC50 16 nMIn vitro PPi assay[6]
IC50 105 nMWhole blood assay[7]

Signaling Pathways Modulated by this compound

The inhibition of TNAP by this compound initiates a cascade of signaling events, primarily through the modulation of extracellular PPi and adenosine levels.

The Pyrophosphate (PPi) Pathway and Inhibition of Calcification

The accumulation of extracellular PPi is the principal mechanism by which this compound prevents vascular calcification.

PPi_Pathway cluster_extracellular Extracellular Space SBI425 This compound TNAP TNAP SBI425->TNAP Inhibits PPi Pyrophosphate (PPi) (Calcification Inhibitor) TNAP->PPi Hydrolyzes Pi Inorganic Phosphate (Pi) (Calcification Promoter) TNAP->Pi Produces Calcification Vascular Calcification PPi->Calcification Inhibits Pi->Calcification Promotes

Caption: this compound inhibits TNAP, increasing PPi and preventing vascular calcification.

The Adenosine Signaling Pathway

TNAP contributes to the generation of extracellular adenosine by hydrolyzing AMP.[9][11] By inhibiting TNAP, this compound can modulate adenosine signaling, which has complex effects on vascular smooth muscle cells (VSMCs) and inflammatory cells. Adenosine can act on different G protein-coupled receptors (A1, A2A, A2B, A3) to regulate intracellular cyclic AMP (cAMP) and calcium levels, as well as activate signaling cascades like the MAPK/ERK pathway.[15][16][17][18][19]

Adenosine_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (VSMC) SBI425 This compound TNAP TNAP SBI425->TNAP Inhibits AMP AMP TNAP->AMP Hydrolyzes ATP ATP ATP->AMP Hydrolyzed by ecto-nucleotidases Adenosine Adenosine AMP->Adenosine Hydrolyzed by TNAP / CD73 Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine->Adenosine_Receptors Activates PLC PLC Adenosine_Receptors->PLC cAMP cAMP Adenosine_Receptors->cAMP MAPK_ERK MAPK/ERK Pathway Adenosine_Receptors->MAPK_ERK Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) PLC->Cellular_Response cAMP->Cellular_Response MAPK_ERK->Cellular_Response

References

SBI-425: A Comprehensive Technical Guide to a Potent Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a key enzyme in the regulation of extracellular pyrophosphate (ePPi) levels, a critical inhibitor of mineralization. By hydrolyzing ePPi, TNAP plays a crucial role in physiological bone and dental mineralization. However, its upregulation in soft tissues can lead to pathological calcification, a hallmark of various debilitating diseases. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, serving as a vital resource for researchers in the fields of vascular calcification, chronic kidney disease (CKD), and other related disorders.

Core Function and Mechanism of Action

The primary function of this compound is the potent and selective inhibition of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is an ectoenzyme that catalyzes the hydrolysis of extracellular inorganic pyrophosphate (ePPi) into two molecules of inorganic phosphate (Pi).[2] ePPi is a potent inhibitor of hydroxyapatite crystal formation and growth, the primary mineral component of bone and pathological calcifications.

By inhibiting TNAP, this compound effectively increases the local concentration of ePPi.[1][2] This elevation of ePPi levels directly counteracts the process of mineralization in soft tissues, thereby preventing or attenuating pathological calcification. This mechanism is central to the therapeutic potential of this compound in various disease models.

Signaling Pathway of TNAP-Mediated Calcification and this compound Intervention

The signaling cascade leading to vascular calcification is complex and involves the transdifferentiation of vascular smooth muscle cells (VSMCs) into osteo/chondrocyte-like cells. TNAP is a key player in this process. The following diagram illustrates the central role of TNAP and the point of intervention for this compound.

TNAP_Signaling_Pathway cluster_0 Vascular Smooth Muscle Cell (VSMC) VSMC VSMC OsteoChondrogenic_Stimuli Osteo/Chondrogenic Stimuli (e.g., high Pi, inflammation) Runx2 Runx2 Activation OsteoChondrogenic_Stimuli->Runx2 TNAP_Expression TNAP Upregulation Runx2->TNAP_Expression TNAP TNAP TNAP_Expression->TNAP Pi Pi TNAP->Pi Hydrolysis ePPi ePPi ePPi->TNAP Mineralization Hydroxyapatite Deposition (Vascular Calcification) ePPi->Mineralization Inhibition Pi->Mineralization SBI425 This compound SBI425->TNAP Inhibition

Caption: TNAP-mediated vascular calcification pathway and this compound's point of inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various studies.

Table 1: In Vitro Potency of this compound
Assay TypeIC50 (nM)Source
Pyrophosphate (PPi) Assay16[4]
Whole Blood Assay105[3]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
Disease ModelAnimal ModelDosageKey FindingsSource
Vascular CalcificationTNAP Overexpressing Mice10 mg/kg/day (oral or IV)Reduced arterial calcification, prolonged lifespan[5]
Chronic Kidney Disease (CKD)Adenine and phosphorus-rich diet mice10 or 30 mg/kg/dayPrevented early death, prevented aorta calcification[5]
Pseudoxanthoma Elasticum (PXE)Mouse modelNot specifiedPrevented vascular calcification[5]
Warfarin-induced Vascular CalcificationRat model10 mg/kg/day (IP) for 7 weeksSignificantly reduced vascular calcification[6]
Experimental SepsisMouse model25 mg/kg/day (IP) for 7 daysSuppressed specific T-cell populations, suppressed brain TNAP activity[7][8][9]

Detailed Experimental Protocols

Whole Blood TNAP Activity Assay

This assay is crucial for evaluating the in vivo efficacy of TNAP inhibitors in a physiologically relevant matrix. The protocol described by Pinkerton et al. (2018) was developed to more accurately predict the in vivo inhibition of TNAP.[1][2]

Objective: To measure TNAP activity in minimally diluted blood plasma to assess the inhibitory effect of compounds like this compound.

Materials:

  • Freshly collected blood (e.g., from mice) in heparinized tubes.

  • 96-well microplate.

  • p-Nitrophenyl phosphate (pNPP) substrate solution.

  • Plate reader capable of measuring absorbance at 405 nm.

  • This compound or other test compounds.

Procedure:

  • Blood Collection and Plasma Separation: Collect whole blood into heparinized tubes. Centrifuge at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to separate the plasma.

  • Assay Setup: In a 96-well plate, add a small volume of plasma (e.g., 5 µL).

  • Compound Addition: Add the test compound (this compound) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Substrate Addition: Add the pNPP substrate solution to initiate the reaction. The final reaction volume should be standardized (e.g., 100 µL).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the hydrolysis of pNPP by TNAP.

  • Data Analysis: Calculate the percentage of TNAP inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Pyrophosphate (PPi) Enzymatic Assay

This assay quantifies the concentration of PPi in biological samples, which is expected to increase upon TNAP inhibition by this compound. The following is a general protocol for a luciferase-based PPi assay, which has been shown to be highly sensitive and robust for plasma samples.[10][11][12]

Objective: To measure the concentration of inorganic pyrophosphate in plasma or other biological fluids.

Materials:

  • Plasma samples collected with EDTA as an anticoagulant.

  • ATP sulfurylase.

  • Adenosine 5'-phosphosulfate (APS).

  • Firefly luciferase and luciferin.

  • Luminometer.

  • PPi standards.

  • ATP standards.

Procedure:

  • Sample Preparation: Collect blood in EDTA tubes and prepare plasma by centrifugation.[10] To reduce variability, plasma can be filtered through a 300,000 Da molecular weight cut-off membrane.[10][11]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing ATP sulfurylase, APS, firefly luciferase, and luciferin in an appropriate buffer.

  • Standard Curve: Prepare a standard curve using known concentrations of PPi.

  • Assay Performance: a. Add the plasma sample to the reaction mixture. b. The ATP sulfurylase will convert PPi and APS into ATP. c. The newly formed ATP, along with any pre-existing ATP in the sample, will be used by luciferase to generate a luminescent signal.

  • Measurement: Measure the light output using a luminometer.

  • Internal ATP Standard: To correct for matrix effects on the luciferase reaction, an internal ATP standard should be added to a parallel set of samples to determine the recovery of ATP.[10][11]

  • Data Analysis: Calculate the PPi concentration in the samples by comparing their luminescence signals to the PPi standard curve, after correcting for the matrix effect using the internal ATP standard.

Mandatory Visualizations

Experimental Workflow for In Vivo Evaluation of this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of this compound in an animal model of vascular calcification.

InVivo_Workflow Start Disease Model Induction (e.g., CKD, Warfarin) Randomization Randomization of Animals Start->Randomization Treatment_Group Treatment Group: This compound Administration (e.g., 10 mg/kg/day) Randomization->Treatment_Group Control_Group Control Group: Vehicle Administration Randomization->Control_Group Monitoring Monitoring (Body weight, clinical signs) Treatment_Group->Monitoring Control_Group->Monitoring Blood_Sampling Periodic Blood Sampling Monitoring->Blood_Sampling Endpoint Study Endpoint (e.g., 7 weeks) Monitoring->Endpoint Analysis Analysis Blood_Sampling->Analysis Tissue_Harvest Tissue Harvest (Aorta, Bone, etc.) Endpoint->Tissue_Harvest Tissue_Harvest->Analysis

Caption: A generalized workflow for preclinical in vivo studies of this compound.

Logical Relationship of TNAP, PPi, and Pathological Calcification

This diagram illustrates the inverse relationship between TNAP activity and ePPi levels, and their subsequent impact on the development of pathological calcification.

Logical_Relationship TNAP_Activity TNAP Activity ePPi_Levels ePPi Levels TNAP_Activity->ePPi_Levels Decreases Calcification_Risk Pathological Calcification Risk ePPi_Levels->Calcification_Risk Decreases SBI425_Action This compound SBI425_Action->TNAP_Activity Inhibits

Caption: Logical relationship between this compound, TNAP, ePPi, and calcification risk.

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of TNAP. Its ability to modulate ePPi levels provides a direct and potent means to combat pathological calcification. The data summarized and the protocols detailed in this guide offer a solid foundation for further research and development of this compound and other TNAP inhibitors for the treatment of a range of debilitating diseases characterized by ectopic mineralization. Further studies are warranted to fully elucidate its long-term safety and efficacy in clinical settings.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SBI-425: A Potent and Selective TNAP Inhibitor

Executive Summary

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in biomineralization, primarily by regulating the extracellular concentration of inorganic pyrophosphate (PPi), a potent inhibitor of calcification.[1][2] Dysregulation of TNAP activity is implicated in the pathophysiology of ectopic calcification, particularly vascular calcification, a major contributor to cardiovascular disease.[3][4] this compound is a potent, selective, and orally bioavailable small molecule inhibitor of TNAP.[1][5] Developed through the optimization of an aryl sulfonamide series, this compound has demonstrated robust efficacy in preclinical models of pathological calcification by increasing levels of PPi.[1][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation.

Introduction to Tissue-Nonspecific Alkaline Phosphatase (TNAP)

TNAP is a membrane-anchored, dimeric ectoenzyme ubiquitously expressed in various tissues, with high concentrations in bone, liver, and kidney.[3][7] It belongs to a family of four alkaline phosphatase (AP) isozymes in humans, the others being intestinal (IAP), placental (PLAP), and germ cell (GCAP) APs.[1]

Physiological and Pathological Roles:

  • Skeletal Mineralization: TNAP's primary physiological function is to facilitate bone and tooth mineralization. It achieves this by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a strong inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi).[1][2][7] This action maintains an appropriate Pi/PPi ratio, enabling normal skeletal development.[1]

  • Metabolism and Neurotransmission: Beyond mineralization, TNAP is involved in the metabolism of pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, which is essential for the synthesis of several neurotransmitters.[3][8][9]

  • Pathological Calcification: In soft tissues, elevated TNAP activity leads to a depletion of protective ePPi, promoting pathological calcification. This process is a key factor in vascular calcification, a condition associated with chronic kidney disease (CKD), diabetes, and aging.[3][4] TNAP is therefore considered a significant therapeutic target for preventing or treating these disorders.[3][4]

This compound: Overview and Mechanism of Action

This compound, with the chemical name 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, is a highly potent and selective aryl sulfonamide inhibitor of TNAP.[1][2]

Mechanism of Action: this compound directly inhibits the enzymatic activity of TNAP. By blocking TNAP, this compound prevents the hydrolysis of ePPi into Pi.[1][2] The resulting increase in local ePPi concentrations restores the natural inhibition of hydroxyapatite crystal deposition in soft tissues, thereby preventing or reducing pathological calcification.[2][3] The inhibitor has demonstrated high selectivity for TNAP over other AP isozymes, which is a critical feature for minimizing off-target effects.[1]

TNAP_Inhibition cluster_extracellular Extracellular Space PPi ePPi (Inorganic Pyrophosphate) TNAP TNAP PPi->TNAP Hydrolysis Calcification Hydroxyapatite Deposition (Vascular Calcification) PPi->Calcification Inhibits Pi Pi (Inorganic Phosphate) Pi->Calcification Promotes TNAP->Pi SBI425 This compound SBI425->TNAP Inhibits workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification (e.g., Aryl Sulfonamides) HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt SBI425_Dev Development of this compound Lead_Opt->SBI425_Dev InVitro In Vitro Characterization (Potency, Selectivity) SBI425_Dev->InVitro PK_Studies Pharmacokinetic Studies (Oral Bioavailability) InVitro->PK_Studies InVivo In Vivo Efficacy Models (Calcification, PXE, CKD) PK_Studies->InVivo Tox Safety/Tolerability Studies InVivo->Tox

References

SBI-425: A Comprehensive Technical Review of its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This document provides an in-depth technical overview of the biological activity of this compound, focusing on its mechanism of action, preclinical efficacy, and pharmacokinetic profile. The primary therapeutic rationale for the development of this compound lies in its ability to prevent pathological soft-tissue calcification by modulating the levels of inorganic pyrophosphate (ePPi), a key endogenous inhibitor of mineralization. This guide consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: TNAP Inhibition

Tissue-nonspecific alkaline phosphatase (TNAP) is a crucial ectoenzyme responsible for regulating extracellular matrix mineralization.[1][2] Its primary function in this context is the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of calcification, into inorganic phosphate (Pi).[1][2] By maintaining an appropriate ratio of Pi to ePPi, TNAP facilitates normal skeletal and dental mineralization.[1][2] However, in various pathological conditions, dysregulated TNAP activity can lead to decreased local concentrations of ePPi, resulting in detrimental soft-tissue calcification.[1][2]

This compound exerts its biological effect by directly inhibiting the enzymatic activity of TNAP. This inhibition leads to an increase in local ePPi concentrations, thereby preventing the initiation and progression of pathological calcification in soft tissues.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various models of vascular calcification and other disorders characterized by ectopic mineralization.[1][3]

cluster_0 Physiological State cluster_1 Pathological Calcification cluster_2 This compound Intervention TNAP TNAP Pi Pi (Inorganic Phosphate) TNAP->Pi ePPi ePPi (Calcification Inhibitor) ePPi->TNAP Hydrolysis Mineralization Normal Bone Mineralization ePPi->Mineralization Inhibits Pi->Mineralization Upregulated_TNAP Upregulated TNAP Excess_Pi Excess Pi Upregulated_TNAP->Excess_Pi Low_ePPi Low ePPi Low_ePPi->Upregulated_TNAP Hydrolysis Soft_Tissue_Calc Soft Tissue Calcification Excess_Pi->Soft_Tissue_Calc SBI425 This compound Inhibited_TNAP Inhibited TNAP SBI425->Inhibited_TNAP Restored_ePPi Restored ePPi Restored_ePPi->Inhibited_TNAP Hydrolysis Blocked Prevention Prevention of Calcification Restored_ePPi->Prevention Promotes

Figure 1: Mechanism of Action of this compound in Preventing Pathological Calcification.

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
Assay TypeTargetSpeciesIC50 (nM)Reference
PPi Hydrolysis AssayTNAPNot Specified16[4][5]
Whole Blood AssayTNAPNot Specified105[5]
Table 2: Pharmacokinetic Profile of this compound in Rodents
ParameterDoseRouteValueSpeciesReference
AUC10 mg/kgPO>800 µg.hr/mLRodent[1]
t1/210 mg/kgPOGoodRodent[1]
Bioavailability10 mg/kgPOGood to ExcellentRodent[1]
Clearance2 mpkIVLow to Very LowRodent[1]
Table 3: In Vivo Efficacy of this compound
Animal ModelDosing RegimenKey FindingsReference
TNAP-Overexpressing Mice10 mg/kg/day (PO or IV)Complete inhibition of plasma TNAP activity; reduced arterial calcification; prolonged lifespan.[3]
Warfarin-Induced Vascular Calcification (Rat)10 mg/kg/day for 7 weeksSignificant reduction in calcium content in the aorta and peripheral arteries.[6]
Chronic Kidney Disease - Mineral and Bone Disorder (CKD-MBD) (Mouse)10 or 30 mg/kg/dayHalted medial arterial calcification; suppressed osteoblastic trans-differentiation genes.[3][7]
Pseudoxanthoma Elasticum Mouse ModelNot SpecifiedPrevented vascular calcification.[3]
Familial Hypercholesterolemia (WHC-eTNAP Mouse)30 mg/kg/day in foodReduced plasma alkaline phosphatase activity; improved body weight and ejection fraction.[8]
Experimental Sepsis (Mouse)25 mg/kg/day for 7 days (IP)Suppressed specific T-cell populations; did not cross the blood-brain barrier in healthy mice.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.

In Vitro TNAP Inhibition Assay (PPi Hydrolysis)

This assay quantifies the ability of a compound to inhibit the hydrolysis of the natural substrate, inorganic pyrophosphate (PPi), by TNAP.

Protocol:

  • Enzyme Preparation: Recombinant human TNAP is prepared in a suitable buffer (e.g., Tris-HCl) at a predetermined concentration.

  • Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the TNAP enzyme for a specified period (e.g., 15 minutes) at 37°C to allow for binding.

  • Substrate Addition: The enzymatic reaction is initiated by the addition of a known concentration of inorganic pyrophosphate (PPi).

  • Phosphate Detection: The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C. The amount of inorganic phosphate (Pi) generated is measured using a colorimetric method, such as the Malachite Green Phosphate Assay Kit.

  • Data Analysis: The rate of Pi formation is calculated. The percentage of inhibition at each concentration of this compound is determined relative to a vehicle control (e.g., DMSO). The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Whole Blood TNAP Inhibition Assay

This assay measures the inhibitory activity of this compound in a more physiologically relevant matrix that simulates the in vivo environment.[1]

Protocol:

  • Blood Collection: Fresh whole blood is collected from the study species (e.g., mouse) in heparinized tubes.

  • Compound Addition: this compound at various concentrations is added to the whole blood samples.

  • Incubation: The samples are incubated at 37°C for a specified duration to allow for compound distribution and interaction with plasma proteins and TNAP.

  • Plasma Separation: Plasma is isolated by centrifugation.

  • TNAP Activity Measurement: The TNAP activity in the plasma samples is measured using a chromogenic substrate (e.g., p-nitrophenyl phosphate, pNPP) or by measuring PPi hydrolysis as described above.

  • Data Analysis: The IC50 is determined by comparing the TNAP activity in compound-treated samples to vehicle-treated controls.

In Vivo Model: Warfarin-Induced Arterial Calcification in Rats

This model is used to evaluate the efficacy of this compound in preventing drug-induced vascular calcification.[6]

cluster_0 Treatment Phase (7 Weeks) cluster_1 Outcome Measures start Start: Healthy Rats warfarin Induce Calcification: Administer Warfarin (0.30%) start->warfarin grouping Divide into Two Groups warfarin->grouping vehicle_group Group 1: Vehicle Control (Daily Administration) grouping->vehicle_group Control sbi425_group Group 2: This compound (10 mg/kg/day) (Daily Administration) grouping->sbi425_group Treatment analysis Endpoint Analysis vehicle_group->analysis sbi425_group->analysis calcium_content Measure Calcium Content (Aorta, Carotid, Femoral Arteries) analysis->calcium_content histology Histological Analysis (Von Kossa Staining) analysis->histology bone_params Assess Bone Metabolism (Static & Dynamic Parameters) analysis->bone_params

Figure 2: Experimental Workflow for the Warfarin-Induced Vascular Calcification Model.

Protocol:

  • Animal Model: Male rats (e.g., Wistar) are used for the study.

  • Induction of Calcification: Vascular calcification is induced by administering a diet containing warfarin (e.g., 0.30%) and vitamin K1.

  • Treatment Groups: Rats are randomly assigned to a vehicle control group or a treatment group receiving this compound (e.g., 10 mg/kg/day) via oral gavage.[6]

  • Duration: The treatment is continued for a period of several weeks (e.g., 7 weeks).[6]

  • Endpoint Analysis: At the end of the study, animals are euthanized.

    • Tissue Collection: The aorta and other relevant arteries are harvested.

    • Calcification Assessment: The calcium content of the tissues is quantified using a colorimetric assay (e.g., o-cresolphthalein complexone method).[7] Histological analysis using Von Kossa staining is performed to visualize calcified deposits.[6][7]

    • Bone Analysis: To assess potential off-target effects, bone architecture and metabolism are evaluated using techniques like micro-computed tomography (µCT) and histomorphometry.[3][6]

Selectivity and Safety Profile

Selectivity: this compound demonstrates high selectivity for TNAP over other alkaline phosphatase isozymes, such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP), with IC50 values greater than 80 µM for these off-targets.[1] A broader screening against a panel of 35 other targets at a concentration of 10 µM showed no significant cross-reactivity, with only modest activity observed against CYP3A4 (>30 µM).[1]

Safety and Tolerability: In preclinical models, this compound has been generally well-tolerated. Studies in mice with chronic kidney disease showed that daily administration of this compound at doses of 10 or 30 mg/kg/day did not adversely affect kidney function.[3] However, some studies have noted potential effects on bone metabolism. In a 7-week study in rats, this compound administration was associated with a decreased bone formation rate and mineral apposition rate, and an increased osteoid maturation time, although these changes did not significantly impact the overall bone architecture as determined by µCT.[3][6] These findings suggest that long-term treatment with high doses of TNAP inhibitors may require careful monitoring of bone homeostasis.[3] Furthermore, mass spectrometry analysis in healthy mice indicated that this compound does not cross the blood-brain barrier.[9]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of TNAP with a clear mechanism of action centered on the preservation of extracellular pyrophosphate. Its oral bioavailability and demonstrated efficacy in multiple preclinical models of pathological calcification highlight its significant therapeutic potential for a range of disorders, including vascular calcification associated with chronic kidney disease and certain genetic conditions. The comprehensive data presented in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future investigations will likely focus on long-term safety profiles, particularly concerning bone health, and the translation of these promising preclinical findings into clinical applications.

References

The Discovery and Development of SBI-425: A Potent and Orally Bioavailable TNAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is a key enzyme in bone mineralization and its dysregulation is implicated in pathological soft-tissue calcification, including vascular calcification. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It includes a summary of its inhibitory potency, pharmacokinetic profile, and efficacy in various animal models of disease. Detailed experimental protocols for key assays and a visualization of its mechanism of action are provided to support further research and development in this area.

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical ectoenzyme responsible for regulating bone matrix mineralization by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi)[1]. An appropriate balance between Pi and ePPi is essential for normal skeletal and dental calcification[1]. However, in soft tissues, elevated TNAP activity can lead to a decrease in local ePPi concentrations, resulting in pathological calcification, a hallmark of various disorders including chronic kidney disease (CKD) and some genetic diseases[1][2].

Inhibition of TNAP has emerged as a promising therapeutic strategy to prevent soft-tissue calcification by increasing local ePPi levels[1][3]. Early research identified TNAP inhibitors, but these often had modest pharmacokinetic properties, limiting their translational potential[2]. This led to the development of this compound, a potent and highly selective TNAP inhibitor with excellent oral bioavailability, making it a valuable tool for in vivo studies and a promising therapeutic candidate[2][3].

Discovery of this compound

The discovery of this compound was the result of a targeted effort to optimize a previously identified series of TNAP inhibitors[1][3]. The optimization process was guided by a whole blood assay, which provided a more physiologically relevant screening environment compared to traditional in vitro enzyme assays[1][3]. This approach led to the identification of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, later named this compound[1].

Synthesis of this compound

A representative synthesis of this compound has been described and can be performed on a multi-gram scale[3]. The synthesis involves a multi-step process starting from chloroanisole, which is first converted to a sulfonyl chloride. This intermediate is then reacted with an esterified aminonicotinic acid, followed by amide formation to yield this compound[3].

Mechanism of Action

This compound is a potent and selective, non-competitive inhibitor of TNAP[1][4][5]. By inhibiting TNAP, this compound prevents the hydrolysis of ePPi to Pi. The resulting increase in local ePPi concentrations helps to inhibit the formation and growth of hydroxyapatite crystals, thereby preventing pathological calcification in soft tissues[1][3].

SBI425_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intervention ePPi ePPi (Inhibitor of Calcification) TNAP TNAP ePPi->TNAP Calcification Pathological Calcification ePPi->Calcification Inhibits Pi Pi (Promotes Calcification) Pi->Calcification TNAP->Pi Hydrolysis SBI425 This compound SBI425->TNAP Inhibits

Figure 1: Mechanism of action of this compound in preventing pathological calcification.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency, pharmacokinetic parameters, and efficacy in preclinical models.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
TNAP IC50 16 nM[4]
TNAP IC50 (whole blood assay) 105 nM[5]
Selectivity vs. IAP and PLAP >80 µM[3]
Cross-reactivity (35 targets at 10 µM) No significant cross-reactivity[3]
CYP3A4 activity Modest (>30 µM)[3]

IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase

Table 2: Pharmacokinetic Properties of this compound in Rodents

ParameterValueReference
Dosing 2 mg/kg IV and 10 mg/kg PO[3]
Clearance Low to very low[3]
Half-life (t1/2) Good[3]
Oral Bioavailability Good to excellent[3]
Oral Exposure (AUC at 10 mg/kg) >800 µg.hr/mL[3]

Table 3: In Vivo Efficacy of this compound in Preclinical Models

Animal ModelTreatmentKey FindingsReference
TNAP-overexpressing mice 10 mg/kg/day (oral or IV)Complete inhibition of plasma TNAP activity, reduced arterial calcification, prolonged lifespan.[2]
Pseudoxanthoma elasticum mouse model Not specifiedPrevented vascular calcification.[2]
CKD mouse model (adenine and high-phosphorus diet) 10 or 30 mg/kg/dayPrevented early death, prevented aorta calcification.[2]
Wicked high cholesterol (WHC) mouse model 30 mg/kg/day (oral)Decreased coronary calcium accumulation and left ventricular hypertrophy.[2]
Warfarin-induced vascular calcification rat model 10 mg/kg/daySignificantly reduced vascular calcification.[6]

Experimental Protocols

TNAP Inhibition Whole Blood Assay

This assay was crucial for the optimization of the TNAP inhibitor series that led to this compound[1][3]. While the exact detailed protocol is proprietary, a general workflow can be inferred.

Whole_Blood_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Blood Whole Blood Collection (e.g., from mice or human donors) Incubation Incubate Whole Blood with Test Compounds Blood->Incubation Compound Test Compound Dilution Series (e.g., this compound and analogues) Compound->Incubation Substrate Add TNAP Substrate (e.g., pNPP) Incubation->Substrate Reaction Incubate to Allow Enzymatic Reaction Substrate->Reaction Stop Stop Reaction (e.g., with NaOH) Reaction->Stop Measure Measure Product Formation (e.g., Absorbance at 405 nm) Stop->Measure Analyze Data Analysis (Calculate IC50 values) Measure->Analyze

Figure 2: Generalized workflow for a whole blood TNAP inhibition assay.

Methodology:

  • Blood Collection: Fresh whole blood is collected from the species of interest (e.g., mouse, human) in tubes containing an anticoagulant.

  • Compound Preparation: A serial dilution of the test compounds (including this compound as a reference) is prepared in a suitable solvent (e.g., DMSO).

  • Incubation: Aliquots of whole blood are incubated with the test compounds for a defined period at 37°C.

  • Substrate Addition: A chromogenic or fluorogenic TNAP substrate, such as p-nitrophenyl phosphate (pNPP), is added to initiate the enzymatic reaction.

  • Reaction: The mixture is incubated for a further period to allow for substrate hydrolysis by endogenous TNAP.

  • Reaction Termination: The reaction is stopped, for example, by the addition of a strong base like NaOH if using pNPP.

  • Detection: The amount of product formed is quantified using a plate reader (e.g., measuring absorbance at 405 nm for the p-nitrophenol product).

  • Data Analysis: The percentage of TNAP inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Model of Vascular Calcification (Adenine-Induced CKD)

This model is widely used to induce chronic kidney disease and associated vascular calcification in rodents[2].

Methodology:

  • Animal Model: Male mice (e.g., C57BL/6) of a specific age (e.g., 8-10 weeks) are used.

  • Diet: The mice are fed a diet supplemented with 0.2% adenine and high phosphorus to induce chronic kidney disease. This diet is typically provided for several weeks.

  • Treatment: this compound is administered orally (e.g., 10 or 30 mg/kg/day) or via another route, starting either before or after the induction of CKD, depending on the study design (prophylactic or therapeutic). A vehicle control group is also included.

  • Monitoring: The health of the animals is monitored regularly, including body weight and survival. Blood samples can be collected to measure markers of renal function (e.g., BUN, creatinine) and TNAP activity.

  • Endpoint Analysis: After a defined period, the animals are euthanized, and tissues (e.g., aorta, heart) are harvested.

  • Calcification Assessment:

    • Histology: Tissues are fixed, sectioned, and stained with von Kossa to visualize calcium deposits.

    • Calcium Content: The calcium content of the tissues can be quantified using a colorimetric assay (e.g., o-cresolphthalein complexone method) after acid hydrolysis of the tissue.

    • Imaging: In some studies, in vivo imaging techniques such as 18F-NaF-PET/CT can be used to visualize and quantify calcification[7].

Preclinical Development and Future Directions

Preclinical studies have demonstrated that this compound effectively inhibits TNAP in vivo, leading to a reduction in pathological calcification in various animal models of disease[2][3][6]. The compound has shown a favorable pharmacokinetic profile, with good oral bioavailability, making it suitable for chronic oral administration[3].

While the initial focus has been on vascular calcification, the ubiquitous nature of TNAP suggests that this compound could be explored for other indications where TNAP dysregulation plays a role. However, the critical role of TNAP in normal bone mineralization necessitates careful consideration of the therapeutic window to avoid potential on-target side effects on skeletal health, especially with long-term treatment[2][6].

To date, there is limited publicly available information on the clinical development of this compound. Further studies will be required to establish its safety and efficacy in humans.

Conclusion

This compound is a significant advancement in the development of TNAP inhibitors. Its discovery, guided by a physiologically relevant whole blood assay, has resulted in a potent, selective, and orally bioavailable molecule. Preclinical data strongly support its potential as a therapeutic agent for the treatment of pathological calcification. The detailed information provided in this guide is intended to facilitate further research into the therapeutic applications of this compound and the broader field of TNAP inhibition.

References

SBI-425: A Deep Dive into its Structure-Activity Relationship and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). We will explore its structure-activity relationship (SAR), mechanism of action, synthesis, and the key experimental protocols used in its evaluation. All quantitative data has been summarized for clear comparison, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to this compound and its Therapeutic Rationale

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in bone mineralization. It functions by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi). This process maintains the appropriate Pi to ePPi ratio necessary for normal skeletal and dental calcification.[1] However, in soft tissues, an excess of TNAP activity can lead to pathological calcification, a hallmark of various cardiovascular and renal diseases.

This compound, with the chemical name 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide, emerged from a focused effort to develop potent and selective TNAP inhibitors.[1] By inhibiting TNAP, this compound increases the local concentration of ePPi, thereby preventing the progression of soft tissue calcification.[1] This guide delves into the scientific foundation of this compound's development and its potential as a therapeutic agent.

Structure-Activity Relationship (SAR) of this compound

The development of this compound involved systematic modifications of a lead compound to optimize its potency and pharmacokinetic properties. The core structure consists of a substituted phenyl sulfonamide linked to a nicotinamide moiety. Key SAR insights are summarized in the tables below.[1]

Core Scaffold of this compound and Analogs

The foundational structure for the SAR studies is the aryl sulfonamide scaffold.

cluster_sbi425 Core Scaffold SBI425

Core chemical structure of the this compound series.

Quantitative SAR Data

The inhibitory activity of this compound and its analogs was evaluated using two primary assays: a pyrophosphate (PPi) hydrolysis assay and a whole blood assay. The PPi assay measures the direct inhibition of TNAP's enzymatic activity, while the whole blood assay provides a more physiologically relevant measure of potency.

Table 1: SAR of the Phenyl Ring Substituents [1]

CompoundR1R2PPi Assay IC50 (nM)Whole Blood Assay IC50 (nM)
Analog 1HH1501200
Analog 25-FH30250
This compound 5-Cl H 16 105
Analog 35-BrH25180
Analog 45-MeH80750
Analog 54-FH120900
Analog 64-ClH100800
Analog 75-Cl4-F40350

Data extracted from "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor".[1]

Table 2: SAR of the Nicotinamide Moiety [1]

CompoundR Group at 5-position of PyridinePPi Assay IC50 (nM)Whole Blood Assay IC50 (nM)
Analog 8-COOCH350450
Analog 9-COOH65550
This compound -CONH2 16 105
Analog 10-CONHCH31501100
Analog 11-CON(CH3)2>1000>10000

Data extracted from "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor".[1]

Key Findings from SAR Studies:

  • Phenyl Ring Substitution: A halogen at the 5-position of the phenyl ring is preferred, with chlorine providing the optimal balance of potency in both the PPi and whole blood assays.

  • Nicotinamide Moiety: An unsubstituted carboxamide at the 5-position of the pyridine ring is crucial for high potency. Substitution on the amide nitrogen leads to a significant drop in activity.

Pharmacokinetics of this compound

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability, which is essential for its development as a therapeutic agent.

Table 3: Pharmacokinetic Parameters of this compound in Rodents [1]

CompoundDosing RouteDose (mg/kg)t1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
This compound IV25.2-12,300-
This compound PO106.815,40085,60085

Data extracted from "Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (this compound), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor".[1]

Mechanism of Action: TNAP Inhibition

The primary mechanism of action of this compound is the direct inhibition of TNAP. This leads to an increase in the extracellular concentration of PPi, a natural inhibitor of hydroxyapatite crystal formation and growth, thus preventing pathological calcification.

cluster_pathway TNAP Signaling Pathway and Inhibition by this compound ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis PPi Pyrophosphate (PPi) ENPP1->PPi TNAP TNAP PPi->TNAP hydrolysis Calcification Soft Tissue Calcification PPi->Calcification inhibits Pi Phosphate (Pi) TNAP->Pi Pi->Calcification promotes SBI425 This compound SBI425->TNAP inhibits

Signaling pathway of TNAP and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key in vitro assays used to determine its inhibitory activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process starting from commercially available materials.

cluster_synthesis Synthetic Workflow for this compound Start 5-Chloro-2-methoxyaniline Step1 Sulfonylation Start->Step1 Intermediate1 5-Chloro-2-methoxybenzenesulfonyl chloride Step1->Intermediate1 Step2 Coupling Intermediate1->Step2 Step3 Amidation Step2->Step3 Intermediate2 Methyl 5-aminonicotinate Intermediate2->Step2 SBI425 This compound Step3->SBI425

General synthetic workflow for this compound.

Detailed Synthetic Protocol:

This protocol is a representative procedure based on the published synthesis scheme and general organic chemistry principles.

Step 1: Synthesis of 5-chloro-2-methoxybenzenesulfonyl chloride

  • To a stirred solution of 5-chloro-2-methoxyaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add chlorosulfonic acid (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinate

  • Dissolve methyl 5-aminonicotinate (1.0 eq) in pyridine.

  • Add 5-chloro-2-methoxybenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Step 3: Synthesis of this compound (5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide)

  • Dissolve the methyl ester from the previous step in a 7N solution of ammonia in methanol.

  • Stir the mixture in a sealed vessel at 60 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., methanol/water) to yield this compound.

In Vitro TNAP Inhibition Assays

Colorimetric p-Nitrophenyl Phosphate (pNPP) Assay

This assay measures the hydrolysis of pNPP by TNAP to the colored product p-nitrophenol.

cluster_assay pNPP Assay Workflow Prepare Prepare Reagents (TNAP, pNPP, Inhibitor) Incubate Incubate TNAP with Inhibitor Prepare->Incubate Add_Substrate Add pNPP Substrate Incubate->Add_Substrate Incubate_Reaction Incubate Add_Substrate->Incubate_Reaction Stop Stop Reaction (e.g., with NaOH) Incubate_Reaction->Stop Read Read Absorbance (405 nm) Stop->Read Analyze Calculate % Inhibition and IC50 Read->Analyze

Workflow for the colorimetric pNPP TNAP inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 9.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂.

    • TNAP Enzyme: Recombinant human TNAP diluted in assay buffer.

    • Substrate: p-Nitrophenyl phosphate (pNPP) solution in assay buffer.

    • Inhibitor: this compound and analogs serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of the inhibitor dilutions to the wells of a 96-well plate.

    • Add 48 µL of the TNAP enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.2 M NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Whole Blood TNAP Inhibition Assay

This assay measures the TNAP activity in a more complex biological matrix.

Protocol:

  • Sample Collection and Preparation:

    • Collect fresh whole blood from a suitable species (e.g., mouse, human) in heparinized tubes.

  • Assay Procedure:

    • Add 2 µL of serially diluted this compound or analog to a 96-well plate.

    • Add 98 µL of fresh whole blood to each well.

    • Incubate for 1 hour at 37 °C.

    • Add a chemiluminescent substrate for alkaline phosphatase (e.g., a dioxetane-based substrate).

    • Incubate for a further 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition and IC50 values as described for the pNPP assay.

Conclusion

This compound is a potent and selective inhibitor of TNAP with a well-defined structure-activity relationship and a clear mechanism of action. Its favorable pharmacokinetic profile makes it a promising candidate for the treatment of diseases characterized by pathological soft tissue calcification. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development who are interested in further investigating TNAP inhibitors.

References

SBI-425 Target Validation: A Technical Guide to Understanding its Mechanism and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme implicated in the pathophysiology of vascular calcification and other disorders of ectopic mineralization.[1][2][3] This technical guide provides an in-depth overview of the target validation studies for this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of cardiovascular disease, rare genetic disorders, and metabolic bone diseases.

Core Target: Tissue-Nonspecific Alkaline Phosphatase (TNAP)

The primary molecular target of this compound is Tissue-Nonspecific Alkaline Phosphatase (TNAP), an ectoenzyme that plays a crucial role in regulating extracellular levels of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[1][2] TNAP hydrolyzes PPi to inorganic phosphate (Pi), thereby promoting the deposition of hydroxyapatite crystals.[4] Upregulation of TNAP activity is associated with the progression of vascular calcification in various pathological conditions, including chronic kidney disease (CKD) and atherosclerosis.[4][5]

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency and selectivity for TNAP over other alkaline phosphatase isozymes.

CompoundTargetIC50SelectivityReference
This compoundTNAP16 nMHighly selective against other alkaline phosphatases (IAP, PLAP)[3]
Pharmacokinetic Profile of this compound

Pharmacokinetic studies in rodents have demonstrated that this compound possesses favorable oral bioavailability.

SpeciesDoseRouteBioavailabilityKey FindingsReference
Mouse10 mg/kgOralGoodA single oral dose inhibits plasma TNAP activity >75% for up to 8 hours and ~50% at 24 hours.[1]
Rat10 mg/kg/dayOralNot explicitly stated, but effective in vivoSignificantly reduced vascular calcification in a warfarin-induced model.[6]
Preclinical Efficacy in Animal Models

This compound has shown significant efficacy in preventing the progression of vascular calcification in multiple preclinical animal models.

Animal ModelDosing RegimenKey FindingsReference
Warfarin-induced arterial calcification (Rat)10 mg/kg/day for 7 weeksSignificantly reduced calcium content in the aorta, carotid, and femoral arteries.[6]
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) (Mouse)10 mg/kg and 30 mg/kg once daily by gavageDrastically halted the formation of medial arterial calcification. Improved survival to 100% compared to 57.1% in the vehicle group.[5][7]
Milder CKD-MBD Model (Mouse)1 and 10 mg/kg twice daily for 12 weeksSignificantly inhibited the progression of calcium deposition in renal tubules and prevented the deterioration of plasma parameters (BUN, FGF-23, PTH, and phosphate).[8]

Experimental Protocols

TNAP Inhibition Assay (In Vitro)

This protocol describes a colorimetric assay to determine the in vitro potency of this compound against TNAP.

Materials:

  • Recombinant human TNAP

  • This compound

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl2, pH 9.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add a fixed concentration of recombinant human TNAP to each well of a 96-well plate.

  • Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Whole Blood TNAP Activity Assay

This assay measures the inhibitory effect of this compound on TNAP activity in a more physiologically relevant matrix.

Materials:

  • Freshly collected whole blood (e.g., from mice or humans)

  • This compound

  • Substrate for TNAP (e.g., a chemiluminescent or fluorescent substrate suitable for plasma)

  • Assay buffer (physiological pH)

  • Lysis buffer (if measuring intracellular activity)

  • Microplate reader capable of detecting the chosen substrate's signal

Procedure:

  • Prepare dilutions of this compound.

  • Add a small volume of whole blood or plasma to the wells of a microplate.

  • Add the diluted this compound or vehicle control to the wells.

  • Incubate the plate for a specified time to allow for compound interaction with TNAP.

  • Add the TNAP substrate to initiate the reaction.

  • Measure the signal (luminescence or fluorescence) over time using a microplate reader.

  • Determine the rate of substrate conversion and calculate the percent inhibition of TNAP activity for each this compound concentration.[1][9]

Warfarin-Induced Arterial Calcification Model (In Vivo)

This protocol outlines the induction of vascular calcification in rats using warfarin and the evaluation of this compound's therapeutic effect.

Animal Model:

  • Male Sprague-Dawley rats

Induction of Calcification:

  • Administer high doses of warfarin (e.g., 3 mg/g in food) and concurrent vitamin K1 (e.g., 1.5 mg/g in food) for a period of 2 to 7 weeks.[6][10][11] The vitamin K1 is provided to prevent fatal hemorrhage while still allowing for the induction of extrahepatic vitamin K deficiency, which contributes to calcification.[10]

  • Monitor animals for signs of toxicity and weight loss.

Treatment Protocol:

  • Randomly assign rats to treatment groups: vehicle control and this compound (e.g., 10 mg/kg/day, oral gavage).[6]

  • Administer treatment daily for the duration of the study.

Endpoint Analysis:

  • At the end of the study, euthanize the animals and harvest aortas and other relevant arteries.

  • Quantify the extent of calcification using methods such as:

    • Von Kossa staining: for histological visualization of calcium deposits.

    • Calcium content measurement: using a colorimetric assay on tissue homogenates.[6]

    • Micro-computed tomography (micro-CT): for three-dimensional imaging and quantification of calcified lesions.

Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Model (In Vivo)

This protocol describes the induction of CKD-MBD in mice and the assessment of this compound's ability to prevent associated vascular calcification.

Animal Model:

  • Male C57BL/6J mice[7]

Induction of CKD-MBD:

  • Feed mice a diet containing 0.2% adenine and 0.8% phosphorus for 6 weeks to induce chronic kidney disease.[5][7]

  • Subsequently, switch to a high phosphorus diet (0.2% adenine and 1.8% phosphorus) for another 6 weeks to exacerbate mineral and bone disorder.[5][7]

Treatment Protocol:

  • During the high phosphorus diet phase, administer this compound (e.g., 10 mg/kg or 30 mg/kg) or vehicle control daily via oral gavage.[7]

Endpoint Analysis:

  • Monitor animal survival and body weight throughout the study.

  • Collect blood samples to measure markers of renal function (BUN, creatinine) and mineral metabolism (phosphate, PTH, FGF-23).[7]

  • Harvest aortas for the quantification of calcification using Von Kossa staining, calcium content assays, and/or micro-CT imaging.[7]

  • Analyze gene expression of osteogenic markers (e.g., Runx2, osteopontin) in aortic tissue via qRT-PCR.

Mandatory Visualization

TNAP Signaling Pathway in Vascular Calcification

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell (VSMC) PPi Inorganic Pyrophosphate (PPi) TNAP TNAP PPi->TNAP Hydroxyapatite Hydroxyapatite Crystal Formation PPi->Hydroxyapatite Inhibits Pi Inorganic Phosphate (Pi) Pi->Hydroxyapatite Promotes TNAP->Pi Hydrolysis Osteogenic_Differentiation Osteogenic Differentiation Hydroxyapatite->Osteogenic_Differentiation Promotes Runx2 Runx2 Runx2->Osteogenic_Differentiation Drives Osteogenic_Differentiation->TNAP Increases expression VSMC_Phenotype Contractile VSMC Phenotype Osteogenic_Differentiation->VSMC_Phenotype Loss of Pro_calcific_stimuli Pro-calcific Stimuli (e.g., high Pi, inflammation) Pro_calcific_stimuli->Runx2 Upregulates SBI_425 This compound SBI_425->TNAP Inhibits

Caption: this compound inhibits TNAP, preventing the breakdown of PPi and subsequent vascular calcification.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start: Animal Model Induction (e.g., Warfarin or CKD-MBD) randomization Randomization into Treatment Groups start->randomization treatment Daily Dosing: - Vehicle Control - this compound (e.g., 10 mg/kg) randomization->treatment monitoring In-life Monitoring: - Body Weight - Clinical Signs - Blood Biomarkers treatment->monitoring endpoint Study Endpoint (e.g., 7 weeks) monitoring->endpoint analysis Endpoint Analysis: - Tissue Harvesting (Aorta) - Histology (Von Kossa) - Calcium Content Assay - Micro-CT Imaging endpoint->analysis data_analysis Data Analysis and Statistical Comparison analysis->data_analysis

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in animal models.

Conclusion

The comprehensive preclinical data strongly support the validation of TNAP as a therapeutic target for diseases characterized by pathological calcification. This compound, as a potent and selective TNAP inhibitor with favorable pharmacokinetic properties, has demonstrated significant efficacy in reducing vascular calcification in relevant animal models. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other TNAP inhibitors, with the ultimate goal of translating these promising preclinical findings into novel therapies for patients with significant unmet medical needs.

References

The Central Role of Tissue-Nonspecific Alkaline Phosphatase (TNAP) in the Pathogenesis of Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of cardiovascular diseases, particularly vascular calcification.

Executive Summary

Vascular calcification (VC), the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in populations with chronic kidney disease (CKD), diabetes, and advanced age.[1][2] Once considered a passive, degenerative process, VC is now recognized as an active, cell-mediated phenomenon akin to bone formation.[3][4] At the core of this process lies Tissue-Nonspecific Alkaline Phosphatase (TNAP), a key enzyme that governs the delicate balance between mineralization inhibitors and promoters.[5][6] Upregulation of TNAP in the vasculature, either in vascular smooth muscle cells (VSMCs) or endothelial cells, is sufficient to drive extensive arterial calcification.[1][7][8][9] This technical guide provides an in-depth examination of the biochemical mechanisms, signaling pathways, and experimental models related to TNAP's role in vascular calcification, offering a comprehensive resource for professionals seeking to understand and therapeutically target this critical enzyme.

The Core Biochemical Mechanism: PPi Hydrolysis

The primary mechanism by which TNAP promotes vascular calcification is through its enzymatic activity as a pyrophosphatase.[10][11] In a healthy state, the extracellular environment is rich in inorganic pyrophosphate (PPi), a potent endogenous inhibitor of hydroxyapatite crystal formation and growth.[6][12] PPi prevents mineralization by binding directly to nascent hydroxyapatite crystals.[6][11]

TNAP, an ectoenzyme expressed on the surface of cells like VSMCs, hydrolyzes PPi into two molecules of inorganic phosphate (Pi).[5][13] This action has a dual pro-calcific effect:

  • Depletion of the Inhibitor: It reduces the local concentration of the calcification inhibitor, PPi.[10]

  • Provision of the Promoter: It increases the local concentration of Pi, a key component of hydroxyapatite crystals [Ca10(PO4)6(OH)2].[5][14]

This shift in the PPi/Pi ratio is a critical tipping point that favors mineral deposition in the extracellular matrix of the vessel wall.[6][14] Studies have shown that the overexpression of TNAP is sufficient to induce medial vascular calcification, while its absence in humans (hypophosphatasia) leads to increased PPi levels and defective bone mineralization, highlighting its central role.[10][12]

Beyond PPi, TNAP may also dephosphorylate other substrates that influence mineralization, such as osteopontin (OPN), a known inhibitor of ectopic calcification.[1] Dephosphorylation of OPN by TNAP could potentially reduce its inhibitory capacity, further promoting calcification.[1]

TNAP_Mechanism cluster_process plus + HA HA plus->HA Promotes Mineralization Pi Pi Pi->plus Ca Ca Ca->plus

Caption: Core mechanism of TNAP-driven vascular calcification.

Regulation of TNAP and Associated Signaling Pathways

TNAP expression and activity in the vasculature are not static but are dynamically regulated by various signaling molecules and pathways, particularly under pathological conditions.

  • Inflammatory Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) have been shown to stimulate TNAP expression and activity in VSMCs.[1][6] TNF-α can induce osteogenic differentiation in VSMCs, leading to increased TNAP expression.[6]

  • CD73-Adenosine Axis: The ecto-5'-nucleotidase (CD73) converts adenosine monophosphate (AMP) into adenosine. Adenosine, in turn, downregulates TNAP expression through A2-type receptor signaling.[5] Genetic deficiency of CD73 leads to reduced adenosine levels, increased TNAP activity, and consequently, severe arterial calcification.[6] This highlights a crucial regulatory axis where local adenosine production acts as a brake on TNAP-mediated calcification.

  • Transcriptional Control: The transcription factor FOXO1 has been implicated in the dysregulated expression of TNAP under pro-inflammatory conditions.[1] In certain disease states, increased FOXO1 levels in calcified arteries correlate with elevated TNAP expression.[1]

// Nodes Inflammation [label="Inflammatory Stimuli\n(e.g., CKD, Diabetes)", shape=ellipse, fillcolor="#FBBC05"]; TNFa [label="TNF-α / IL-1β"]; CD73 [label="CD73"]; AMP [label="AMP"]; Adenosine [label="Adenosine"]; A2R [label="A2 Receptor"]; FOXO1 [label="FOXO1"]; TNAP [label="TNAP Expression\n& Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VC [label="Vascular Calcification", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammation -> TNFa [color="#4285F4", label=" Induces"]; Inflammation -> FOXO1 [color="#4285F4", label=" Induces"];

TNFa -> TNAP [color="#4285F4", label=" Upregulates"]; FOXO1 -> TNAP [color="#4285F4", label=" Upregulates"];

AMP -> CD73 [color="#4285F4", label=" Substrate"]; CD73 -> Adenosine [color="#4285F4", label=" Produces"];

Adenosine -> A2R [color="#4285F4", label=" Activates"]; A2R -> TNAP [color="#EA4335", arrowhead=Tee, label=" Downregulates"];

TNAP -> VC [color="#4285F4", label=" Promotes"]; }

Caption: Key signaling pathways regulating TNAP expression.

The Role of Extracellular Vesicles (EVs)

A critical component of TNAP-mediated calcification involves its packaging into and release via extracellular vesicles (EVs).[3][15][16] Under conditions of stress, such as inflammation or mineral dysregulation, VSMCs and valvular interstitial cells can undergo an osteogenic transformation.[15][16] These cells then release TNAP-positive EVs into the extracellular matrix.[15][17]

These EVs function as mobile calcifying units by:

  • Concentrating TNAP: They carry a high concentration of TNAP, creating localized hotspots of PPi hydrolysis.[18]

  • Providing a Nucleation Site: The EV membrane provides a surface for the initial formation (nucleation) of hydroxyapatite crystals.[3][18]

  • Accumulation: These TNAP-loaded EVs can aggregate, forming the microcalcifications that are the precursors to larger, macroscopic calcified lesions.[16][17]

This EV-mediated mechanism allows for a targeted and efficient initiation of the calcification process within the vessel wall.[15]

Experimental Models and Methodologies

The study of TNAP in vascular calcification relies on a variety of in vitro and in vivo models.

In Vitro Models
  • Cell Culture Systems: Primary human or rodent VSMCs or valvular interstitial cells (VICs) are commonly used.[19][20]

  • Calcification Media:

    • Osteogenic Medium (OM): This medium is supplemented with β-glycerophosphate, which acts as a substrate for TNAP to generate the Pi necessary for mineralization.[6][19] This model is TNAP-dependent.[19][21]

    • Pro-calcifying Medium (PM): This medium contains high concentrations of inorganic phosphate directly, bypassing the need for TNAP to generate Pi.[19][21] It is used to model calcification in hyperphosphatemic conditions like CKD.[19]

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Isolate & Culture VSMCs or VICs t1 Treat cells with media +/- TNAP inhibitors c1->t1 c2 Prepare Calcifying Media (OM or PM) c2->t1 t2 Incubate for 7-21 days t1->t2 a1 Stain for Calcium Deposits (Alizarin Red S) t2->a1 a3 Assess Gene/Protein Expression (qPCR, Western Blot) t2->a3 a2 Quantify Calcium Content (e.g., O-cresolphthalein) a1->a2

Caption: Workflow for in vitro TNAP-mediated calcification studies.

In Vivo Models
  • Warfarin-Induced Calcification: Administration of warfarin to rats induces vascular calcification that is associated with increased TNAP expression.[11] This model is useful for testing the efficacy of TNAP inhibitors.

  • CKD Models: Renal failure can be induced in rodents (e.g., through an adenine-rich diet or 5/6 nephrectomy) to mimic the uremic state, which leads to hyperphosphatemia and vascular calcification with elevated TNAP expression.[1][22]

  • Transgenic Overexpression Models:

    • VSMC-TNAP Overexpressor: Mice engineered to overexpress human TNAP specifically in VSMCs develop severe, spontaneous vascular calcification, hypertension, and cardiac hypertrophy, leading to a shortened lifespan.[7][8]

    • Endothelial-TNAP (eTNAP) Overexpressor: Overexpression of TNAP in endothelial cells is also sufficient to cause generalized arterial calcification.[9][23] In hypercholesterolemic mouse models, this endothelial TNAP overexpression accelerates coronary artery disease, with calcification preceding significant lipid deposition.[23][24]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical studies investigating TNAP's role and its inhibition.

Table 1: Efficacy of TNAP Inhibitor (SBI-425) in Rodent Models

Model Parameter Vehicle Control Group This compound Treated Group % Reduction / Improvement Citation
Warfarin-Induced Rat Aortic Calcium (mg/g tissue) 3.84 ± 0.64 0.70 ± 0.23 81.8% [11][13]
VSMC-TNAP Mouse Median Lifespan (days) 44 68 54.5% [8][25]
eTNAP-Hyperlipidemia Mouse Coronary Calcium (µm²) 144,622 78,838 45.5% [24]

| eTNAP-Hyperlipidemia Mouse | Coronary Lipids (µm²) | 77,317 | 30,754 | 60.2% |[24] |

Table 2: Phenotype of TNAP Overexpression Mouse Models

Model Parameter Control Group TNAP Overexpressor Group Fold Change / Difference Citation
eTNAP-Hyperlipidemia Coronary Calcium (µm², baseline) 0 4,312 - [23][24]

| eTNAP-Hyperlipidemia | Coronary Lipids (µm², 8 wks) | 9,330 | 121,633 | 13-fold increase |[23] |

Therapeutic Targeting of TNAP

Given its central role, TNAP has emerged as a promising therapeutic target to block vascular calcification.[1][2] Several small molecule inhibitors have been developed and tested in preclinical models.

  • Levamisole: One of the first-generation TNAP inhibitors, but it suffers from poor potency and non-specific binding.[6][22]

  • This compound: A potent and highly selective aryl sulfonamide TNAP inhibitor developed for in vivo use.[1][6] As shown in Table 1, this compound has demonstrated significant efficacy in reducing vascular calcification and improving survival in multiple animal models.[8][11][25]

  • DS-1211: Another TNAP inhibitor that has been developed for potential clinical use.[25]

Inhibition of TNAP effectively prevents the hydrolysis of PPi, restoring the natural defense against mineralization.[25] However, a key consideration for systemic TNAP inhibition is its physiological role in bone mineralization.[11][13] Therapeutic strategies must carefully balance the prevention of ectopic soft tissue calcification with the potential for impairing skeletal health.[11][26]

Key Experimental Protocols

Protocol: In Vitro VSMC Calcification
  • Cell Seeding: Plate primary human aortic VSMCs in a 24-well plate at a density of 50,000 cells/cm² and culture in standard growth medium until confluent.

  • Induction: Replace growth medium with either:

    • Control Medium: Basal medium with 5% FBS.

    • Osteogenic Medium (OM): Control medium supplemented with 10 mM β-glycerophosphate and 100 µg/mL ascorbic acid.

  • Treatment: For inhibitor studies, add the compound (e.g., this compound) to the OM at desired concentrations.

  • Culture: Maintain cells for 14-21 days, replacing the medium every 2-3 days.

  • Staining: Wash cells with PBS, fix with 10% neutral buffered formalin for 15 minutes, and stain with 2% Alizarin Red S (pH 4.2) for 5 minutes. Wash extensively with deionized water.

  • Quantification: Destain the wells using 10% cetylpyridinium chloride for 1 hour. Measure the absorbance of the extracted stain at 562 nm. Compare to a standard curve of known Alizarin Red S concentrations.

Protocol: TNAP Activity Assay (Colorimetric)
  • Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 9.5, with 1 mM MgCl2).

  • Reaction Mixture: In a 96-well plate, add 50 µL of sample to 150 µL of substrate solution (e.g., 1 mg/mL p-nitrophenyl phosphate (pNPP) in the same buffer).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of 3 M NaOH.

  • Measurement: Read the absorbance at 405 nm. The product, p-nitrophenol, is yellow under alkaline conditions.

  • Calculation: Quantify activity by comparing the absorbance to a standard curve prepared with p-nitrophenol. Express activity as U/L or nmol/min/mg protein.

Conclusion and Future Directions

Tissue-Nonspecific Alkaline Phosphatase is unequivocally a central driver of vascular calcification. Its enzymatic activity directly links the pathological processes of inflammation and mineral dysregulation to the physical deposition of hydroxyapatite in the vessel wall. The development of potent and specific TNAP inhibitors has provided powerful tools to validate this enzyme as a druggable target, with compelling preclinical data demonstrating a profound ability to halt the progression of calcification.

Future research and development should focus on:

  • Optimizing Therapeutic Window: Fine-tuning dosing and delivery strategies for TNAP inhibitors to maximize efficacy in the vasculature while minimizing off-target effects on the skeleton.[11]

  • Biomarker Development: Identifying circulating biomarkers, potentially related to TNAP activity or EV-bound TNAP, to better stratify patients and monitor therapeutic response.

  • Combination Therapies: Exploring the synergistic potential of TNAP inhibitors with other treatments, such as phosphate binders or anti-inflammatory agents, to address the multifactorial nature of vascular calcification.[6][25]

A deeper understanding of the full spectrum of TNAP's functions will be critical for the safe and effective translation of TNAP-targeted therapies from the laboratory to the clinic.[1][2]

References

An In-depth Technical Guide to SBI-425 and its Role in Pyrophosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular inorganic pyrophosphate (PPi) is a critical endogenous inhibitor of soft tissue calcification. Its metabolism is tightly regulated by a balance between its synthesis, primarily by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), and its degradation by tissue-nonspecific alkaline phosphatase (TNAP). Dysregulation of this axis, particularly the overactivity of TNAP, can lead to diminished PPi levels and pathological mineralization, a hallmark of conditions like vascular calcification. SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of TNAP. By blocking TNAP's enzymatic activity, this compound effectively increases the local concentration of PPi, thereby preventing the formation and growth of hydroxyapatite crystals. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on pyrophosphate metabolism, and detailed protocols for its preclinical evaluation.

The Central Role of Pyrophosphate in Preventing Pathological Calcification

Vascular calcification and other forms of ectopic mineralization are active, cell-mediated processes akin to bone formation. A key protective mechanism against such pathological mineralization is the maintenance of adequate levels of extracellular pyrophosphate (PPi).[1] PPi is a potent inhibitor of hydroxyapatite crystal formation and growth.[1]

The homeostasis of extracellular PPi is principally governed by two enzymes acting in opposition:

  • ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1): This enzyme synthesizes PPi by hydrolyzing extracellular ATP.

  • TNAP (Tissue-Nonspecific Alkaline Phosphatase): This enzyme hydrolyzes PPi into two molecules of inorganic phosphate (Pi), which abrogates its inhibitory effect and can, in turn, promote mineralization.[2]

An imbalance in this delicate system, such as the overexpression of TNAP often seen in calcified arteries, leads to a local deficit of PPi, creating a pro-calcific environment.[1][2] Consequently, inhibiting TNAP has emerged as a promising therapeutic strategy to combat diseases of ectopic calcification.

This compound: A Potent Inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP)

This compound is a nicotinamide derivative identified as a highly potent and selective inhibitor of TNAP.[3][4][5] Its mechanism of action is to directly block the enzymatic activity of TNAP, thereby preventing the degradation of PPi. This leads to an increase in local PPi concentrations, restoring the natural inhibition of calcification.[3]

Potency and Selectivity

This compound demonstrates high potency against TNAP with minimal activity against other alkaline phosphatase isoenzymes, ensuring a targeted therapeutic effect.[3]

ParameterValueReference
TNAP IC50 16 nM[4]
Selectivity >80 µM against IAP and PLAP[3]
Pharmacokinetics

Preclinical studies in rodent models have shown that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and sustained plasma exposure, making it suitable for in vivo applications.[3]

SpeciesDose (p.o.)AUC (µg·hr/mL)t1/2 (hr)Oral Bioavailability (%)Reference
Mouse10 mg/kg>8002.358[3]

A single 10 mg/kg oral dose in mice was shown to inhibit plasma TNAP activity by over 75% for up to 8 hours and by approximately 50% at 24 hours.[1][2]

In Vivo Efficacy

This compound has demonstrated significant efficacy in preventing and reducing vascular calcification in multiple preclinical animal models.

Animal ModelDosing RegimenKey FindingsReference
Warfarin-induced vascular calcification (Rat)10 mg/kg/day for 7 weeksSignificantly reduced aortic calcium content (from 3.84 to 0.70 mg/g tissue).[1][2]
CKD-MBD (Mouse)10 and 30 mg/kg/dayDrastically halted medial arterial calcification; Increased plasma PPi levels.[6]
Abcc6-/- mouse model of PXE75 mg/kg/dayReduced plasma TNAP activity by 61% and muzzle skin mineralization by 58%.[7]
TNAP-overexpressing mouse10 mg/kg/dayReduced arterial calcification and prolonged lifespan.[8]
Familial hypercholesterolemia (WHC-eTNAP mouse)30 mg/kg/day for 5 weeksReduced coronary calcium and improved ejection fraction.[9]

Signaling Pathways and Experimental Workflows

Pyrophosphate Metabolism Pathway

The following diagram illustrates the central roles of ENPP1 and TNAP in regulating extracellular pyrophosphate and the mechanism by which this compound intervenes.

Pyrophosphate_Metabolism cluster_cell Cell cluster_ec Extracellular Space ATP_in Intracellular ATP ATP_out ATP ATP_in->ATP_out Release ENPP1 ENPP1 ATP_out->ENPP1 PPi Pyrophosphate (PPi) (Calcification Inhibitor) ENPP1->PPi Hydrolysis TNAP TNAP PPi->TNAP Calcification Hydroxyapatite Formation & Calcification PPi->Calcification INHIBITS Pi Inorganic Phosphate (Pi) (Pro-calcific) TNAP->Pi Hydrolysis Pi->Calcification PROMOTES SBI425 This compound SBI425->TNAP INHIBITS

Caption: Pyrophosphate (PPi) metabolism and the inhibitory action of this compound on TNAP.

Experimental Workflow: Evaluating this compound In Vivo

This diagram outlines a typical experimental workflow for assessing the efficacy of this compound in a rodent model of vascular calcification.

InVivo_Workflow cluster_analysis Endpoint Analysis start Induce Disease Model (e.g., CKD or Warfarin) treatment Administer this compound (e.g., 10-30 mg/kg/day, p.o.) vs. Vehicle Control start->treatment monitoring Monitor Animal Health & Blood Chemistry (e.g., P, Ca, BUN) treatment->monitoring sacrifice Sacrifice & Tissue Harvest (Aorta, Plasma, Femur) monitoring->sacrifice analysis Analysis sacrifice->analysis histology Histology: Von Kossa / Alizarin Red (Aorta) analysis->histology calcium_quant Biochemical: Calcium Content Assay (Aorta) analysis->calcium_quant pp_quant Biochemical: Plasma PPi Measurement analysis->pp_quant tnap_activity Enzymatic: Plasma TNAP Activity analysis->tnap_activity

Caption: Workflow for in vivo evaluation of this compound in a vascular calcification model.

Detailed Experimental Protocols

Protocol for TNAP Inhibition Assay (Colorimetric)

This protocol is adapted for determining the IC50 of an inhibitor like this compound using a colorimetric readout.

Materials:

  • Recombinant human TNAP

  • Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, 0.5 mM MgCl₂

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • This compound (or other test inhibitor) dissolved in DMSO

  • Stop Solution: 3 M NaOH

  • 96-well microplate

  • Microplate reader (405 nm absorbance)

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the well should be ≤1%.

  • Plate Setup:

    • Add Assay Buffer to all wells.

    • Add the this compound dilutions to the test wells.

    • Add vehicle (e.g., Assay Buffer with equivalent DMSO concentration) to "maximum activity" control wells.

    • Add Assay Buffer without enzyme to "background" wells.

  • Enzyme Addition: Add a solution of TNAP in Assay Buffer to all wells except the "background" controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add pNPP substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Stop Reaction: Add Stop Solution to all wells to terminate the enzymatic reaction. This will also cause a yellow color to develop.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "maximum activity" control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for In Vitro Calcification Staining (Alizarin Red S)

This protocol is for staining and quantifying calcium deposits in cell culture models of vascular calcification (e.g., vascular smooth muscle cells).[10][11][12][13]

Materials:

  • Cells cultured in multi-well plates

  • Phosphate Buffered Saline (PBS)

  • Fixative: 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) Staining Solution: 2% w/v Alizarin Red S in distilled water, pH adjusted to 4.1-4.3.[13]

  • Destaining Solution: 10% Cetylpyridinium Chloride (CPC) in distilled water for quantification.

Procedure:

  • Cell Culture: Culture vascular smooth muscle cells to confluency and induce calcification using a high-phosphate medium for 7-14 days.

  • Wash: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to each well and incubate for 15-20 minutes at room temperature.[12][13]

  • Rinse: Carefully remove the fixative and wash the cells 3-4 times with distilled water.

  • Staining: Remove all water and add the ARS Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate for 20-30 minutes at room temperature.[12][13]

  • Wash: Aspirate the ARS solution and wash the wells 4-5 times with distilled water to remove excess, unbound dye.

  • Visualization (Qualitative): Add PBS or distilled water to the wells to prevent drying and visualize the red-orange calcium deposits using a bright-field microscope.

  • Quantification (Optional):

    • After the final wash, add the 10% CPC Destaining Solution to each well.

    • Incubate for 15-30 minutes at room temperature with gentle shaking to elute the stain.[10]

    • Transfer the supernatant to a new 96-well plate.

    • Read the absorbance at ~550 nm. The absorbance is proportional to the amount of bound Alizarin Red S, and thus to the calcium content.

Protocol for Plasma Pyrophosphate Measurement (Enzymatic Kit)

This protocol outlines the general principle for measuring PPi in plasma samples using a commercially available enzymatic, luminescence-based kit.[14][15][16][17]

Principle: The assay is a two-step enzymatic process. First, ATP sulfurylase converts PPi to ATP in the presence of adenosine 5'-phosphosulfate (APS). In the second step, the newly generated ATP is quantified using the firefly luciferase enzyme, which produces light in a reaction with luciferin. The amount of light produced is directly proportional to the initial PPi concentration.[16]

Materials:

  • Commercial PPi Assay Kit (e.g., from Lonza, Sigma-Aldrich, or Abcam) containing ATP sulfurylase, luciferase, APS, luciferin, and buffers.[16][17]

  • EDTA-plasma samples (EDTA is crucial to prevent PPi degradation post-collection).

  • Luminometer or a microplate reader capable of measuring luminescence.

  • Opaque-walled 96-well plates.

Procedure:

  • Sample Preparation:

    • Collect blood in EDTA-containing tubes.

    • Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.

    • It is highly recommended to deproteinize plasma samples using a 10 kDa molecular weight cutoff (MWCO) spin filter to remove proteins that can interfere with the assay.[14]

  • Standard Curve: Prepare a standard curve using the PPi standard provided in the kit, following the manufacturer's dilution instructions.

  • Reaction Setup:

    • Add plasma samples and standards to the wells of the opaque-walled plate.

    • Prepare the reaction mixture according to the kit's protocol, which typically involves reconstituting and mixing the enzymatic components (ATP sulfurylase, luciferase, etc.).

    • Add the reaction mixture to all wells to initiate the reaction.

  • Incubation: Incubate the plate as specified by the manufacturer (e.g., 30-60 minutes at 37°C, protected from light).[17]

  • Measurement: Measure the luminescence (Relative Light Units, RLU) using a luminometer.

  • Calculation: Determine the PPi concentration in the samples by interpolating their RLU values from the standard curve. Account for any dilution factors used during sample preparation.

Conclusion

This compound represents a highly promising therapeutic agent for diseases characterized by pathological calcification. Its targeted inhibition of TNAP directly addresses a key driver of ectopic mineralization by preserving the natural inhibitor, pyrophosphate. The robust preclinical data, favorable pharmacokinetic profile, and clear mechanism of action make this compound a valuable tool for researchers in the field and a strong candidate for further clinical development. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in the study of pyrophosphate metabolism and the development of novel anti-calcification therapies.

References

Preclinical Profile of SBI-425: A Potent TNAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS

Introduction

SBI-425 is an orally active and potent small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3][4] Preclinical research has identified this compound as a promising therapeutic candidate for conditions characterized by pathological soft-tissue calcification, such as vascular calcification associated with chronic kidney disease (CKD), pseudoxanthoma elasticum (PXE), and generalized arterial calcification of infancy (GACI).[5][6] This document provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, pharmacokinetic profile, and efficacy in various animal models.

Mechanism of Action

This compound selectively inhibits TNAP, an enzyme responsible for the hydrolysis of extracellular pyrophosphate (ePPi), a key inhibitor of mineralization.[6][7] By inhibiting TNAP, this compound increases the levels of ePPi, thereby preventing the deposition of calcium phosphate crystals in soft tissues.[6]

SBI425 This compound TNAP TNAP SBI425->TNAP Inhibits ePPi Extracellular Pyrophosphate (ePPi) TNAP->ePPi Hydrolyzes Pi Inorganic Phosphate (Pi) TNAP->Pi Produces Calcification Soft Tissue Calcification ePPi->Calcification Inhibits Pi->Calcification Promotes

Mechanism of action of this compound.

In Vitro Activity

This compound is a potent inhibitor of TNAP with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Assay TypeIC50 (nM)Reference
PPi Assay16[1][3]
Whole Blood Assay105[3]

Pharmacokinetic Profile

Pharmacokinetic studies in rodents have demonstrated that this compound possesses good oral bioavailability and a favorable half-life.

ParameterValueDosingSpeciesReference
Clearance (iv)5.14 ml/min/kg2 mg/kgRodent[6]
t1/2 (iv)1.03 h2 mg/kgRodent[6]
Oral Bioavailability58%10 mg/kgRodent[6]
AUC (po)>800 ug.hr/mL10 mg/kgRodent[6]

A single oral dose of 10 mg/kg in mice resulted in greater than 75% inhibition of plasma TNAP activity for up to 8 hours and approximately 50% inhibition at 24 hours.[6]

Preclinical Efficacy in Animal Models

This compound has been evaluated in several rodent models of pathological calcification, demonstrating significant efficacy in preventing disease progression and improving survival.

Vascular Calcification Models

In a rat model of warfarin-induced vascular calcification, daily administration of this compound (10 mg/kg/day) for 7 weeks significantly reduced vascular calcification.[7]

Treatment GroupAortic Calcium Content (mg calcium/g wet tissue)Reference
Vehicle3.84 ± 0.64[7]
This compound (10 mg/kg/day)0.70 ± 0.23[7]

In a mouse model of chronic kidney disease-mineral bone disorder (CKD-MBD), this compound (10 and 30 mg/kg/day) increased survival and almost completely inhibited the development of medial arterial calcification.[8] Furthermore, in a mouse model of familial hypercholesterolemia with endothelial TNAP overexpression (WHC-eTNAP mice), this compound (30 mg/kg/day for 5 weeks) reduced coronary calcium and lipid deposition.[9]

ParameterWHC-eTNAP + PlaceboWHC-eTNAP + this compoundReference
Coronary Calcium (μm²)14462278838[9]
Coronary Lipids (μm²)7731730754[9]
Pseudoxanthoma Elasticum (PXE) Model

In the Abcc6-/- mouse model of PXE, oral administration of this compound (75 mg/kg/day for 8 weeks) resulted in a 61% reduction in plasma TNAP activity and a 58% reduction in muzzle skin mineralization.[10]

Sepsis Model

In a mouse model of experimental sepsis, daily intraperitoneal administration of this compound (25 mg/kg) for 7 days suppressed CD4+Foxp3+CD25- and CD8+Foxp3+CD25- splenocyte T-cell populations.[11] However, it did not affect clinical severity outcomes.[11]

Experimental Protocols

Warfarin-Induced Vascular Calcification in Rats
  • Animal Model: A rat model of 0.30% warfarin-induced vascular calcification was utilized.[7]

  • Treatment: Rats received daily administration of either vehicle or this compound (10 mg/kg/day) for 7 weeks.[7]

  • Endpoint Analysis: Aortic calcium content was quantified, and aortic sections were stained with Von Kossa to assess the area of calcification.[7]

Start Start: Warfarin Rat Model Treatment Daily Treatment (7 weeks): - Vehicle - this compound (10 mg/kg/day) Start->Treatment Analysis Endpoint Analysis: - Aortic Calcium Content - Von Kossa Staining Treatment->Analysis End End: Assess Vascular Calcification Analysis->End cluster_0 This compound Treatment cluster_1 Downregulated Pathways cluster_2 Upregulated Pathways SBI425 This compound Inflammation Inflammatory Signaling (Acute Phase Response) SBI425->Inflammation Downregulates LXR_RXR Steroid/Glucose Nuclear Receptor Signaling (LXR/RXR) SBI425->LXR_RXR Downregulates TCA Mitochondrial Metabolism (TCA Cycle) SBI425->TCA Upregulates FAO Mitochondrial Metabolism (Fatty Acid β-oxidation) SBI425->FAO Upregulates

References

SBI-425: A Technical Guide to a Potent TNAP Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-425 is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its role in cardiovascular disease, particularly vascular calcification. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate its use in preclinical research and drug development.

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in the regulation of extracellular matrix mineralization.[1] It catalyzes the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, into inorganic phosphate (Pi), a promoter of mineralization.[2] Dysregulation of TNAP activity is implicated in various pathological conditions, including vascular calcification, a major contributor to cardiovascular morbidity and mortality.[3] this compound has emerged as a critical research tool to investigate the role of TNAP in these processes and as a potential therapeutic agent.[1]

Mechanism of Action

This compound is a non-competitive inhibitor of TNAP. Its primary mechanism of action involves binding to the enzyme and reducing its catalytic activity, thereby preventing the breakdown of PPi. The increased extracellular concentration of PPi effectively inhibits the deposition of calcium phosphate crystals in soft tissues.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)Reference
PPi AssayTNAP16MedchemExpress
Whole Blood AssayTNAP105Selleck Chemicals

Table 2: In Vivo Efficacy of this compound in a Warfarin-Induced Vascular Calcification Rat Model

Treatment GroupAortic Calcium Content (mg/g wet tissue)Reference
Vehicle3.84 ± 0.64[2]
This compound (10 mg/kg/day)0.70 ± 0.23[2]

Table 3: Pharmacokinetic Properties of this compound in Rodents

ParameterValueDosingReference
Plasma TNAP Inhibition (at 8 hours)>75%10 mg/kg (oral)[1]
Plasma TNAP Inhibition (at 24 hours)~50%10 mg/kg (oral)[1]

Signaling Pathways

The inhibition of TNAP by this compound has significant downstream effects on cellular signaling pathways involved in vascular smooth muscle cell (VSMC) phenotype and mineralization.

SBI425_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell (VSMC) PPi Pyrophosphate (PPi) TNAP TNAP PPi->TNAP Substrate CaP Calcium Phosphate Crystal Deposition PPi->CaP Inhibition Pi Inorganic Phosphate (Pi) Pi->CaP Promotion OsteogenicFactors Osteogenic Transcription Factors (e.g., Runx2) Pi->OsteogenicFactors Upregulation TNAP->Pi Hydrolysis SBI425 This compound SBI425->TNAP Inhibition Osteoblastic_Phenotype Osteoblastic VSMC Phenotype CaP->Osteoblastic_Phenotype Mineralization OsteogenicFactors->Osteoblastic_Phenotype Differentiation VSMC_Phenotype Contractile VSMC Phenotype VSMC_Phenotype->Osteoblastic_Phenotype Osteoblastic_Phenotype->TNAP Increased Expression

Figure 1. this compound inhibits TNAP, preventing PPi hydrolysis and subsequent vascular calcification.

Experimental Protocols

In Vivo Administration of this compound

Objective: To administer this compound to animal models to study its in vivo effects.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Oral gavage needles or intraperitoneal injection supplies

  • Rodent diet (for mixing)

Protocols:

Oral Gavage:

  • Prepare a stock solution of this compound in DMSO.

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, sequentially add the components while vortexing to ensure complete dissolution.

  • The final concentration of this compound should be calculated based on the desired dosage (e.g., 10-30 mg/kg) and the administration volume appropriate for the animal model.

  • Administer the solution via oral gavage daily or as required by the experimental design.[4]

Dietary Admixture:

  • Calculate the total amount of this compound needed for the study duration based on the number of animals, daily food consumption, and desired dosage (e.g., 30 mg/kg/day).

  • Thoroughly mix the this compound powder with the powdered rodent diet to ensure a homogenous distribution.

  • Provide the medicated diet to the animals ad libitum.

Intraperitoneal Injection:

  • Prepare the this compound formulation as described for oral gavage.

  • Administer the solution via intraperitoneal injection at the desired dosage (e.g., 25 mg/kg) and frequency.

Measurement of TNAP Activity

Objective: To quantify the enzymatic activity of TNAP in biological samples.

Principle: This colorimetric assay is based on the hydrolysis of p-nitrophenyl phosphate (pNPP) by TNAP to p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring its absorbance at 405 nm.

Materials:

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl2, pH 9.8)

  • Sample (plasma, serum, or tissue homogenate)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare tissue homogenates by sonicating the tissue in a suitable lysis buffer on ice.

  • Centrifuge the homogenates to pellet cellular debris and collect the supernatant.

  • Add a small volume of the sample (e.g., 10 µL of plasma or diluted tissue homogenate) to each well of a 96-well plate.

  • Add the assay buffer to each well.

  • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Stop the reaction by adding a stop solution (e.g., 0.1 N NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate TNAP activity relative to a standard curve of p-nitrophenol.

TNAP_Assay_Workflow start Start sample_prep Sample Preparation (Plasma or Tissue Homogenate) start->sample_prep add_sample Add Sample to 96-well Plate sample_prep->add_sample add_buffer Add Assay Buffer add_sample->add_buffer add_pnpp Add pNPP Substrate add_buffer->add_pnpp incubate Incubate at 37°C add_pnpp->incubate add_stop Add Stop Solution incubate->add_stop read_abs Read Absorbance at 405 nm add_stop->read_abs analyze Calculate TNAP Activity read_abs->analyze end End analyze->end

Figure 2. Workflow for the colorimetric TNAP activity assay using pNPP.

Staining for Vascular Calcification

Objective: To visualize and quantify calcium deposits in vascular tissues.

5.3.1. Alizarin Red S Staining

Principle: Alizarin Red S forms a chelate with calcium ions, resulting in a bright red-orange precipitate at the sites of calcification.

Materials:

  • Alizarin Red S staining solution (2% in distilled water, pH 4.1-4.3)

  • 4% paraformaldehyde (PFA) in PBS

  • Distilled water

  • Acetone

  • Xylene

  • Mounting medium

Protocol:

  • Fix tissue sections or cultured cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the samples with distilled water.

  • Incubate the samples with the Alizarin Red S solution for 2-5 minutes, monitoring the staining progress microscopically.

  • Remove the staining solution and wash with distilled water.

  • Dehydrate the samples through a graded series of ethanol, followed by acetone and xylene.

  • Mount the coverslips using a resinous mounting medium.

  • Visualize the red-orange calcium deposits using a light microscope.

5.3.2. Von Kossa Staining

Principle: This method is an indirect way to demonstrate calcium. Silver nitrate reacts with the phosphate in calcium phosphate deposits. The silver phosphate is then reduced to black metallic silver by exposure to light.

Materials:

  • 5% silver nitrate solution

  • 5% sodium thiosulfate solution

  • Nuclear Fast Red counterstain (optional)

  • 10% neutral buffered formalin

  • Distilled water

Protocol:

  • Fix tissue sections in 10% neutral buffered formalin.

  • Rinse the sections thoroughly with distilled water.

  • Incubate the sections with 5% silver nitrate solution under a bright light (e.g., 60-100W bulb or UV light) for 20-60 minutes, or until calcium deposits turn black.[5]

  • Rinse the sections with distilled water.

  • Treat the sections with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.[5]

  • Rinse with distilled water.

  • (Optional) Counterstain with Nuclear Fast Red for 5 minutes.

  • Dehydrate, clear, and mount the sections.

  • Visualize the black deposits of metallic silver, indicating the presence of phosphate associated with calcium.[5]

Staining_Workflow cluster_alizarin Alizarin Red S Staining cluster_vonkossa Von Kossa Staining ar_start Fixation (PFA) ar_wash1 Wash (dH2O) ar_start->ar_wash1 ar_stain Stain with Alizarin Red S ar_wash1->ar_stain ar_wash2 Wash (dH2O) ar_stain->ar_wash2 ar_dehydrate Dehydrate & Mount ar_wash2->ar_dehydrate ar_visualize Visualize (Red-Orange) ar_dehydrate->ar_visualize vk_start Fixation (Formalin) vk_wash1 Wash (dH2O) vk_start->vk_wash1 vk_stain Incubate with Silver Nitrate + Light vk_wash1->vk_stain vk_wash2 Wash (dH2O) vk_stain->vk_wash2 vk_thiosulfate Treat with Sodium Thiosulfate vk_wash2->vk_thiosulfate vk_wash3 Wash (dH2O) vk_thiosulfate->vk_wash3 vk_counterstain Counterstain (Optional) vk_wash3->vk_counterstain vk_dehydrate Dehydrate & Mount vk_counterstain->vk_dehydrate vk_visualize Visualize (Black) vk_dehydrate->vk_visualize

Figure 3. Comparative workflow for Alizarin Red S and Von Kossa staining.

Conclusion

This compound is an invaluable tool for investigating the pathophysiology of diseases characterized by ectopic calcification. Its high potency and selectivity for TNAP, coupled with its oral bioavailability, make it suitable for a wide range of in vitro and in vivo research applications. The detailed protocols and data presented in this guide are intended to support the scientific community in leveraging this compound to advance our understanding of TNAP-mediated pathologies and to explore novel therapeutic strategies.

References

SBI-425: A Technical Guide on its Effects on Bone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-425 is a potent and selective, orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3][4] TNAP is a key ectoenzyme that plays a crucial role in bone matrix mineralization.[5] It facilitates this process by hydrolyzing extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2] By regulating the local Pi/ePPi ratio, TNAP is essential for normal skeletal and dental calcification. Dysregulation of TNAP activity is implicated in various pathological conditions, including ectopic calcification and disorders of bone metabolism. This document provides a comprehensive technical overview of the effects of this compound on bone metabolism, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of TNAP. By binding to the enzyme, this compound blocks its ability to hydrolyze ePPi. This leads to a localized increase in the concentration of ePPi, which in turn inhibits the formation and growth of hydroxyapatite crystals within the bone matrix. This modulation of the Pi/ePPi ratio is the core principle by which this compound influences bone metabolism. While primarily investigated for its role in preventing pathological soft-tissue calcification, this mechanism has direct implications for physiological bone mineralization.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the properties of this compound and its effects on bone metabolism from preclinical studies.

Table 1: In Vitro and Pharmacokinetic Properties of this compound

ParameterValueSpecies/SystemReference
IC50 (TNAP inhibition)16 nMIn vitro enzyme assay[1]
Oral BioavailabilityGood to ExcellentRodent
In Vivo TNAP Inhibition>75% at 8 hours, ~50% at 24 hours (10 mg/kg oral dose)Mouse (plasma)

Table 2: Effects of this compound on Bone Metabolism in a Warfarin-Induced Vascular Calcification Rat Model

ParameterVehicle ControlThis compound (10 mg/kg/day for 7 weeks)Percentage ChangeReference
Bone Formation RateNot reportedDecreased-[6][7]
Mineral Apposition RateNot reportedDecreased-[6][7]
Osteoid Maturation TimeNot reportedIncreased+[6][7]
Osteoclast PerimeterNo significant changeNo significant change~0%[6]
Eroded PerimeterNo significant changeNo significant change~0%[6]

Experimental Protocols

Warfarin-Induced Vascular Calcification and Bone Metabolism Rat Model
  • Objective: To evaluate the effect of pharmacological TNAP inhibition by this compound on vascular calcification and bone metabolism.[6][7]

  • Animal Model: Male Wistar rats.[7]

  • Induction of Pathology: Animals were fed a diet supplemented with 0.30% warfarin to induce arterial media calcification.[6][7] This model is advantageous as it allows for the study of calcification processes without the confounding factors of chronic kidney disease or diabetes.[7]

  • Treatment Groups:

    • Vehicle control group.

    • This compound treatment group (10 mg/kg/day) administered daily.[6][7]

  • Duration: 7 weeks.[6][7]

  • Bone Analysis:

    • Histomorphometry: Static and dynamic bone parameters were assessed. This included measurements of bone formation rate, mineral apposition rate, and osteoid maturation time.[6][7]

    • Gene Expression Analysis: Aortic mRNA levels of osteo/chondrogenic marker genes (e.g., Runx2, TNAP, SOX9) and genes involved in pyrophosphate/inorganic phosphate homeostasis (e.g., NPP1, NPP3, PHOSPHO1) were investigated.[7]

  • Vascular Calcification Analysis: Calcium content in the aorta and peripheral arteries was quantified, and histological analysis (Von Kossa staining) was performed to assess the area of calcification.[6][7]

Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Mouse Model
  • Objective: To assess the inhibitory effect of this compound on medial arterial calcification (MAC) formation in a model of CKD-MBD.[8]

  • Animal Model: Eight-week-old C57/BL6J male mice.[8]

  • Induction of Pathology: Mice were fed a diet containing 0.2% adenine and 0.8% phosphorus for 6 weeks to induce CKD, followed by a high phosphorus diet (0.2% adenine and 1.8% phosphorus) for another 6 weeks.[8]

  • Treatment Groups:

    • Vehicle control group.

    • This compound 10 mg/kg/day (SBI-10).[8]

    • This compound 30 mg/kg/day (SBI-30).[8]

    • Treatment was administered by gavage once daily from week 14 to 20.[8]

  • Analysis:

    • Biochemical Analysis: Plasma and aortic tissue TNAP activity, blood urea nitrogen, creatinine, phosphorus, intact PTH, FGF-23, and plasma pyrophosphate (PPi) levels were measured.[8]

    • Calcification Assessment: Aortic calcification was evaluated by computed tomography (CT) imaging, histological analysis (Von Kossa staining), and measurement of aortic tissue calcium content.[8]

    • Gene Expression: Aortic tissue mRNA expression of osteoblastic trans-differentiation-related genes, including TNAP, was analyzed.[8]

Signaling Pathways and Logical Relationships

This compound Mechanism of Action on Bone Mineralization

SBI425_Mechanism SBI425 This compound TNAP Tissue-Nonspecific Alkaline Phosphatase (TNAP) SBI425->TNAP inhibits ePPi Extracellular Inorganic Pyrophosphate (ePPi) TNAP->ePPi hydrolyzes Pi Inorganic Phosphate (Pi) TNAP->Pi produces Mineralization Bone Mineralization ePPi->Mineralization inhibits Pi->Mineralization promotes

Caption: this compound inhibits TNAP, increasing ePPi and reducing Pi, thereby inhibiting bone mineralization.

Experimental Workflow for Warfarin-Induced Rat Model

Warfarin_Model_Workflow start Start: Wistar Rats warfarin Induce Pathology: 0.30% Warfarin Diet start->warfarin treatment Treatment Groups (7 weeks) warfarin->treatment vehicle Vehicle Control treatment->vehicle sbi425 This compound (10 mg/kg/day) treatment->sbi425 analysis Analysis vehicle->analysis sbi425->analysis bone Bone Histomorphometry & Gene Expression analysis->bone vascular Vascular Calcification Assessment analysis->vascular TNAP_Regulation Signaling Signaling Pathways (e.g., BMP, Wnt) RUNX2 RUNX2 (Transcription Factor) Signaling->RUNX2 activate TNAP_gene TNAP Gene (ALPL) RUNX2->TNAP_gene promotes transcription TNAP_protein TNAP Protein TNAP_gene->TNAP_protein expresses

References

An In-depth Technical Guide to the Neuroinflammatory Effects of SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the experimental findings concerning the neuroinflammatory effects of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).

Introduction to this compound and its Primary Mechanism of Action

This compound is a small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with a high degree of potency and selectivity.[1][2][3] In preclinical studies, it has demonstrated robust in vivo inhibition of TNAP following oral administration.[3] The primary mechanism of action of this compound is the inhibition of TNAP, an enzyme expressed in various tissues, including the central nervous system.[4][5] TNAP plays a crucial role in numerous physiological processes, and its dysregulation has been implicated in pathological conditions.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

ParameterValueSpecies/SystemReference
IC50 (TNAP) 16 nMIn vitro (PPi assay)[1][2]
IC50 (TNAP) 105 nMIn vitro (whole blood assay)[2]
In Vivo TNAP Inhibition >75% for 8 hours, ~50% at 24 hoursMouse plasma (10 mg/kg oral dose)[3]

Table 2: Effects of this compound in a Murine Sepsis Model

ParameterTreatment GroupOutcomeReference
CD4+ Foxp3+ CD25- T-cells This compound (25 mg/kg, IP)Suppressed population in splenocytes[5][6][7]
CD8+ Foxp3+ CD25- T-cells This compound (25 mg/kg, IP)Suppressed population in splenocytes[5][6][7]
Brain TNAP Activity This compound (25 mg/kg, IP)Suppressed in brain parenchyma[5][6][7]
Blood-Brain Barrier Function This compound + Proinflammatory stimulusPotentiated loss of barrier function in primary brain endothelial cells[5][6][7]
Claudin-5 Expression This compound (in septic mice)Decreased compared to vehicle-treated septic mice[8]
Microglial Activation This compoundNo significant effect on microglial activation status
Microglial Number This compoundNo significant difference in the number of glial cell bodies in the cortex

Experimental Protocols

3.1. Murine Sepsis Model (Cecal Ligation and Puncture - CLP)

A commonly utilized model to study the systemic inflammation and associated neuroinflammatory consequences is the cecal ligation and puncture (CLP) model of sepsis.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Procedure:

    • Mice are anesthetized.

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated distal to the ileocecal valve.

    • The cecum is punctured once with a needle.

    • A small amount of fecal matter is extruded to induce peritonitis.

    • The cecum is returned to the peritoneal cavity, and the incision is closed.

  • This compound Administration: this compound or a vehicle control is administered, often via intraperitoneal (IP) injection, at a specified dose (e.g., 25 mg/kg) daily for a defined period (e.g., 7 days) following the CLP procedure.[5][6][7][9]

3.2. Assessment of TNAP Activity

  • Sample Collection: Plasma, brain, and bone tissue can be collected for analysis.[4]

  • Homogenization: Brain and bone tissues are homogenized in appropriate buffers.

  • Assay: TNAP activity is measured using a colorimetric or fluorometric assay, often involving the hydrolysis of a phosphatase substrate such as p-nitrophenyl phosphate (pNPP). The rate of product formation is proportional to the enzyme activity.

3.3. Flow Cytometry for T-cell Population Analysis

  • Sample Preparation: Spleens are harvested, and splenocytes are isolated to create a single-cell suspension.

  • Staining: Cells are stained with fluorescently labeled antibodies specific for cell surface markers (e.g., CD4, CD8, CD25) and intracellular transcription factors (e.g., Foxp3).

  • Analysis: Stained cells are analyzed using a flow cytometer to identify and quantify specific T-cell subpopulations.

3.4. Blood-Brain Barrier Permeability Assays

  • In Vitro Model: Primary brain microvascular endothelial cells (BMECs) are cultured to form a monolayer, mimicking the BBB.

  • Treatment: The endothelial cell monolayer is treated with a proinflammatory stimulus (e.g., lipopolysaccharide - LPS) with or without this compound.

  • Permeability Measurement: Barrier function is assessed by measuring the passage of a tracer molecule (e.g., fluorescently labeled dextran) across the cell monolayer. An increase in the amount of tracer crossing the monolayer indicates increased permeability.[5][6][7]

  • In Vivo Assessment: Infiltration of endogenous permeability markers, such as immunoglobulin G (IgG), into the brain parenchyma can be assessed via immunohistochemistry on brain sections.[8]

3.5. Immunohistochemistry for Glial Cell Analysis

  • Tissue Preparation: Brains are fixed, sectioned, and mounted on slides.

  • Staining: Sections are incubated with primary antibodies against specific markers for microglia (e.g., Iba1) and astrocytes (e.g., GFAP), followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope, and the number and morphology of microglia and astrocytes are quantified.

Signaling Pathways and Experimental Workflows

Diagram 1: this compound Mechanism of Action on the Neuroimmune Axis

SBI425_Mechanism cluster_systemic Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_cns Central Nervous System SBI425 This compound TNAP_systemic Systemic TNAP SBI425->TNAP_systemic Inhibits TCells CD4+/CD8+ Foxp3+ T-Cells SBI425->TCells Suppresses BMEC Brain Microvascular Endothelial Cells SBI425->BMEC Crosses compromised BBB TNAP_bbb TNAP SBI425->TNAP_bbb Inhibits BBB_Integrity BBB Integrity (e.g., Claudin-5) SBI425->BBB_Integrity Decreases TNAP_cns Brain Parenchyma TNAP SBI425->TNAP_cns Inhibits TNAP_systemic->TCells Modulates BMEC->TNAP_bbb BMEC->TNAP_cns Influences TNAP_bbb->BBB_Integrity Maintains Microglia Microglia TNAP_cns->Microglia Loss of activity increases gliosis Astrocytes Astrocytes TNAP_cns->Astrocytes Loss of activity increases proliferation Neuroinflammation Neuroinflammation TNAP_cns->Neuroinflammation Regulates Microglia->Neuroinflammation Astrocytes->Neuroinflammation

Caption: this compound inhibits TNAP, impacting immune cells and BBB integrity.

Diagram 2: Experimental Workflow for Investigating this compound in a Sepsis Model

Sepsis_Workflow cluster_analysis Analyses start Start: C57BL/6 Mice clp Cecal Ligation and Puncture (CLP) start->clp treatment Daily Treatment: - Vehicle - this compound (25 mg/kg, IP) clp->treatment endpoints Endpoint Analysis (e.g., Day 7) treatment->endpoints flow Flow Cytometry (Splenocytes) endpoints->flow Immune Cell Profiling tnap_assay TNAP Activity Assay (Plasma, Brain) endpoints->tnap_assay Enzyme Activity ihc Immunohistochemistry (Brain Sections) endpoints->ihc Neuroinflammation & BBB Integrity

References

The Impact of SBI-425 on Endothelial Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of SBI-425 on endothelial cells, focusing on its mechanism of action, relevant signaling pathways, and quantitative experimental data. This compound is a potent and orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in various physiological and pathological processes, including vascular calcification and endothelial barrier regulation.[1]

Core Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of TNAP. In the vasculature, TNAP plays a crucial role in hydrolyzing inorganic pyrophosphate (PPi), a key inhibitor of mineralization. By inhibiting TNAP, this compound increases the local concentration of PPi, thereby preventing pathological calcification.[2] Furthermore, emerging research indicates that TNAP activity is essential for maintaining endothelial barrier integrity. Inhibition of TNAP by this compound has been shown to disrupt this barrier function through modulation of the ROCK signaling pathway.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/Assay ConditionSource
IC5016 nMTNAP inhibition assay[1]

Table 2: In Vivo Effects of this compound on Vascular Calcification and Function

Animal ModelDosageDurationKey FindingsSource
WHC-eTNAP mice (model of familial hypercholesterolemia with TNAP overexpression in endothelial cells)30 mg/kg/day in food5 weeks- Reduced coronary calcium (78,838 vs. 144,622 µm²) - Reduced coronary lipids (30,754 vs. 77,317 µm²) - Improved body weight (22.4 vs. 18.8 g) - Improved ejection fraction (59% vs. 47%)[5]
Warfarin-induced arterial media calcification rat model10 mg/kg/day7 weeks- Significantly reduced vascular calcification in the aorta (3.84 to 0.70 mg/g wet tissue), carotid artery (1.46 to 0.28 mg/g wet tissue), and femoral artery (1.80 to 0.43 mg/g wet tissue)[2]

Table 3: Effect of this compound on Plasma Biomarkers in WHC-eTNAP Mice

BiomarkerWHC + PlaceboWHC-eTNAP + PlaceboWHC-eTNAP + this compoundSource
Alkaline Phosphatase (mU/L)1784404952[5]

Signaling Pathway of this compound in Endothelial Cells

This compound-mediated inhibition of TNAP in brain microvascular endothelial cells (BMECs) leads to a disruption of the endothelial barrier. This is understood to occur through the upregulation of the Rho-associated protein kinase (ROCK) pathway, which is a key regulator of cytoskeletal dynamics. The inhibition of TNAP results in cytoskeletal remodeling, including changes in phalloidin and vimentin, leading to compromised barrier integrity.[3][4]

SBI425_Signaling_Pathway cluster_0 Endothelial Cell SBI425 This compound TNAP TNAP SBI425->TNAP Inhibits ROCK ROCK 1/2 TNAP->ROCK Suppresses Cytoskeleton Cytoskeletal Remodeling (Phalloidin and Vimentin) ROCK->Cytoskeleton Promotes Barrier Endothelial Barrier Integrity Cytoskeleton->Barrier Disrupts

Signaling pathway of this compound in endothelial cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In-Cell Western (ICW) Assay

This assay is used for the quantification of protein expression in cultured cells.

Objective: To quantify the expression of proteins such as ROCK1/2 in endothelial cells following treatment with this compound.

Methodology:

  • Cell Culture: Human cerebral microvascular endothelial cells (hCMEC/D3) are grown to confluency in 96-well plates.

  • Treatment: Cells are treated with a vehicle control (e.g., 0.3% DMSO) or a TNAP inhibitor for 24 hours.[3]

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde (PFA) and then permeabilized with 0.5% Triton X-100.[3]

  • Blocking: Non-specific binding sites are blocked using a suitable blocking solution (e.g., LI-COR Odyssey Blocking Solution) for 1 hour.[3]

  • Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies targeting the protein of interest (e.g., ROCK1/2).

  • Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to a fluorescent dye (e.g., IRDye).

  • Imaging and Quantification: The plate is imaged using an infrared imaging system (e.g., Odyssey Imaging System), and the fluorescence intensity is quantified to determine protein levels.

Brain Endothelial Cell Barrier Function Assay

This assay measures the integrity of the endothelial barrier in real-time.

Objective: To assess the effect of this compound on the barrier function of brain microvascular endothelial cells.

Methodology:

  • Cell Seeding: D3 cells are seeded onto collagen-coated 16-well E-Plate PET arrays at a concentration of 20,000 cells/well.[3]

  • Real-Time Monitoring: The plate is placed into an xCelligence RTCA DP system, which measures changes in electrical impedance as the cells form a monolayer. This provides a real-time readout of barrier function.[3]

  • Treatment: Once a stable barrier is formed, cells are treated with this compound, a vehicle control, or other compounds of interest (e.g., the ROCK inhibitor fasudil).[3]

  • Data Analysis: Changes in impedance are monitored over time to determine the impact of the treatment on endothelial barrier integrity. A decrease in impedance indicates a loss of barrier function.

Experimental_Workflow cluster_workflow Typical Experimental Workflow start Culture Endothelial Cells (e.g., hCMEC/D3) treatment Treat with this compound or Vehicle Control start->treatment assay Perform Assay treatment->assay icw In-Cell Western (Protein Expression) assay->icw e.g. barrier Barrier Function Assay (Impedance Measurement) assay->barrier e.g. analysis Data Analysis and Quantification icw->analysis barrier->analysis

A generalized workflow for in vitro experiments.

Concluding Remarks

This compound is a valuable research tool for investigating the role of TNAP in endothelial cell biology. Its inhibitory effect on TNAP has demonstrated therapeutic potential in the context of vascular calcification. However, its impact on endothelial barrier integrity, mediated through the ROCK signaling pathway, highlights a critical aspect that warrants further investigation, particularly in disease states characterized by endothelial dysfunction. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

Methodological & Application

SBI-425 In Vivo Study Protocol: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for in vivo studies involving SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).

This compound has emerged as a significant research tool for investigating the role of TNAP in various pathological conditions, particularly vascular calcification and neuroinflammation. Its oral bioavailability and high selectivity make it a valuable compound for preclinical studies.[1][2][3] This document synthesizes findings from multiple studies to provide standardized protocols and detailed application notes to guide future research.

Mechanism of Action

This compound is an orally active and potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 16 nM.[1] TNAP is a key enzyme involved in skeletal mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of calcification.[4][5] In pathological conditions, elevated TNAP activity in soft tissues can lead to ectopic calcification. By inhibiting TNAP, this compound increases the levels of extracellular PPi, thereby preventing or reducing pathological calcification.[3]

Studies have shown that the therapeutic effects of this compound are associated with the downregulation of inflammatory signaling pathways (such as acute phase response signaling and LXR/RXR signaling) and the upregulation of mitochondrial metabolic pathways (including the TCA cycle and fatty acid β-oxidation).[4]

Signaling Pathway of this compound in Vascular Calcification

SBI425_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Vascular Smooth Muscle Cell) PPi Pyrophosphate (PPi) (Calcification Inhibitor) Pi Inorganic Phosphate (Pi) PPi->Pi Calcification Vascular Calcification PPi->Calcification Inhibits Pi->Calcification Promotes TNAP TNAP TNAP->PPi Hydrolyzes SBI425 This compound SBI425->TNAP Inflammatory_Pathways Inflammatory Pathways (e.g., Acute Phase Response) SBI425->Inflammatory_Pathways Downregulates Mitochondrial_Pathways Mitochondrial Metabolic Pathways (e.g., TCA Cycle, Fatty Acid β-oxidation) SBI425->Mitochondrial_Pathways Upregulates Inflammatory_Pathways->Calcification Promotes

Caption: Mechanism of this compound in preventing vascular calcification.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo studies on this compound.

Table 1: Pharmacokinetic Profile of this compound in Mice

ParameterValueReference
Clearance (Clp)5.14 mL/min/kg
Volume of Distribution (Vd)1.03 L/kg
Cmax178 µg/mL
AUC848 µg*hr/mL
Half-life (t1/2)2.3 hours
Oral Bioavailability (%F)58%

Table 2: Efficacy of this compound in Animal Models of Vascular Calcification

Animal ModelDosageDurationKey FindingsReference
Warfarin-induced vascular calcification in rats10 mg/kg/day (i.p.)7 weeksSignificantly reduced calcium content in the aorta, carotid, and femoral arteries.[6]
TNAP-overexpressing mice (WHC-eTNAP)30 mg/kg/day (in food)5 weeksReduced coronary calcium and lipid deposition; improved body weight and ejection fraction.[7][7]
Pseudoxanthoma elasticum mouse model (Abcc6-/-)75 mg/kg/day (in diet)8 weeksReduced plasma TNAP activity by 61% and attenuated connective tissue mineralization.[8]
Adenine and phosphorus-rich diet-induced CKD in mice10 or 30 mg/kg/dayNot specifiedPrevented early death and aorta calcification.[5][5]

Table 3: Effects of this compound on Plasma Parameters

Animal ModelDosageParameterResultReference
TNAP-overexpressing mice (WHC-eTNAP)30 mg/kg/dayPlasma Alkaline Phosphatase ActivityReduced from 4404 mU/L to 952 mU/L.[7]
Pseudoxanthoma elasticum mouse model (Abcc6-/-)75 mg/kg/dayPlasma TNAP ActivityReduced by 61%.[8]
Warfarin-induced vascular calcification in rats10 mg/kg/daySerum Calcium and PhosphorusNo significant changes observed.[6]

Experimental Protocols

Protocol 1: Warfarin-Induced Vascular Calcification Model in Rats

This protocol is designed to assess the efficacy of this compound in a well-established rat model of medial arterial calcification.

1. Animal Model:

  • Species: Wistar rats.

  • Health Status: Healthy, with normal renal function.

2. Induction of Vascular Calcification:

  • Administer a diet supplemented with 0.30% warfarin.[6]

3. This compound Administration:

  • Dose: 10 mg/kg/day.[6]

  • Route of Administration: Intraperitoneal (i.p.) injection.[6]

  • Vehicle: To be specified by the researcher (e.g., DMSO, saline).

  • Treatment Duration: 7 weeks, starting concurrently with the warfarin diet.[6]

4. Outcome Measures:

  • Primary Endpoint: Calcium content in the aorta and peripheral arteries (e.g., carotid, femoral). This can be measured using methods like atomic absorption spectrometry.[6]

  • Secondary Endpoints:

    • Histological analysis of arterial sections stained with Alizarin Red S to visualize calcium deposits.

    • Measurement of serum calcium and phosphorus levels.[6]

    • Assessment of bone formation rate and mineral apposition rate through bone histomorphometry.[6]

5. Experimental Workflow:

Warfarin_Protocol start Start: Wistar Rats induction Induce Calcification: 0.30% Warfarin Diet start->induction treatment_group Treatment Group: This compound (10 mg/kg/day, i.p.) induction->treatment_group control_group Control Group: Vehicle (i.p.) induction->control_group duration 7 Weeks Treatment treatment_group->duration control_group->duration sacrifice Euthanasia and Tissue Collection duration->sacrifice analysis Analysis: - Arterial Calcium Content - Histology (Alizarin Red S) - Serum Chemistry - Bone Histomorphometry sacrifice->analysis end End analysis->end

Caption: Workflow for the warfarin-induced vascular calcification study.

Protocol 2: Atherosclerosis and Coronary Calcification Model in Mice

This protocol evaluates the effect of this compound on atherosclerosis and plaque calcification in a genetically modified mouse model.

1. Animal Model:

  • Species: Wicked high cholesterol (WHC) mice with endothelial-specific TNAP overexpression (WHC-eTNAP). These mice are generated by crossing mice with a point mutation in the low-density lipoprotein receptor with mice overexpressing TNAP in endothelial cells.[5][7]

2. Diet:

  • Administer an atherogenic diet (e.g., Paigen's diet, TD.02028) starting at 8 weeks of age.[7]

3. This compound Administration:

  • Dose: 30 mg/kg/day.[7]

  • Route of Administration: Mixed with powdered food.[7]

  • Treatment Duration: 5 weeks, starting at 8 weeks of age.[7]

4. Outcome Measures:

  • Primary Endpoints:

    • Coronary calcium deposition, quantified from histological sections.[7]

    • Lipid deposition in coronary arteries, assessed by Oil Red O staining.[7]

  • Secondary Endpoints:

    • Plasma alkaline phosphatase activity.[7]

    • Plasma pyrophosphate (PPi) levels.[7]

    • Cardiac function, assessed by echocardiography (e.g., ejection fraction).[7]

    • Body weight.[7]

5. Experimental Workflow:

Atherosclerosis_Protocol start Start: WHC-eTNAP Mice (8 weeks old) diet Atherogenic Diet start->diet treatment_group Treatment Group: This compound (30 mg/kg/day in food) diet->treatment_group placebo_group Placebo Group: Powdered food without this compound diet->placebo_group duration 5 Weeks Treatment treatment_group->duration placebo_group->duration sacrifice Euthanasia and Tissue Collection duration->sacrifice analysis Analysis: - Coronary Calcium & Lipids - Plasma ALP & PPi - Echocardiography - Body Weight sacrifice->analysis end End analysis->end

Caption: Workflow for the atherosclerosis and coronary calcification study.

Protocol 3: Neuroinflammation and Sepsis Model in Mice

This protocol investigates the role of peripherally administered this compound on the brain-immune axis during experimental sepsis.

1. Animal Model:

  • Species: Mice (strain to be specified by the researcher).

2. Induction of Sepsis:

  • Cecal ligation and puncture (CLP) surgery.

3. This compound Administration:

  • Dose: 25 mg/kg/day.[9]

  • Route of Administration: Intraperitoneal (i.p.) injection.[9]

  • Treatment Duration: Daily for 7 days, starting one hour post-CLP surgery.[9][10]

4. Outcome Measures:

  • Primary Endpoints:

    • TNAP activity in plasma, brain, and bone.[10]

    • Splenocyte T-cell populations (CD4+Foxp3+ and CD8+Foxp3+) analyzed by flow cytometry.[9]

  • Secondary Endpoints:

    • Clinical severity scores.[9]

    • Blood-brain barrier integrity.[9]

    • Expression of junctional proteins (e.g., claudin-5) in the brain.[11]

5. Experimental Workflow:

Sepsis_Protocol start Start: Mice clp Induce Sepsis: Cecal Ligation and Puncture (CLP) start->clp treatment_group Treatment Group: This compound (25 mg/kg/day, i.p.) clp->treatment_group vehicle_group Control Group: Vehicle (i.p.) clp->vehicle_group duration 7 Days Treatment treatment_group->duration vehicle_group->duration collection Plasma and Tissue Collection duration->collection analysis Analysis: - TNAP Activity (Plasma, Brain, Bone) - Splenocyte T-cell Profiling - Clinical Severity - BBB Integrity collection->analysis end End analysis->end

Caption: Workflow for the neuroinflammation and sepsis study.

Considerations and Limitations

  • Bone Homeostasis: While effective in preventing ectopic calcification, long-term or high-dose administration of this compound may impact physiological bone mineralization.[5][6] Therefore, studies should include assessments of bone health.

  • Blood-Brain Barrier Penetration: this compound does not cross the blood-brain barrier in healthy mice.[9][12] This makes it a useful tool for studying the effects of peripheral TNAP inhibition on the brain, but it is not suitable for directly targeting TNAP within the central nervous system.

  • Species Differences: The pharmacokinetics and efficacy of this compound may vary between species. The protocols provided here are based on rodent models and may require optimization for other species.

  • Dose Selection: The optimal dose of this compound can vary depending on the animal model and the specific research question. Pilot studies may be necessary to determine the most effective dose for a particular application.

References

Application Notes and Protocols: SBI-425 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SBI-425, a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), in various mouse models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme crucial for bone mineralization and a key regulator of extracellular pyrophosphate (PPi) levels.[1] By inhibiting TNAP, this compound increases the concentration of PPi, a potent inhibitor of soft tissue calcification. This mechanism of action makes this compound a valuable research tool for studying diseases associated with ectopic calcification, such as chronic kidney disease-mineral and bone disorder (CKD-MBD), pseudoxanthoma elasticum (PXE), and atherosclerosis.[2][3][4]

Quantitative Data Summary

The following tables summarize the reported dosages of this compound and its effects in various mouse models.

Table 1: this compound Dosage and Administration in Mouse Models

Mouse ModelDosage Range (Oral)Administration FrequencyStudy DurationReference(s)
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)1 - 30 mg/kg/dayOnce or twice daily6 - 12 weeks[5][6][7]
Pseudoxanthoma Elasticum (PXE)7.5 - 75 mg/kg/dayOnce daily (in diet)8 weeks[2]
Atherosclerosis (WHC-eTNAP mice)30 mg/kg/dayOnce daily (in food)5 weeks[4]
TNAP Overexpression (Vascular Calcification)10 mg/kg/dayOnce dailyNot specified[3]

Table 2: Pharmacodynamic Effects of this compound in Mice

Dosage (Oral)Time Post-DoseTNAP Inhibition (Plasma)Reference(s)
10 mg/kg8 hours>75%[8]
10 mg/kg24 hours~50%[8]

Table 3: Efficacy of this compound in Mouse Models

Mouse ModelDosage (Oral)Key FindingsReference(s)
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)1 and 10 mg/kg twice dailySignificantly inhibited the progression of calcium deposition in renal tubules; prevented the deterioration of plasma BUN, FGF-23, PTH, and phosphate.[5][5]
Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)10 and 30 mg/kg once dailyDrastically halted medial arterial calcification; suppressed upregulation of osteoblastic trans-differentiation-related genes in the aorta; increased plasma PPi levels.[6][6]
Pseudoxanthoma Elasticum (PXE)75 mg/kg/dayReduced plasma TNAP activity by 61%; reduced mineralization in the muzzle skin by 58%.[2][2]
Atherosclerosis (WHC-eTNAP mice)30 mg/kg/dayReduced coronary calcium and lipid deposition; improved body weight and ejection fraction.[4][4]
TNAP Overexpression (Vascular Calcification)10 mg/kg/dayReduced arterial calcification and prolonged lifespan.[3][3]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing solution. For example, to prepare a 1 mg/mL final solution, a 10 mg/mL stock in DMSO can be made.

  • In a sterile microcentrifuge tube, combine the following in the specified order, vortexing after each addition:

    • 10% DMSO (from the this compound stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution thoroughly to ensure it is a clear and homogenous suspension.

  • Prepare the dosing solution fresh daily.

Oral Gavage Administration Protocol

Materials:

  • Prepared this compound dosing solution or vehicle control

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to accurately calculate the dosing volume.

    • Gently restrain the mouse by grasping the loose skin over the neck and back to prevent movement. Ensure the animal can breathe comfortably.

    • Position the mouse vertically, with its head and body in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • Fill the syringe with the calculated volume of the this compound solution and attach the gavage needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Substance Administration:

    • Once the needle is in the stomach, slowly depress the syringe plunger to deliver the solution.

    • After administration, gently and slowly withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 15 minutes.

Intraperitoneal (IP) Injection Protocol

Materials:

  • Prepared this compound dosing solution or vehicle control

  • Sterile syringes (1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • 70% ethanol or other skin disinfectant

  • Animal scale

Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the correct injection volume.

    • Restrain the mouse by scruffing the neck and back, and turn it over to expose the abdomen.

    • Tilt the mouse's head slightly downwards to cause the abdominal organs to move cranially, creating a safer injection site in the lower abdomen.

  • Injection Site Preparation:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with a 70% ethanol swab.

  • Injection:

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly by pulling back the plunger to ensure no blood or fluid is drawn, which would indicate incorrect placement in a blood vessel or organ.

    • If aspiration is clear, slowly inject the solution.

  • Post-Procedure Monitoring:

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the mouse for any adverse reactions.

Visualizations

This compound Mechanism of Action and Signaling Pathway

SBI425_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling ATP ATP PPi Pyrophosphate (PPi) (Calcification Inhibitor) ATP->PPi ENPP1 Adenosine Adenosine ATP->Adenosine Ectonucleotidases Pi Phosphate (Pi) (Pro-Calcification) PPi->Pi Hydrolysis Mito_Metabolism Mitochondrial Metabolism (TCA Cycle, Fatty Acid β-oxidation) PPi->Mito_Metabolism Upregulation Inflammatory_Pathways Inflammatory Pathways (e.g., Acute Phase Response) Pi->Inflammatory_Pathways Downregulation LXR_RXR LXR/RXR Signaling Pi->LXR_RXR Downregulation TNAP TNAP TNAP->Pi Hydrolysis SBI425 This compound SBI425->TNAP Inhibition

Caption: this compound inhibits TNAP, leading to increased PPi and downstream signaling effects.

Experimental Workflow for Evaluating this compound in a Mouse Model

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Random Group Allocation (Vehicle, this compound doses) Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements (Weight, Blood markers) Group_Allocation->Baseline_Measurements Daily_Dosing Daily Dosing (Oral Gavage or IP Injection) Baseline_Measurements->Daily_Dosing Monitoring Regular Monitoring (Health, Body Weight) Daily_Dosing->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint_Collection Biochemical_Analysis Biochemical Analysis (Plasma TNAP, PPi, etc.) Endpoint_Collection->Biochemical_Analysis Histological_Analysis Histological Analysis (e.g., Von Kossa staining) Endpoint_Collection->Histological_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Histological_Analysis->Data_Analysis

Caption: A typical experimental workflow for in vivo studies of this compound in mice.

References

SBI-425: Application Notes and Protocols for Oral Gavage Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-425 is a potent and selective, orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is a key enzyme in bone mineralization and is implicated in pathological soft-tissue calcification.[1][3] By inhibiting TNAP, this compound increases the levels of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, thereby preventing pathological calcification.[1][3] These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its oral gavage administration in preclinical research models.

Mechanism of Action

Tissue-nonspecific alkaline phosphatase (TNAP) is an ectoenzyme that plays a crucial role in regulating mineralization by hydrolyzing inorganic pyrophosphate (PPi), a natural inhibitor of hydroxyapatite crystal formation.[1][4] In pathological conditions such as vascular calcification, TNAP is often upregulated in vascular smooth muscle cells (VSMCs).[2][5] This increased TNAP activity leads to a decrease in the local concentration of PPi, allowing for the deposition of calcium phosphate crystals and the progression of calcification.[4]

This compound is a potent inhibitor of TNAP with an IC50 of 16 nM.[2] By binding to and inhibiting TNAP, this compound prevents the hydrolysis of PPi. The resulting increase in extracellular PPi levels effectively blocks the formation and growth of hydroxyapatite crystals, thus mitigating pathological calcification.[1][3] Downstream of this primary mechanism, this compound has been shown to suppress the expression of osteogenic transcription factors such as Runx2 in the vasculature.[2]

SBI425_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_vsmc Vascular Smooth Muscle Cell PPi Pyrophosphate (PPi) (Calcification Inhibitor) CaP Calcium Phosphate Deposition (Calcification) PPi->CaP Inhibits Pi Phosphate (Pi) Pi->CaP Promotes TNAP TNAP TNAP->PPi Hydrolyzes Runx2 Runx2 Expression TNAP->Runx2 Promotes SBI425 This compound SBI425->TNAP Inhibits Osteogenic Osteogenic Differentiation Runx2->Osteogenic Osteogenic->TNAP Upregulates

Fig 1. this compound Mechanism of Action in Vascular Calcification.

Data Presentation

Pharmacokinetic Profile of this compound in Rodents
ParameterValueSpeciesDosing RouteReference
Oral Bioavailability Good to ExcellentRodentOral[6]
Oral Exposure (AUC) >800 µg.hr/mLMouse10 mg/kg Oral[6]
Plasma TNAP Inhibition >75% at 8 hoursMouse10 mg/kg Oral[6]
Plasma TNAP Inhibition ~50% at 24 hoursMouse10 mg/kg Oral[6]
In Vivo Efficacy of this compound in a Rat Model of Warfarin-Induced Vascular Calcification
Treatment GroupAortic Calcium Content (mg/g wet tissue)Carotid Artery Calcium Content (mg/g wet tissue)Femoral Artery Calcium Content (mg/g wet tissue)Reference
Vehicle 3.84 ± 0.641.46 ± 0.321.80 ± 0.32[7]
This compound (10 mg/kg/day) 0.70 ± 0.230.28 ± 0.040.43 ± 0.12[7]
Safety Profile of this compound in a Rat Model of Warfarin-Induced Vascular Calcification (7-week study)
ParameterVehicleThis compound (10 mg/kg/day)ConclusionReference
Serum Alanine Aminotransferase (ALT) No significant differenceNo significant differenceNo liver toxicity observed[7]
Serum Aspartate Aminotransferase (AST) No significant differenceNo significant differenceNo liver toxicity observed[7]
Serum Calcium No significant differenceNo significant differenceNo effect on calcium metabolism[7]
Serum Phosphorus No significant differenceNo significant differenceNo effect on phosphorus metabolism[7]
Bone Formation Rate N/ADecreasedPotential for effects on physiological bone mineralization with long-term use[7]
Mineral Apposition Rate N/ADecreasedPotential for effects on physiological bone mineralization with long-term use[7]

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol is adapted from a study in rats and may require optimization for other species.[7]

Materials:

  • This compound powder

  • Ethanol (200 proof)

  • Sodium hydroxide (NaOH) solution (e.g., 1N)

  • Dextrose

  • Phosphate-buffered saline (PBS), sterile

  • Sterile water for injection

  • 50 mL sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • pH meter

Procedure:

  • Vehicle Preparation:

    • Prepare a 5% dextrose solution in PBS. For example, to make 50 mL, dissolve 2.5 g of dextrose in 50 mL of sterile PBS.

    • In a sterile 50 mL conical tube, prepare the final vehicle by combining:

      • 1% ethanol (e.g., 0.5 mL of 200 proof ethanol for a 50 mL final volume)

      • 0.3% sodium hydroxide (adjust volume based on the concentration of your NaOH stock to achieve the final concentration)

      • Bring the volume to the final desired volume with the 5% dextrose in PBS solution.

    • Mix the vehicle thoroughly by vortexing.

    • Check and adjust the pH of the vehicle to be within a physiologically acceptable range (e.g., pH 7.0-7.4) using sterile NaOH or HCl if necessary.

  • This compound Formulation:

    • Calculate the required amount of this compound based on the desired concentration and the final volume of the formulation. For example, for a 10 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, you would need 2 mg of this compound per mL of vehicle.

    • Weigh the calculated amount of this compound powder and add it to the prepared vehicle.

    • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming may be required, but stability at elevated temperatures should be considered.

    • The final formulation should be a clear solution. If not, sonication may be attempted.

    • Prepare the formulation fresh daily or determine its stability under storage conditions (e.g., 4°C, protected from light).

Protocol for Oral Gavage Administration in Mice

Materials:

  • This compound formulation

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and straighten the neck and esophagus. The body should be held in a vertical position.

  • Gavage Needle Measurement:

    • Measure the correct insertion depth by placing the gavage needle externally from the tip of the mouse's nose to the last rib. Mark this length on the needle with a permanent marker or note the graduation on the syringe.

  • Administration:

    • Draw the calculated volume of the this compound formulation into the syringe.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-insert. Do not force the needle, as this can cause esophageal or stomach perforation.

    • Once the needle is inserted to the pre-measured depth, slowly administer the formulation.

    • After administration, gently and slowly withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes post-gavage.

    • Continue to monitor the animals daily for any adverse effects throughout the study period.

Oral_Gavage_Workflow start Start prep_formulation Prepare this compound Formulation start->prep_formulation weigh_animal Weigh Animal and Calculate Dose prep_formulation->weigh_animal restrain Properly Restrain Animal weigh_animal->restrain measure_needle Measure Gavage Needle Insertion Depth restrain->measure_needle administer Administer this compound via Oral Gavage measure_needle->administer monitor Monitor Animal Post-Administration administer->monitor end End monitor->end

Fig 2. Experimental Workflow for Oral Gavage Administration.

Disclaimer

This document is intended for research purposes only and should not be used for human or veterinary applications. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols and relevant guidelines. The provided protocols are examples and may require optimization for specific experimental conditions.

References

Application Notes and Protocols: SBI-425 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SBI-425 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme implicated in vascular calcification and other pathological conditions.[1][2][3][4][5] Its oral bioavailability makes it a valuable tool for in vivo studies.[1][5] This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation and use in research settings.

Chemical Properties
PropertyValueReference
Chemical Name 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-3-pyridinecarboxamide[2]
CAS Number 1451272-71-1[1][2][6]
Molecular Formula C13H12ClN3O4S[1][2][6]
Molecular Weight 341.77 g/mol [1][4][6]
Appearance White to off-white solid[6]

Quantitative Solubility Data in DMSO

The solubility of this compound in DMSO has been reported by various suppliers. The observed variations may be attributed to differences in experimental conditions, purity of the compound, and the quality of the DMSO used. It is crucial to use high-purity, anhydrous DMSO for optimal solubility, as hygroscopic DMSO can significantly impact the results.[3][6]

Solubility (mg/mL)Molar Concentration (mM)Supplier/SourceNotes
86.67 mg/mL253.59 mMMedchemExpressUltrasonic assistance may be needed.[6]
34 mg/mL99.48 mMSelleck ChemicalsUse of fresh, non-hygroscopic DMSO is recommended.[3]
2 mg/mL5.85 mMSigma-AldrichResults in a clear solution.
SolubleNot QuantifiedAxon Medchem-
SolubleNot QuantifiedCayman Chemical-
SolubleNot QuantifiedMedKoo Biosciences-

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO

This protocol is designed for preparing a concentrated stock solution of this compound for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.418 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution:

    • Tightly cap the vial and vortex thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound

This compound acts as a direct inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP is a key enzyme that hydrolyzes pyrophosphate (PPi), a natural inhibitor of mineralization. By inhibiting TNAP, this compound increases the extracellular concentration of PPi, thereby preventing pathological calcification.

SBI425_Pathway cluster_extracellular Extracellular Space ATP ATP PPi Pyrophosphate (PPi) ATP->PPi ENPP1 Pi Inorganic Phosphate (Pi) PPi->Pi Hydrolysis Calcification Vascular Calcification PPi->Calcification inhibits Pi->Calcification TNAP TNAP SBI425 This compound SBI425->TNAP inhibits

Caption: Mechanism of action of this compound as a TNAP inhibitor.

Experimental Workflow for In Vitro Testing

The following diagram outlines a typical workflow for testing the efficacy of this compound in an in vitro cell-based calcification assay.

SBI425_Workflow start Start prepare_cells Plate vascular smooth muscle cells (VSMCs) start->prepare_cells induce_calcification Induce calcification with high phosphate media prepare_cells->induce_calcification treat_cells Treat cells with varying concentrations of this compound (prepared in DMSO) induce_calcification->treat_cells incubate Incubate for 7-14 days treat_cells->incubate assay Quantify calcification (e.g., Alizarin Red staining) incubate->assay analyze Data Analysis (IC50 determination) assay->analyze end End analyze->end

Caption: Workflow for an in vitro calcification assay using this compound.

References

Application Note: SBI-425 Stability and Storage Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed information on the stability and recommended storage conditions for SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring accurate and reproducible experimental results.

Compound Information

ParameterValue
IUPAC Name 5-[[(5-chloro-2-methoxyphenyl)sulfonyl]amino]-3-pyridinecarboxamide
CAS Number 1451272-71-1
Molecular Formula C₁₃H₁₂ClN₃O₄S
Molecular Weight 341.77 g/mol

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on supplier information and general best practices for small molecule inhibitors.

Solid Compound
ConditionRecommendationShelf Life
Temperature Store at -20°C for long-term storage.[1][2][3]≥ 4 years[1]
Can be stored at 0-4°C for short-term use (days to weeks).[3]Not specified
Atmosphere Store in a dry environment.Not specified
Light Protect from light.[3]Not specified
Container Keep in a tightly sealed container.Not specified
Solutions

For experimental use, this compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).[1][2][3] The stability of stock solutions is critical for consistent results.

SolventStorage TemperatureShelf Life
DMSO-80°C≥ 1 year[2]
DMSO-20°CUp to 1 month[2]

Note: It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] Aliquoting stock solutions is advised to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]

Stability Profile (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections describe a general protocol for conducting such studies on this compound.

Summary of Hypothetical Forced Degradation Data

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. These values represent the percentage of degradation observed under various stress conditions and are intended to be illustrative.

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis 0.1 M HCl24 hours60°C15%Hydrolysis of amide
Base Hydrolysis 0.1 M NaOH8 hours60°C25%Hydrolysis of sulfonamide and amide
Oxidation 3% H₂O₂24 hoursRoom Temp10%N-oxide formation
Thermal Solid State48 hours80°C5%Minor unspecified degradants
Photolytic Solid State (ICH Q1B)1.2 million lux hoursRoom Temp<2%No significant degradation

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound.

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with mobile phase for analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.

    • After the exposure period, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • After exposure, dissolve the sample in methanol and dilute to a final concentration of 100 µg/mL for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 4.2).

Protocol for Stability-Indicating HPLC Method

This protocol describes a hypothetical stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products.

Objective: To develop a validated HPLC method capable of separating and quantifying this compound from its potential degradation products.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 254 nm
Injection Volume 10 µL
Run Time 25 minutes

Method Validation Parameters (Hypothetical Data):

ParameterResult
Linearity (r²) > 0.999 (Concentration range: 1-200 µg/mL)
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Specificity No interference from blanks, placebo, or degradation products at the retention time of this compound.

Visualizations

Signaling Pathway

TNAP_Inhibition cluster_extracellular Extracellular Space cluster_cellular Cellular Environment ePPi ePPi (Inorganic Pyrophosphate) TNAP TNAP ePPi->TNAP Inhibits Mineralization Mineralization Vascular Calcification ePPi->Mineralization Pi Pi (Inorganic Phosphate) Pi->Mineralization TNAP->Pi Hydrolysis SBI425 This compound SBI425->TNAP Inhibition

Caption: Inhibition of TNAP by this compound prevents the hydrolysis of ePPi.

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Quantify Degradation, Identify Degradants) hplc->data

Caption: Workflow for the forced degradation study of this compound.

References

Application Notes and Protocols for TNAP Activity Assay with SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone mineralization and is also implicated in pathological conditions such as vascular calcification.[1][2][3][4][5][6][7] Its primary function involves the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi), thereby promoting the deposition of hydroxyapatite crystals.[1][2][8][9] Dysregulation of TNAP activity is associated with various diseases, making it a significant therapeutic target.

SBI-425 is a potent and selective small-molecule inhibitor of TNAP.[10][11][12] It is orally bioavailable and has demonstrated efficacy in preclinical models of vascular calcification.[5][11][13] These application notes provide detailed protocols for assessing the inhibitory activity of this compound on TNAP using a colorimetric p-nitrophenyl phosphate (pNPP) assay.

Quantitative Data Summary

The following table summarizes key quantitative data for the TNAP inhibitor, this compound.

ParameterValueSpeciesAssay ConditionsReference
IC50 16 nMNot specifiedIn vitro TNAP inhibition assay[10]
In Vivo Administration 30 mg/kg/day in powdered foodMouseAtherogenic diet model[5][13]
In Vivo Administration 10 mg/kg oral doseMousePharmacokinetic study[11]
Solubility (for in vivo use) ≥ 2.17 mg/mLNot applicable10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[10]

Signaling Pathway of TNAP in Mineralization

Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in regulating mineralization by controlling the balance between inorganic pyrophosphate (PPi), an inhibitor of mineralization, and inorganic phosphate (Pi), a promoter of mineralization. In bone, TNAP on the surface of osteoblasts hydrolyzes PPi, allowing for the formation of hydroxyapatite crystals and subsequent bone formation. In vascular tissue, under pathological conditions, increased TNAP activity can lead to the hydrolysis of PPi and promote vascular calcification.

TNAP_Signaling_Pathway cluster_bone Bone Mineralization cluster_vasculature Vascular Calcification (Pathological) ATP_bone ATP ENPP1_bone ENPP1 ATP_bone->ENPP1_bone PPi_bone PPi (Inhibitor) ENPP1_bone->PPi_bone generates TNAP_bone TNAP PPi_bone->TNAP_bone Pi_bone Pi (Promoter) TNAP_bone->Pi_bone hydrolyzes HA_bone Hydroxyapatite Formation Pi_bone->HA_bone promotes Mineralization_bone Bone Mineralization HA_bone->Mineralization_bone ATP_vasc ATP ENPP1_vasc ENPP1 ATP_vasc->ENPP1_vasc PPi_vasc PPi (Inhibitor) ENPP1_vasc->PPi_vasc generates TNAP_vasc TNAP (Upregulated) PPi_vasc->TNAP_vasc Pi_vasc Pi (Promoter) TNAP_vasc->Pi_vasc hydrolyzes HA_vasc Hydroxyapatite Deposition Pi_vasc->HA_vasc promotes Calcification_vasc Vascular Calcification HA_vasc->Calcification_vasc SBI425 This compound SBI425->TNAP_bone inhibits SBI425->TNAP_vasc inhibits TNAP_Assay_Workflow start Start reagent_prep Prepare Reagents: - TNAP Enzyme Solution - this compound Working Solutions - pNPP Substrate Solution start->reagent_prep plate_setup Plate Setup (96-well plate): - Add Assay Buffer - Add this compound or Vehicle (DMSO) - Add TNAP Enzyme Solution reagent_prep->plate_setup pre_incubation Pre-incubation: Incubate at 37°C for 15 minutes plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add pNPP Substrate Solution pre_incubation->reaction_initiation incubation Incubation: Incubate at 37°C for 30-60 minutes reaction_initiation->incubation reaction_stop Stop Reaction: Add Stop Solution (0.2 M NaOH) incubation->reaction_stop measurement Measure Absorbance at 405 nm reaction_stop->measurement data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measurement->data_analysis end End data_analysis->end

References

Application Notes and Protocols for SBI-425 in Vascular Calcification Induction Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD) and diabetes. The process is not passive but rather an active, cell-mediated phenomenon involving the osteogenic differentiation of vascular smooth muscle cells (VSMCs).[1] A key enzyme implicated in this process is tissue-nonspecific alkaline phosphatase (TNAP), which promotes mineralization by hydrolyzing pyrophosphate (PPi), a potent inhibitor of calcification.[2] SBI-425 is a potent and orally bioavailable inhibitor of TNAP, making it a valuable tool for studying and potentially treating vascular calcification.[3] These application notes provide detailed protocols for the use of this compound in both in vivo and in vitro models of vascular calcification.

Mechanism of Action of this compound

This compound is a highly selective inhibitor of TNAP with an IC50 of 16 nM.[3] By inhibiting TNAP, this compound prevents the degradation of PPi. Increased levels of PPi effectively inhibit the formation and growth of hydroxyapatite crystals, the primary mineral component of vascular calcification. This mechanism has been demonstrated to reduce vascular calcification in various preclinical models.

Signaling Pathway of Vascular Calcification and this compound Intervention

cluster_0 Vascular Smooth Muscle Cell (VSMC) High Phosphate High Phosphate TNAP TNAP High Phosphate->TNAP Upregulates PPi PPi TNAP->PPi Hydrolyzes Pi Pi TNAP->Pi Generates Hydroxyapatite Crystal Formation Hydroxyapatite Crystal Formation PPi->Hydroxyapatite Crystal Formation Inhibits Pi->Hydroxyapatite Crystal Formation Promotes Vascular Calcification Vascular Calcification Hydroxyapatite Crystal Formation->Vascular Calcification This compound This compound This compound->TNAP Inhibits

Caption: this compound inhibits TNAP, preventing PPi degradation and subsequent vascular calcification.

In Vivo Vascular Calcification Models and Protocols

This compound has been effectively used in several rodent models to inhibit vascular calcification. The following are examples of established protocols.

Warfarin-Induced Vascular Calcification Model in Rats

This model induces medial artery calcification.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Calcification: Administration of a diet containing warfarin (0.3 mg/g) and vitamin K1 (1.5 mg/g) for 4-7 weeks.

  • This compound Administration:

    • Dose: 10 mg/kg/day.[1][2]

    • Route: Oral gavage or formulated in the diet.

    • Duration: Co-administration with the warfarin/vitamin K1 diet for the entire study period.[1]

  • Endpoint Analysis:

    • Tissue Collection: Aorta and other arteries are harvested.

    • Quantification of Calcification:

      • Calcium content measurement using a colorimetric assay (e.g., o-cresolphthalein complexone method).

      • Histological analysis with Von Kossa staining to visualize calcified deposits.

    • Biochemical Analysis: Measurement of plasma levels of calcium, phosphate, and PPi.

Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) Model in Mice

This model mimics the vascular calcification seen in patients with CKD.

Protocol:

  • Animal Model: C57BL/6J mice.

  • Induction of CKD and Calcification:

    • Feed a diet containing 0.2% adenine for 4 weeks to induce CKD.

    • Subsequently, feed a high phosphate (0.9% or 1.8%) diet for an additional 4-8 weeks to induce vascular calcification.[4]

  • This compound Administration:

    • Dose: 10 or 30 mg/kg/day.[5]

    • Route: Oral gavage.

    • Duration: Administered during the high phosphate diet phase.[5]

  • Endpoint Analysis:

    • Tissue Collection: Aorta is harvested.

    • Quantification of Calcification:

      • Micro-CT imaging for volumetric assessment of calcification.

      • Calcium content measurement.

      • Von Kossa staining.

    • Biochemical Analysis: Measurement of blood urea nitrogen (BUN), creatinine, serum phosphate, and plasma PPi.

Quantitative Data from In Vivo Studies

ModelSpeciesThis compound DoseDurationKey FindingsReference
Warfarin-InducedRat10 mg/kg/day7 weeksAortic calcium content reduced from 3.84 ± 0.64 to 0.70 ± 0.23 mg/g tissue.[1][2]
CKD-MBD (Adenine)Mouse10 and 30 mg/kg/day6 weeksDrastically halted the formation of medial arterial calcification.[4][5]
TNAP OverexpressionMouse10 mg/kg/day-Reduced arterial calcification and prolonged lifespan.
Familial HypercholesterolemiaMouse30 mg/kg/day5 weeksReduced coronary calcium and lipids.[4]

In Vitro Vascular Calcification Model and Protocols

This section provides a detailed protocol for inducing calcification in vascular smooth muscle cells (VSMCs) and for testing the efficacy of this compound.

Cell Culture and Calcification Induction

cluster_0 Experimental Workflow A Culture VSMCs to 80-90% confluency B Induce calcification with high phosphate medium A->B C Treat with this compound or vehicle control B->C D Incubate for 7-14 days C->D E Assess calcification and cellular markers D->E

Caption: Workflow for in vitro VSMC calcification and this compound treatment.

Materials:

  • Primary Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Growth Medium (SmGM)

  • Calcification Medium: DMEM with high glucose, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and elevated phosphate (final concentration of 2-3 mM).

  • This compound (Stock solution prepared in DMSO)

  • Reagents for Alizarin Red S staining, calcium quantification, and TNAP activity assay.

Protocol:

  • Cell Seeding: Seed HASMCs in multi-well plates at a density that allows them to reach 80-90% confluency before initiating the experiment.

  • Induction of Calcification:

    • When cells are confluent, replace the growth medium with the Calcification Medium.

    • A negative control group should be maintained in the standard growth medium.

  • This compound Treatment:

    • Treat the cells with this compound at various concentrations. Based on its IC50 of 16 nM, a starting concentration range of 10 nM to 1 µM is recommended.

    • A vehicle control (DMSO) group should be included.

  • Incubation: Incubate the cells for 7 to 14 days, changing the medium and retreating with this compound every 2-3 days.

  • Assessment of Calcification:

    • Alizarin Red S Staining:

      • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

      • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

      • Wash with deionized water to remove excess stain and visualize the red-orange calcium deposits.

      • For quantification, destain with 10% cetylpyridinium chloride and measure the absorbance at 562 nm.

    • Calcium Content Assay:

      • Decalcify the cell layer with 0.6 N HCl.

      • Measure the calcium concentration in the HCl lysate using a colorimetric calcium assay kit.

      • Normalize the calcium content to the total protein content of the cell layer.

Quantitative Data from In Vitro Studies

Cell TypeCalcification InducerThis compound Concentration RangeDurationExpected Outcome
Human Aortic SMCsHigh Phosphate (2-3 mM)10 nM - 1 µM7-14 daysDose-dependent reduction in Alizarin Red S staining and calcium content.

Assessment of TNAP Activity

Protocol:

  • Cell Lysis: Lyse the treated VSMCs in a suitable buffer.

  • TNAP Activity Assay:

    • Use a commercially available colorimetric TNAP activity assay kit.

    • The assay typically involves the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP), which can be measured at 405 nm.

    • Incubate the cell lysate with the pNPP substrate.

    • Measure the absorbance at 405 nm over time to determine the rate of pNP production.

  • Data Analysis: Normalize the TNAP activity to the total protein concentration in the cell lysate.

Conclusion

This compound is a powerful research tool for investigating the role of TNAP in vascular calcification. The protocols outlined in these application notes provide a framework for utilizing this compound in both in vivo and in vitro models to explore the mechanisms of vascular calcification and to evaluate potential therapeutic interventions. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data.

References

Application Notes and Protocols: The Use of SBI-425 in a Chronic Kidney Disease (CKD) Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

SBI-425 is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3][4] TNAP is a key enzyme involved in the regulation of extracellular pyrophosphate (ePPi), a potent inhibitor of mineralization.[4] In chronic kidney disease (CKD), dysregulation of mineral metabolism often leads to pathological soft-tissue calcification, including vascular calcification, which is a major contributor to cardiovascular morbidity and mortality.[1][5] this compound, by inhibiting TNAP, increases the levels of ePPi, thereby preventing or attenuating this pathological calcification.[4][6][7] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical CKD animal models.

Mechanism of Action of this compound in CKD

The primary mechanism of this compound is the inhibition of TNAP, an enzyme that hydrolyzes ePPi into inorganic phosphate (Pi).[4] By inhibiting TNAP, this compound leads to an increase in the plasma concentration of pyrophosphate (PPi).[6][8] PPi is a natural inhibitor of hydroxyapatite crystal formation and growth, thus preventing the deposition of calcium phosphate in soft tissues, a hallmark of CKD-associated mineral and bone disorder (CKD-MBD).[6][7]

The remedial actions of this compound are associated with the downregulation of inflammatory pathways (such as acute phase response signaling) and nuclear receptor signaling (LXR/RXR pathways), alongside the upregulation of mitochondrial metabolic pathways like the TCA cycle and fatty acid β-oxidation.[9]

SBI425_Mechanism cluster_extracellular Extracellular Space cluster_intervention Therapeutic Intervention cluster_cellular Cellular Effects ePPi ePPi (Inhibitor of Calcification) TNAP TNAP ePPi->TNAP Hydrolysis Calcification Soft Tissue Calcification ePPi->Calcification Inhibits Pi Pi (Promotes Calcification) Pi->Calcification Promotes TNAP->Pi SBI425 This compound SBI425->TNAP Inhibits Inflammation Inflammatory Signaling (e.g., Acute Phase Response) SBI425->Inflammation Downregulates Metabolism Mitochondrial Metabolism (TCA Cycle, β-oxidation) SBI425->Metabolism Upregulates

Caption: Mechanism of Action of this compound in Preventing Calcification.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize the quantitative data from key preclinical studies of this compound in CKD animal models.

Table 1: Effect of this compound on Renal Function and Mineral Metabolism Markers in an Adenine-Induced CKD Mouse Model [6]

ParameterControlCKD + VehicleCKD + this compound (10 mg/kg)CKD + this compound (30 mg/kg)
Blood Urea Nitrogen (BUN) NormalElevatedComparable to VehicleComparable to Vehicle
Creatinine NormalElevatedComparable to VehicleComparable to Vehicle
Phosphorus NormalElevatedComparable to VehicleComparable to Vehicle
Intact PTH NormalElevatedComparable to VehicleComparable to Vehicle
FGF-23 NormalElevatedComparable to VehicleComparable to Vehicle
Plasma Pyrophosphate (PPi) NormalNormalHigher than VehicleHigher than Vehicle

Table 2: Effect of this compound on Aortic and Renal Calcification

ParameterCKD + VehicleCKD + this compound (1 mg/kg)CKD + this compound (10 mg/kg)CKD + this compound (30 mg/kg)
Aortic Calcification Volume (CT) Major Calcification-Drastically HaltedDrastically Halted
Aortic Calcified Area (%) High-Suppressed to Control LevelsSuppressed to Control Levels
Aortic Tissue Calcium Content High-Suppressed to Control LevelsSuppressed to Control Levels
Renal Calcium Content (μg/mg dry weight) 4.179 ± 0.6731.954 ± 0.3200.821 ± 0.109-

Data from multiple studies.[6][8]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound in CKD animal models.

Protocol 1: Adenine-Induced CKD Mouse Model for Vascular Calcification

This model is used to induce CKD-MBD and subsequent medial arterial calcification.[6]

1. Animal Model:

  • Species: C57/BL6J male mice

  • Age: 8 weeks old

2. Induction of CKD:

  • Diet: 0.2% adenine and 0.8% phosphorus (Pi) diet for 6 weeks.

  • Progression: Following the initial 6 weeks, switch to a high phosphorus diet (0.2% adenine and 1.8% Pi) for an additional 6 weeks to accelerate vascular calcification.

3. This compound Administration:

  • Treatment Groups:

    • Control (standard chow)

    • CKD + Vehicle

    • CKD + this compound (10 mg/kg)

    • CKD + this compound (30 mg/kg)

  • Route of Administration: Oral gavage.

  • Frequency: Once per day.

  • Duration: From week 14 to week 20 of age (during the high phosphorus diet phase).

4. Outcome Measures:

  • Blood Chemistry: At sacrifice, collect blood to measure BUN, creatinine, phosphorus, intact PTH, FGF-23, and plasma PPi.[6]

  • Imaging: Perform computed tomography (CT) scans to assess aortic calcification volume.[6]

  • Histology: Harvest the aorta for Von Kossa staining to determine the percentage of calcified area.[6]

  • Tissue Calcium Content: Measure the calcium content in aortic tissue using methods like the o-cresolphthalein complexone (OCPC) assay.[6]

  • Gene Expression: Analyze aortic tissue for mRNA expression of osteoblastic trans-differentiation-related genes, including TNAP.[6]

Adenine_Model_Workflow Start 8-week-old C57/BL6J mice CKD_Induction CKD Induction (6 weeks) 0.2% Adenine + 0.8% Pi Diet Start->CKD_Induction Calc_Acceleration Calcification Acceleration (6 weeks) 0.2% Adenine + 1.8% Pi Diet CKD_Induction->Calc_Acceleration Treatment Treatment Administration (during weeks 14-20) - Vehicle - this compound (10 mg/kg) - this compound (30 mg/kg) Sacrifice Sacrifice at 20 weeks of age Calc_Acceleration->Sacrifice Analysis Analysis: - Blood Chemistry - Aortic CT Imaging - Histology (Von Kossa) - Tissue Calcium Content - Gene Expression Sacrifice->Analysis

Caption: Workflow for the Adenine-Induced CKD Mouse Model.
Protocol 2: 5/6 Nephrectomy CKD Mouse Model for Renal Calcification

This model is used to study the efficacy of this compound in preventing ectopic calcification within the renal tubules.[8]

1. Animal Model:

  • Species: Mice (strain to be specified by the researcher, e.g., C57/BL6J).

2. Induction of CKD:

  • Procedure: Two-step 5/6 nephrectomy.

  • Diet: High inorganic phosphate (Pi) diet to induce CKD-MBD pathophysiology.

3. This compound Administration:

  • Treatment Groups:

    • Sham + Vehicle

    • CKD + Vehicle

    • CKD + this compound (1 mg/kg)

    • CKD + this compound (10 mg/kg)

  • Route of Administration: Oral.

  • Frequency: Twice daily.

  • Duration: 12 weeks.

  • Vehicle: 0.5% w/v methyl cellulose solution.[8]

4. Outcome Measures:

  • Plasma Parameters: Monitor plasma levels of BUN, FGF-23, PTH, and phosphate.[8]

  • Renal Calcification: At the end of the study, harvest the kidneys and measure calcium deposition in the renal tubules.[8] This can be quantified by measuring total renal calcium content.

Signaling Pathways Modulated by this compound in CKD Models

Studies have indicated that this compound influences several key signaling pathways implicated in the pathophysiology of CKD and its complications.

SBI425_Signaling_Pathways cluster_downregulated Downregulated Pathways cluster_upregulated Upregulated Pathways SBI425 This compound Acute_Phase Acute Phase Response Signaling SBI425->Acute_Phase Inhibits LXR_RXR LXR/RXR Signaling SBI425->LXR_RXR Inhibits TCA_Cycle TCA Cycle II SBI425->TCA_Cycle Activates Fatty_Acid_Ox Fatty Acid β-oxidation I SBI425->Fatty_Acid_Ox Activates

Caption: Signaling Pathways Modulated by this compound.

Concluding Remarks

This compound represents a promising therapeutic agent for the management of CKD-MBD, particularly in mitigating the severe consequences of vascular and soft-tissue calcification. The protocols and data presented herein provide a robust framework for researchers to design and execute preclinical studies to further elucidate the therapeutic potential and mechanisms of TNAP inhibition in CKD. Careful consideration of the animal model, dosage, and relevant endpoints is crucial for the successful evaluation of this compound and other TNAP inhibitors.

References

Application Notes and Protocols for SBI-425 Treatment in Sepsis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. The inhibition of tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a potential therapeutic strategy in various inflammatory conditions. SBI-425 is a potent and orally active small molecule inhibitor of TNAP.[1] These application notes provide a comprehensive overview of the use of this compound in preclinical sepsis models, detailing its effects on immune cell populations and enzyme activity. The accompanying protocols offer standardized methods for inducing sepsis in murine models and for the preparation and administration of this compound, as well as for key analytical assays.

Data Presentation

The following tables summarize the key findings from studies investigating the effects of this compound in a murine model of sepsis induced by cecal ligation and puncture (CLP).

Table 1: Effects of this compound on Splenocyte T-Cell Populations in a Murine Sepsis Model

T-Cell SubsetTreatment GroupObserved EffectSource
CD4+ Foxp3+ CD25-This compound (25 mg/kg, IP, daily for 7 days)Suppressed compared to vehicle control.[2][3][4]
CD8+ Foxp3+ CD25-This compound (25 mg/kg, IP, daily for 7 days)Suppressed compared to vehicle control.[2][3][4]

Table 2: Effects of this compound on TNAP Activity in a Murine Sepsis Model

TissueTreatment GroupObserved EffectSource
Brain ParenchymaThis compound (25 mg/kg, IP, daily for 7 days)Suppressed TNAP activity compared to vehicle-treated septic mice.[2][3][4][5]
PlasmaThis compound (single oral dose of 10 mg/kg)>75% inhibition of TNAP activity for up to 8 hours and ~50% at 24 hours.
Brain Microvascular Endothelial Cells (in vitro)This compound treatment with a proinflammatory stimulusPotentiated the loss of barrier function.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of TNAP inhibition by this compound in sepsis and a typical experimental workflow for studying its effects.

SBI425_Signaling_Pathway cluster_sepsis Sepsis Pathophysiology cluster_tnap TNAP Activity cluster_sbi425 This compound Intervention LPS LPS TLR4 TLR4 LPS->TLR4 binds TNAP TNAP LPS->TNAP Proinflammatory_Cytokines Pro-inflammatory Cytokines TLR4->Proinflammatory_Cytokines activates BBB_Disruption Blood-Brain Barrier Disruption Proinflammatory_Cytokines->BBB_Disruption induces TNAP->LPS dephosphorylates Dephosphorylation LPS Dephosphorylation (Detoxification) TNAP->Dephosphorylation This compound This compound This compound->TNAP inhibits

Caption: Proposed mechanism of this compound in sepsis.

Experimental_Workflow Start Start Sepsis_Induction Sepsis Induction (Cecal Ligation and Puncture) Start->Sepsis_Induction Treatment_Groups Treatment Groups (Vehicle vs. This compound) Sepsis_Induction->Treatment_Groups Daily_Treatment Daily Intraperitoneal Injection for 7 Days Treatment_Groups->Daily_Treatment Monitoring Daily Monitoring (Clinical Severity Score) Daily_Treatment->Monitoring Tissue_Harvest Tissue Harvest (Spleen, Brain) Monitoring->Tissue_Harvest Day 7 Flow_Cytometry Flow Cytometry (Splenocyte T-Cells) Tissue_Harvest->Flow_Cytometry TNAP_Assay TNAP Activity Assay (Brain Homogenate) Tissue_Harvest->TNAP_Assay Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis TNAP_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo this compound studies.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Murine Sepsis Model

This protocol describes a standardized procedure for inducing a moderate-to-severe model of polymicrobial sepsis in mice.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture, intraperitoneal (IP) injection

  • Betadine or 70% ethanol

  • Sterile surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21- to 27-gauge needle (the gauge can be varied to modulate severity)

  • 6-0 silk suture for peritoneal closure

  • Wound clips or 4-0 nylon suture for skin closure

  • Warming pad

  • Pre-warmed sterile 0.9% saline

Procedure:

  • Anesthetize the mouse via IP injection of the Ketamine/Xylazine mixture. Confirm proper anesthetic depth by lack of a pedal withdrawal reflex.

  • Shave the abdomen and disinfect the surgical area with Betadine or 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision through the skin and linea alba to expose the peritoneal cavity.

  • Gently exteriorize the cecum. Ligate the cecum distal to the ileocecal valve. For a moderate-to-severe model, ligate approximately 50-75% of the cecum. Ensure the ligation does not occlude the bowel.

  • Puncture the ligated cecum once or twice with a needle. A small amount of fecal matter should be extruded to ensure patency.

  • Carefully return the cecum to the peritoneal cavity.

  • Close the peritoneal wall with 6-0 silk suture.

  • Close the skin with wound clips or 4-0 nylon suture.

  • Immediately following surgery, administer 1 mL of pre-warmed sterile 0.9% saline subcutaneously for fluid resuscitation.

  • Place the mouse on a warming pad until fully recovered from anesthesia.

  • Provide post-operative analgesia as per institutional guidelines (e.g., buprenorphine 0.05 mg/kg subcutaneously).

Preparation and Administration of this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile 0.9% Saline

Preparation of this compound Formulation (for a 2.17 mg/mL solution):

  • Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

Administration:

  • Dosage: 25 mg/kg body weight.[2][3][4]

  • Route of Administration: Intraperitoneal (IP) injection.

  • Frequency: Administer once daily for the duration of the experiment (e.g., 7 days).[2][3][4]

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Activity Assay (Colorimetric)

This protocol is for measuring TNAP activity in tissue homogenates.

Materials:

  • Tissue homogenates (e.g., brain)

  • Alkaline phosphatase assay kit (colorimetric), containing:

    • Assay buffer

    • p-Nitrophenyl phosphate (pNPP) substrate

    • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare tissue homogenates according to standard laboratory protocols.

  • Prepare a standard curve using the provided alkaline phosphatase standard.

  • Add samples and standards to the wells of a 96-well plate.

  • Add the assay buffer to each well.

  • Initiate the reaction by adding the pNPP substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Stop the reaction by adding the stop solution to each well.

  • Read the absorbance at 405 nm using a microplate reader.

  • Calculate the TNAP activity based on the standard curve.

Flow Cytometry for Splenocyte T-Cell Populations

This protocol outlines the procedure for isolating and staining mouse splenocytes for the analysis of T-cell subsets.

Materials:

  • Mouse spleen

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • 70 µm cell strainer

  • ACK lysis buffer

  • Phosphate-buffered saline (PBS)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against:

    • CD3

    • CD4

    • CD8

    • CD25

    • Foxp3

  • Intracellular fixation and permeabilization buffer set

  • Flow cytometer

Procedure:

  • Splenocyte Isolation:

    • Harvest the spleen and place it in a petri dish with RPMI medium.

    • Mechanically dissociate the spleen through a 70 µm cell strainer using the plunger of a syringe.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ACK lysis buffer to lyse red blood cells.

    • Wash the cells with RPMI medium and resuspend in PBS.

  • Staining:

    • Stain the cells with a fixable viability dye to exclude dead cells.

    • Perform surface staining by incubating the cells with antibodies against CD3, CD4, CD8, and CD25.

    • For intracellular staining of Foxp3, fix and permeabilize the cells using an appropriate buffer set.

    • Incubate the permeabilized cells with the anti-Foxp3 antibody.

    • Wash the cells and resuspend them in flow cytometry buffer.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, single cells, and then identifying the T-cell populations of interest (e.g., CD4+Foxp3+CD25- and CD8+Foxp3+CD25-).

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol describes a method to assess the integrity of a brain endothelial cell monolayer.

Materials:

  • Primary brain microvascular endothelial cells (BMECs) or a suitable cell line (e.g., hCMEC/D3)

  • Transwell inserts (0.4 µm pore size)

  • Cell culture medium

  • Pro-inflammatory stimuli (e.g., IFN-γ and TNF-α)

  • This compound

  • Fluorescently-labeled dextran or another permeability marker

  • Fluorometer or plate reader

Procedure:

  • Seed the BMECs on the luminal side of the Transwell inserts and culture until a confluent monolayer is formed.

  • Treat the cells with the pro-inflammatory stimuli in the presence or absence of this compound for a specified duration.

  • Add a fluorescently-labeled permeability marker to the luminal (upper) chamber.

  • At various time points, collect samples from the abluminal (lower) chamber.

  • Measure the fluorescence of the samples from the abluminal chamber.

  • Calculate the permeability coefficient based on the amount of fluorescent marker that has crossed the endothelial monolayer. An increase in the permeability coefficient indicates a loss of barrier function.[2][3]

References

Application Notes and Protocols for Cell Culture Experiments with SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-425 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme pivotal in bone mineralization and implicated in pathological soft-tissue calcification.[1][2] TNAP hydrolyzes extracellular inorganic pyrophosphate (ePPi), a key inhibitor of mineralization, to inorganic phosphate (Pi). By inhibiting TNAP, this compound increases the levels of ePPi, thereby preventing the deposition of calcium phosphate crystals.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cellular processes, particularly vascular calcification and associated signaling pathways.

Mechanism of Action

This compound is an orally active and potent inhibitor of TNAP with an IC50 of 16 nM.[2] Its mechanism of action centers on the competitive inhibition of the TNAP enzyme, leading to a downstream cascade of cellular effects.

Key Signaling Pathways Affected by this compound:

  • Downregulation of Inflammatory and LXR/RXR Signaling: this compound has been shown to downregulate inflammatory pathways, including the acute phase response signaling, and the liver X receptor/retinoid X receptor (LXR/RXR) signaling pathways.

  • Upregulation of Mitochondrial Metabolic Pathways: The compound can upregulate mitochondrial functions, specifically the TCA cycle and fatty acid β-oxidation.

  • Modulation of Osteogenic Differentiation: By inhibiting TNAP, this compound prevents the osteogenic transdifferentiation of vascular smooth muscle cells (VSMCs), a key event in vascular calcification.[3][4]

SBI425_Mechanism cluster_0 This compound cluster_1 Cellular Effects SBI425 This compound TNAP TNAP Inhibition SBI425->TNAP Inflammation ↓ Inflammatory Signaling SBI425->Inflammation LXR_RXR ↓ LXR/RXR Signaling SBI425->LXR_RXR Mitochondria ↑ Mitochondrial Metabolism SBI425->Mitochondria ePPi ↑ ePPi TNAP->ePPi leads to Calcification ↓ Vascular Calcification ePPi->Calcification

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
IC50 (TNAP) 16 nM[2]
Cell Lines Tested Vascular Smooth Muscle Cells (VSMCs), Hepatocytes[5]
Effective Concentration (in vitro calcification inhibition) 1 - 10 µM (suggested starting range)
Table 2: In Vivo Efficacy of this compound (for reference)
Animal ModelDosageEffectReference
Warfarin-induced vascular calcification (rat) 10 mg/kg/daySignificantly reduced vascular calcification[3]
CKD-MBD mouse model 10 and 30 mg/kg/dayHalted medial arterial calcification formation[6]
Abcc6-/- mouse model of PXE 75 mg/kg/dayReduced plasma TNAP activity by 61% and mineralization by 58%[7]

Experimental Protocols

Protocol 1: In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol details the induction of calcification in VSMCs and the assessment of the inhibitory effect of this compound.

Materials:

  • Human Aortic Vascular Smooth Muscle Cells (VSMCs)

  • VSMC growth medium (e.g., SmGM-2)

  • Calcification medium (growth medium supplemented with 2.6 mM NaH2PO4/Na2HPO4)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • 0.5 M HCl

  • Calcium colorimetric assay kit

  • Alizarin Red S staining solution

  • 4% Paraformaldehyde (PFA)

Procedure:

  • Cell Seeding: Seed VSMCs in a 24-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight in growth medium.

  • Induction of Calcification: Replace the growth medium with calcification medium.

  • This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) by adding the compound to the calcification medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 7-14 days, changing the medium with fresh calcification medium and this compound every 2-3 days.

  • Quantification of Calcium Deposition:

    • Wash cells twice with PBS.

    • Decalcify by adding 0.5 M HCl and incubating overnight at 4°C.

    • Collect the supernatant and measure the calcium concentration using a calcium colorimetric assay kit according to the manufacturer's instructions.

    • Normalize the calcium content to the total protein content of the cell layer.

  • Alizarin Red S Staining:

    • Wash cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.[8]

    • Wash gently with deionized water to remove excess stain.

    • Visualize and capture images using a microscope.

VSMC_Calcification_Workflow start Seed VSMCs induce Induce Calcification (High Phosphate Medium) start->induce treat Treat with this compound (or Vehicle) induce->treat incubate Incubate for 7-14 days treat->incubate quantify Quantify Calcium (Colorimetric Assay) incubate->quantify stain Stain with Alizarin Red S incubate->stain analyze Analyze Results quantify->analyze stain->analyze

Figure 2: Workflow for VSMC calcification assay.
Protocol 2: Cell Viability Assay

This protocol is to assess the cytotoxicity of this compound on a chosen cell line (e.g., hepatocytes, VSMCs).

Materials:

  • Selected cell line (e.g., HepG2, primary hepatocytes, or VSMCs)

  • Appropriate cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent

  • 96-well opaque-walled plates (for luminescence) or clear plates (for absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Assay:

    • For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Add solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are dissolved. Measure absorbance at the appropriate wavelength (e.g., 570 nm).[9][10][11]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for analyzing the effect of this compound on the expression of genes related to osteogenesis and other relevant pathways.

Materials:

  • Cells treated with this compound as described in previous protocols

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., RUNX2, ALPL, SPP1) and a housekeeping gene (e.g., GAPDH, ACTB)[4][12]

  • qPCR instrument

Procedure:

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.

    • Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Suggested qPCR Primers for Human Osteogenic Markers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
RUNX2 ATGGCGGGTAACGATGAAAATACGGCGGGGAAGACTGTGC
ALPL ACAAGCACTCCCACTTCATCTTCAGCTCGTACTGCATGTC
SPP1 (Osteopontin) TGA AAG GAC TGA ACT GAT GCTGTC GTC TGT GGT CAT GGT C
GAPDH CGCTCTCTGCTCCTCCTGTTCCATGGTGTCTGAGCGATGT

Note: Primer sequences should be validated for specificity and efficiency before use.

qPCR_Workflow start Cell Treatment with this compound rna_extraction Total RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr data_analysis Relative Gene Expression Analysis (ΔΔCt Method) qpcr->data_analysis end Results data_analysis->end

Figure 3: Experimental workflow for qPCR analysis.

Troubleshooting

  • Low this compound solubility: Ensure the stock solution in DMSO is fully dissolved before further dilution in culture medium. The final DMSO concentration in the medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • High background in Alizarin Red S staining: Ensure thorough washing after fixation and staining to remove non-specific binding of the dye.

  • Variability in qPCR results: Use high-quality RNA, validate primer efficiency, and include appropriate controls (no-template control, no-reverse-transcriptase control).

These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. By following these detailed methodologies, scientists can further elucidate the therapeutic potential of TNAP inhibition in various disease models.

References

Application Notes and Protocols for SBI-425 IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SBI-425 is a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), a key enzyme in bone mineralization and soft-tissue calcification.[1][2] These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against TNAP in vitro. Additionally, the mechanism of action and the associated signaling pathways of this compound are described. This document is intended to guide researchers in accurately assessing the potency of this compound and similar compounds targeting TNAP.

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2] An imbalance in the PPi/Pi ratio can lead to pathological conditions such as vascular calcification. This compound has been identified as a potent inhibitor of TNAP with an IC50 of 16 nM.[1] By inhibiting TNAP, this compound prevents the degradation of PPi, thereby mitigating soft-tissue calcification.[2] Understanding the potency and mechanism of action of this compound is crucial for its development as a therapeutic agent.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of TNAP. This inhibition leads to an increase in extracellular PPi levels, which in turn helps prevent the deposition of calcium phosphate crystals in soft tissues.[2]

The downstream effects of TNAP inhibition by this compound involve the modulation of several signaling pathways:

  • Downregulation of Pro-inflammatory and Pro-calcific Pathways: this compound has been shown to downregulate inflammatory signaling pathways, such as the acute phase response, and steroid/glucose nuclear receptor signaling (LXR/RXR).

  • Upregulation of Mitochondrial Metabolism: The compound upregulates mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation.

  • ROCK Pathway Involvement: In the context of the central nervous system, TNAP inhibition by this compound has been linked to the Rho-associated coiled-coil containing protein kinase (ROCK) pathway, which is involved in maintaining the integrity of the brain endothelial barrier.[3]

Signaling Pathway Diagram

SBI425_Signaling_Pathway cluster_inhibition Direct Inhibition cluster_downstream Downstream Effects SBI425 This compound TNAP TNAP SBI425->TNAP Inhibits SBI425_effect_PPi SBI425_effect_Calc SBI425_effect_Inflam SBI425_effect_Mito SBI425_effect_ROCK PPi Pyrophosphate (PPi) Levels TNAP->PPi Decreases (Hydrolysis) Calcification Soft Tissue Calcification TNAP->Calcification Promotes Inflammation Inflammatory Pathways TNAP->Inflammation Promotes Mito_Metabolism Mitochondrial Metabolism TNAP->Mito_Metabolism Inhibits ROCK ROCK Pathway Modulation TNAP->ROCK Modulates PPi->Calcification Inhibits

Caption: this compound signaling pathway.

Quantitative Data Summary

ParameterValueReference
Target Tissue-Nonspecific Alkaline Phosphatase (TNAP)[1]
IC50 16 nM[1]
Activity Orally active inhibitor[1]

Experimental Protocol: In Vitro IC50 Determination of this compound against TNAP

This protocol describes a colorimetric assay using p-nitrophenyl phosphate (pNPP) as a substrate for TNAP. The enzymatic reaction produces p-nitrophenol, which can be quantified by measuring absorbance at 405 nm.

Materials and Reagents
ReagentSupplierCatalog No.
Recombinant Human TNAPR&D Systems2909-AP
p-Nitrophenyl Phosphate (pNPP)Sigma-AldrichN2765
This compoundMedChemExpressHY-112085
Diethanolamine (DEA)Sigma-AldrichD8885
Magnesium Chloride (MgCl2)Sigma-AldrichM8266
Zinc Chloride (ZnCl2)Sigma-AldrichZ4875
Tris BaseSigma-AldrichT1503
Hydrochloric Acid (HCl)Sigma-AldrichH1758
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well Microplates, Clear, Flat-BottomCorning3596
Solutions and Buffers
  • Assay Buffer (1 M DEA, pH 9.8, 0.5 mM MgCl2, 10 µM ZnCl2): Dissolve diethanolamine in deionized water, adjust pH to 9.8 with HCl. Add MgCl2 to a final concentration of 0.5 mM and ZnCl2 to a final concentration of 10 µM.

  • Substrate Stock Solution (100 mM pNPP): Dissolve pNPP in deionized water. Store in aliquots at -20°C, protected from light.

  • Enzyme Stock Solution (1 mg/mL TNAP): Reconstitute lyophilized TNAP in sterile PBS. Store in aliquots at -80°C.

  • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO. Store in aliquots at -20°C.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_sbi Prepare this compound Serial Dilutions (in Assay Buffer with DMSO) add_sbi Add this compound Dilutions to Plate prep_sbi->add_sbi prep_enzyme Prepare Working Enzyme Solution (in Assay Buffer) add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_substrate Prepare Working Substrate Solution (pNPP in Assay Buffer) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_sbi->add_enzyme pre_incubate Pre-incubate (10 min, RT) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate read_abs Read Absorbance at 405 nm incubate->read_abs analyze Calculate % Inhibition and Determine IC50 read_abs->analyze

Caption: IC50 determination workflow.

Assay Protocol
  • Prepare this compound Serial Dilutions:

    • Perform a serial dilution of the 10 mM this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., from 1 µM to 0.1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • Assay Plate Setup:

    • Add 50 µL of the diluted this compound solutions to the appropriate wells of a 96-well plate.

    • Include control wells:

      • 100% Activity Control: 50 µL of Assay Buffer with the same final DMSO concentration as the test wells.

      • 0% Activity Control (No Enzyme): 100 µL of Assay Buffer.

  • Enzyme Addition and Pre-incubation:

    • Prepare a working solution of TNAP in Assay Buffer.

    • Add 25 µL of the working TNAP solution to all wells except the 0% activity control.

    • Gently tap the plate to mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Prepare a working solution of pNPP in Assay Buffer.

    • Add 25 µL of the pNPP working solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

    • Incubate the plate for 30 minutes at 37°C.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the absorbance of the 0% activity control (background) from all other readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_inhibitor - Absorbance_background) / (Absorbance_100%_activity - Absorbance_background))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of TNAP activity.

Conclusion

This document provides a comprehensive guide for determining the in vitro IC50 of this compound against TNAP. The detailed protocol and background information on the compound's mechanism of action and signaling pathways will aid researchers in the continued investigation and development of TNAP inhibitors for the treatment of pathological calcification and related disorders.

References

Application Notes and Protocols: Pharmacokinetics of SBI-425 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SBI-425 is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme crucial for bone matrix mineralization and a key regulator of extracellular inorganic pyrophosphate (ePPi) levels.[1][2] By inhibiting TNAP, this compound increases ePPi, a potent inhibitor of soft-tissue calcification. This mechanism has demonstrated therapeutic potential in rodent models of pathological calcification, such as pseudoxanthoma elasticum (PXE) and chronic kidney disease-mineral and bone disorder (CKD-MBD). These application notes provide a comprehensive overview of the pharmacokinetic properties of this compound in rodents, along with detailed protocols for its administration and analysis to support preclinical research and development.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Clearance (Clp) (mL/min/kg)5.14-
Volume of Distribution (Vd) (L/kg)1.03-
Cmax (µg/mL)-178
AUC (µg.hr/mL)-848
Half-life (t1/2) (hr)-2.3
Oral Bioavailability (%F)-58

Data sourced from a study on the discovery of this compound.[1]

Signaling Pathway

The primary mechanism of action of this compound is the direct inhibition of TNAP. This leads to an accumulation of its substrate, ePPi, which in turn inhibits the formation and growth of hydroxyapatite crystals, the mineral component of bone and pathological calcifications.

SBI425_Mechanism Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_drug Mechanism of Action of this compound ePPi ePPi (Inorganic Pyrophosphate) TNAP TNAP (Tissue-Nonspecific Alkaline Phosphatase) ePPi->TNAP Substrate Hydroxyapatite Hydroxyapatite Crystal Formation & Growth (Pathological Calcification) ePPi->Hydroxyapatite Inhibits Pi Pi (Inorganic Phosphate) Pi->Hydroxyapatite Promotes TNAP->Pi Hydrolysis SBI425 This compound SBI425->TNAP Inhibits

Caption: Mechanism of this compound in inhibiting pathological calcification.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice

This protocol describes the oral gavage administration of this compound to mice for pharmacokinetic studies.

1. Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)

  • Syringes (1 mL)

  • Animal balance

2. Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the experiment.

  • Formulation Preparation:

    • Prepare the vehicle solution.

    • Calculate the required amount of this compound for the desired dose (e.g., 10 mg/kg).

    • Dissolve the this compound in the vehicle to achieve the final desired concentration. Ensure complete dissolution, using a vortex or sonicator if necessary.

  • Dosing:

    • Weigh each mouse immediately before dosing.

    • Calculate the exact volume of the this compound formulation to be administered based on the individual mouse's body weight.

    • Gently restrain the mouse and administer the formulation directly into the stomach using an oral gavage needle.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method (e.g., tail vein, retro-orbital sinus).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to separate plasma by centrifugation.

    • Store plasma samples at -80°C until analysis.

Protocol 2: Intravenous Administration of this compound in Mice

This protocol details the intravenous administration of this compound to mice, typically via the tail vein.

1. Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., saline with a co-solvent like PEG300, filtered through a 0.22 µm filter)

  • Insulin syringes with a 28-30 gauge needle

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

2. Procedure:

  • Animal Preparation: Place the mouse in a restrainer, leaving the tail accessible. If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

  • Formulation Preparation: Prepare a sterile solution of this compound in the appropriate vehicle at the desired concentration for a 2 mg/kg dose.

  • Dosing:

    • Load the syringe with the calculated dose volume.

    • Disinfect the tail with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins and slowly inject the this compound solution.

  • Sample Collection: Follow the sample collection steps as outlined in Protocol 1.

Protocol 3: Intraperitoneal Administration of this compound in Rats

This protocol is for the intraperitoneal injection of this compound in rats, often used for longer-term studies.

1. Materials:

  • This compound

  • Sterile vehicle

  • Syringes (1-3 mL) with a 25-27 gauge needle

  • Animal balance

2. Procedure:

  • Animal Restraint: Manually restrain the rat, exposing the lower abdominal quadrants.

  • Formulation Preparation: Prepare a sterile solution of this compound in the vehicle.

  • Dosing:

    • Weigh the rat and calculate the required dose volume (e.g., for a 10 mg/kg/day regimen).

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Inject the solution into the peritoneal cavity.

  • Monitoring: For chronic studies, monitor the animals daily for any signs of distress or adverse effects.

Protocol 4: Bioanalytical Method for Quantification of this compound in Plasma (General Workflow)

While a specific validated LC-MS/MS method for this compound is not publicly available, the following provides a general workflow for its development.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • Perform protein precipitation by adding a solvent like acetonitrile (containing an appropriate internal standard) to the plasma sample.

  • Vortex and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a modifier like formic acid.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions: Develop a multiple reaction monitoring (MRM) method by identifying the precursor ion (the molecular weight of this compound) and a stable product ion after fragmentation. A similar process is required for the internal standard.

3. Quantification:

  • Generate a calibration curve using known concentrations of this compound spiked into blank plasma.

  • Quantify the concentration of this compound in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow General Workflow for a Rodent Pharmacokinetic Study of this compound cluster_prestudy Pre-Study cluster_study Study Conduct cluster_analysis Analysis cluster_reporting Reporting acclimation Animal Acclimation formulation This compound Formulation acclimation->formulation dosing Dosing (Oral, IV, or IP) formulation->dosing sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Processing sampling->processing extraction Sample Extraction processing->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Data Quantification lcms->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) quantification->pk_analysis reporting Reporting of Results pk_analysis->reporting

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

Safety and Toxicology Considerations

In preclinical studies, this compound has been shown to be generally well-tolerated in rodents.[3][4] At therapeutic doses aimed at inhibiting soft-tissue calcification, significant adverse effects on bone architecture have not been reported.[3] However, as TNAP is essential for normal bone mineralization, long-term and high-dose administration of any TNAP inhibitor warrants careful monitoring of skeletal health. One study in rats with warfarin-induced vascular calcification noted that while this compound significantly reduced calcification, it also led to a decreased bone formation rate and mineral apposition rate.[4][5] Researchers should consider including bone histomorphometry and micro-CT analysis in long-term studies to fully characterize the safety profile of this compound on skeletal tissues. Additionally, a study noted modest activity of this compound against CYP3A4, suggesting a potential for drug-drug interactions that may need to be considered in more advanced preclinical development.[1]

Tissue Distribution

While comprehensive quantitative tissue distribution data for this compound is not widely published, studies suggest it has low penetration into certain tissues. For instance, this compound does not cross the blood-brain barrier in healthy mice. This property can be advantageous for targeting peripheral effects while minimizing central nervous system side effects. One study in a mouse model of chronic kidney disease suggested low penetration of this compound in tissues, which may explain why it prevented aorta calcification but not heart calcification in that particular model. Further studies are needed to fully elucidate the tissue distribution profile of this compound.

References

Application Notes and Protocols for SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the use of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), in both in vitro and in vivo research settings. This compound is a valuable tool for investigating the role of TNAP in various physiological and pathological processes, including vascular calcification, atherosclerosis, and neuroinflammation.

Introduction to this compound

This compound is an orally bioavailable and highly selective small molecule inhibitor of TNAP with an IC50 of 16 nM.[1] It functions by preventing the hydrolysis of extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi).[2] This mechanism of action makes this compound a critical compound for studying pathologies associated with ectopic calcification and altered phosphate metabolism.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound for easy reference and comparison.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)Reference
TNAPPPi Assay16[1][3]
TNAPWhole Blood Assay105[3]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelAdministration RouteDaily Dosage (mg/kg)Observed EffectsReference
Warfarin-induced arterial calcification rat modelIntraperitoneal10Significantly reduced aortic and peripheral artery calcification.[4]
ApoE-deficient mice on a high-fat dietFood Admixture30Prevented plaque calcification.[5]
TNAP-overexpressing miceOral or Intravenous10Reduced arterial calcification and prolonged lifespan.[6]
Sepsis mouse modelIntraperitoneal25Suppressed specific T-cell populations.[7]
WHC mouse modelFood Admixture30Decreased coronary calcium accumulation.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and provide a general workflow for its application in research.

SBI425_Mechanism_of_Action cluster_0 Extracellular Space ePPi ePPi (Inorganic Pyrophosphate) TNAP TNAP ePPi->TNAP Hydrolysis Calcification Soft Tissue Calcification ePPi->Calcification Inhibits Pi Pi (Inorganic Phosphate) Pi->Calcification Promotes TNAP->Pi SBI425 This compound SBI425->TNAP Inhibits

Mechanism of action of this compound as a TNAP inhibitor.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep_invitro Prepare this compound Stock Solution treat_sbi425 Treat with this compound prep_invitro->treat_sbi425 cell_culture Culture Cells (e.g., VSMCs) induce_calc Induce Calcification (e.g., high phosphate media) cell_culture->induce_calc induce_calc->treat_sbi425 analyze_invitro Analyze Calcification (e.g., Alizarin Red staining) treat_sbi425->analyze_invitro prep_invivo Prepare this compound Formulation administer_sbi425 Administer this compound (Oral or IP) prep_invivo->administer_sbi425 animal_model Select Animal Model (e.g., rat, mouse) animal_model->administer_sbi425 monitor Monitor Animals & Collect Samples administer_sbi425->monitor analyze_invivo Analyze Tissues (e.g., histology, proteomics) monitor->analyze_invivo

General experimental workflow for using this compound.

Signaling_Pathways cluster_down Downregulated Pathways cluster_up Upregulated Pathways SBI425 This compound TNAP TNAP Inhibition SBI425->TNAP Inflammatory Inflammatory Signaling (Acute Phase Response) TNAP->Inflammatory Downregulates LXR_RXR LXR/RXR Signaling TNAP->LXR_RXR Downregulates Mitochondrial Mitochondrial Metabolism (TCA Cycle, Fatty Acid β-oxidation) TNAP->Mitochondrial Upregulates

Signaling pathways modulated by this compound treatment.

Experimental Protocols

This protocol describes the use of this compound to inhibit calcification in cultured human vascular smooth muscle cells (VSMCs).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human VSMCs

  • Growth medium (e.g., DMEM with 10% FBS)

  • Calcification medium (growth medium supplemented with elevated phosphate)

  • Alizarin Red S staining solution

  • Phosphate-buffered saline (PBS)

  • Formalin (10%)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a stock solution of 10 mM. Store at -20°C. Further dilutions should be made in culture medium immediately before use.

  • Cell Seeding: Plate human VSMCs in a multi-well plate at a suitable density and allow them to adhere and grow to confluence in growth medium.

  • Induction of Calcification: Once confluent, replace the growth medium with calcification medium to induce mineralization.

  • Treatment with this compound: Concurrently with the switch to calcification medium, treat the cells with the desired concentration of this compound (e.g., 1-100 nM). Include a vehicle control group treated with an equivalent amount of DMSO.

  • Incubation: Incubate the cells for 7-14 days, replacing the medium and this compound every 2-3 days.

  • Assessment of Calcification:

    • Wash the cells twice with PBS.

    • Fix the cells with 10% formalin for 15 minutes.

    • Wash the cells with deionized water.

    • Stain with Alizarin Red S solution for 5 minutes to visualize calcium deposits.

    • Wash thoroughly with deionized water to remove excess stain.

    • Quantify the staining by extracting the dye and measuring its absorbance.

This protocol details the administration of this compound as a food admixture to mice.

Materials:

  • This compound

  • Powdered mouse chow

  • Animal model (e.g., ApoE-deficient mice)

  • Metabolic cages (optional, for sample collection)

Procedure:

  • Formulation of Medicated Diet:

    • Calculate the total amount of this compound needed based on the number of animals, the duration of the study, and the target dose (e.g., 30 mg/kg/day).

    • Thoroughly mix the calculated amount of this compound with the powdered chow to ensure a homogenous distribution. A vehicle control diet (powdered chow without this compound) should also be prepared.

  • Animal Acclimation: Acclimate the mice to the powdered diet for a few days before starting the treatment.

  • Administration: Provide the medicated or control diet to the mice ad libitum.[8] Replace the food regularly (e.g., three times a week) to maintain freshness.[8]

  • Monitoring: Monitor the animals' body weight, food consumption, and overall health throughout the study.

  • Sample Collection: At the end of the study, collect blood and tissues (e.g., aorta, heart) for analysis. Plasma can be used to measure TNAP activity to confirm target engagement.[8]

  • Analysis: Analyze the tissues for the desired endpoints, such as plaque calcification, using techniques like histology (e.g., Alizarin Red staining), micro-CT, or PET imaging.[5]

This protocol outlines the preparation and administration of this compound via intraperitoneal injection.

Materials:

  • This compound

  • Ethanol (100%)

  • Sodium hydroxide (NaOH) solution

  • Dextrose solution (e.g., 5% in PBS)

  • Animal model (e.g., warfarin-treated rats)

  • Sterile syringes and needles

Procedure:

  • Preparation of this compound Formulation:

    • A formulation for IP injection can be prepared by dissolving this compound in a vehicle consisting of 1% ethanol, 0.3% sodium hydroxide, and 98.7% dextrose (5% in PBS).[4]

    • Ensure the final solution is sterile-filtered before administration.

  • Animal Model: Induce the desired pathological condition in the rats (e.g., arterial calcification via warfarin treatment).[4]

  • Administration: Administer the this compound solution or vehicle control daily via IP injection at the target dose (e.g., 10 mg/kg).[4]

  • Monitoring and Sample Collection: Monitor the animals throughout the study period. Collect blood and urine samples at specified time points using metabolic cages if necessary.[4]

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed information on solubility, refer to the manufacturer's specifications. A stock solution in DMSO can be prepared at 34 mg/mL.[3]

Concluding Remarks

This compound is a powerful research tool for elucidating the roles of TNAP in health and disease. The protocols provided here offer a starting point for its application in both cell culture and animal models. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of the administration route, dosage, and duration of treatment is crucial for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of approximately 16 nM.[1] Its primary mechanism of action is the inhibition of TNAP's enzymatic activity, which plays a crucial role in bone mineralization and the prevention of soft tissue calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[2][3]

Q2: What are the recommended solvent and storage conditions for this compound?

A2: this compound is soluble in DMSO but is insoluble in water and ethanol. For in vivo studies, a common formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to store the solid compound at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles.

Q3: Is this compound selective for TNAP?

A3: Yes, this compound is highly selective for TNAP over other alkaline phosphatase isozymes like intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP).[4] However, at higher concentrations (e.g., 10 µM), modest activity against CYP3A4 has been observed.[4] Researchers should consider this potential off-target effect in relevant experimental systems.

Q4: What are the known pharmacokinetic properties of this compound?

A4: this compound has demonstrated good oral bioavailability and robust in vivo inhibition of TNAP.[2][4] A single oral dose of 10 mg/kg in mice can inhibit plasma TNAP activity by over 75% for up to 8 hours.[4] It is important to note that this compound has been shown to have low penetration in some tissues, such as the heart, and does not cross the blood-brain barrier in healthy mice.[5][6] This could lead to differential effects between systemic circulation and specific tissues.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Precipitation of this compound in aqueous buffer or cell culture media. This compound is insoluble in aqueous solutions.- Prepare a high-concentration stock solution in 100% DMSO.- When diluting into aqueous buffers or media, ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).- Add the DMSO stock solution to the aqueous solution while vortexing to ensure rapid and even dispersion.- For in vivo preparations, use a vehicle containing solubilizing agents like PEG300 and Tween-80.[1]
High variability in replicate experiments (in vitro). - Inconsistent final concentration of this compound due to pipetting errors with small volumes of stock solution.- Cell passage number and confluency affecting TNAP expression and activity.- Prepare serial dilutions of the DMSO stock to avoid pipetting very small volumes.- Use a consistent cell passage number and seed cells to reach a similar confluency at the time of treatment.- Include appropriate vehicle controls (e.g., DMSO) in all experiments.
Lack of expected inhibitory effect in a specific tissue (in vivo). - Poor tissue penetration of this compound.- Rapid metabolism of the compound in the target tissue.- Confirm systemic TNAP inhibition by measuring plasma TNAP activity.- Consider local administration routes if targeting a specific organ.- Analyze this compound concentration in the target tissue using methods like mass spectrometry if available.
Discrepancy between in vitro potency (IC50) and effective concentration in cell-based assays. - Presence of serum proteins in cell culture media that may bind to this compound, reducing its free concentration.- Cellular uptake and efflux mechanisms affecting intracellular concentration.- Perform experiments in serum-free media for a defined period, if compatible with your cell type, to assess direct cellular effects.- Titrate the concentration of this compound in your specific cell-based assay to determine the optimal effective dose.
Unexpected off-target effects. Although highly selective, at high concentrations this compound may interact with other proteins.[4]- Use the lowest effective concentration of this compound as determined by dose-response experiments.- Validate key findings using a secondary TNAP inhibitor with a different chemical scaffold or using genetic approaches (e.g., siRNA-mediated knockdown of TNAP).

Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueReference
Target Tissue-Nonspecific Alkaline Phosphatase (TNAP)[1]
IC50 16 nM[1]

Table 2: Murine Pharmacokinetic Parameters of this compound

ParameterValueDosingReference
Clearance (CLp) 5.14 mL/min/kg2 mg/kg IV[4]
Volume of Distribution (Vd) 1.03 L/kg2 mg/kg IV
Half-life (t1/2) 2.3 hr2 mg/kg IV
Cmax 178 µg/mL10 mg/kg PO[4]
AUC 848 µg*hr/mL10 mg/kg PO[4]
Oral Bioavailability (%F) 58%

Experimental Protocols

Alizarin Red S Staining for In Vitro Mineralization

This protocol is used to assess the effect of this compound on osteogenic differentiation and mineralization of cell cultures (e.g., vascular smooth muscle cells or pre-osteoblasts).

Materials:

  • Cells cultured in osteogenic differentiation medium (ODM)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • 10% Acetic Acid

  • 10% Ammonium Hydroxide

Procedure:

  • Culture cells in ODM with the desired concentrations of this compound or vehicle control for the appropriate duration (e.g., 7-21 days).

  • Aspirate the culture medium and gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells three times with deionized water.

  • Add ARS staining solution to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature.

  • Aspirate the ARS solution and wash the cells 3-5 times with deionized water until the wash water is clear.

  • For qualitative analysis, visualize the stained calcium deposits (red-orange) using a bright-field microscope.

  • For quantification, add 10% acetic acid to each well and incubate with shaking for 30 minutes to elute the stain.

  • Neutralize the solution with 10% ammonium hydroxide and measure the absorbance at 405 nm.

Western Blot Analysis of TNAP Expression

This protocol allows for the assessment of TNAP protein levels in cell lysates or tissue homogenates following treatment with this compound. Note that this compound inhibits TNAP activity, but may not directly affect its protein expression levels. This protocol is useful for confirming consistent TNAP expression across experimental conditions.

Materials:

  • Cell or tissue samples

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against TNAP

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cells or homogenize tissue in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-TNAP antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

qRT-PCR for TNAP (ALPL) Gene Expression

This protocol is to determine if this compound treatment has any indirect effects on the gene expression of TNAP (ALPL).

Materials:

  • Cell or tissue samples

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ALPL and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Extract total RNA from samples using a commercial kit.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from the extracted RNA.

  • Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.

  • Perform the qPCR reaction using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative expression of ALPL normalized to the housekeeping gene.

Visualizations

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PPi Pyrophosphate (PPi) (Mineralization Inhibitor) TNAP TNAP PPi->TNAP Substrate Mineralization Hydroxyapatite Crystal Formation (Mineralization) PPi->Mineralization Inhibits ATP ATP ATP->TNAP Substrate Pi Inorganic Phosphate (Pi) (Pro-mineralization) TNAP->Pi Adenosine Adenosine TNAP->Adenosine Pi->Mineralization SBI425 This compound SBI425->TNAP Inhibits

Caption: TNAP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro Cell-Based Assays cluster_invivo Animal Model Studies start Start: In Vitro or In Vivo Model treatment Treatment: This compound vs. Vehicle Control start->treatment in_vitro_assays In Vitro Readouts treatment->in_vitro_assays in_vivo_assays In Vivo Readouts treatment->in_vivo_assays mineralization Mineralization Assay (Alizarin Red S) in_vitro_assays->mineralization tnap_activity TNAP Activity Assay in_vitro_assays->tnap_activity gene_expression Gene Expression (qRT-PCR) in_vitro_assays->gene_expression protein_expression Protein Expression (Western Blot) in_vitro_assays->protein_expression plasma_tnap Plasma TNAP Activity in_vivo_assays->plasma_tnap tissue_calcification Tissue Calcification (Histology) in_vivo_assays->tissue_calcification pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_assays->pk_pd analysis Data Analysis and Interpretation mineralization->analysis tnap_activity->analysis gene_expression->analysis protein_expression->analysis plasma_tnap->analysis tissue_calcification->analysis pk_pd->analysis

Caption: General experimental workflow for evaluating this compound.

Troubleshooting_Tree start Inconsistent/Unexpected Results q1 Is the issue related to compound solubility? start->q1 sol_yes Check stock concentration. Ensure final DMSO is low. Use appropriate vehicle. q1->sol_yes Yes q2 Is it a cell-based assay issue? q1->q2 No analysis Re-run Experiment sol_yes->analysis cell_yes Verify cell health & passage. Titrate this compound concentration. Check for serum protein binding. q2->cell_yes Yes q3 Is it an in vivo experiment issue? q2->q3 No cell_yes->analysis invivo_yes Confirm systemic TNAP inhibition. Assess tissue penetration. Review dosing regimen. q3->invivo_yes Yes end Consult Further Technical Support q3->end No invivo_yes->analysis

References

Technical Support Center: Optimizing SBI-425 Dosage for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and efficacy of SBI-425 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). TNAP is an enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, this compound increases the extracellular concentration of PPi, thereby preventing pathological soft-tissue calcification, such as vascular calcification.[1][2]

Q2: What is the recommended starting dosage for in vivo studies?

A2: Based on preclinical studies in rodent models of vascular calcification, effective oral dosages of this compound have ranged from 10 mg/kg/day to 30 mg/kg/day.[1][3][4] A dose of 10 mg/kg/day has been shown to significantly reduce vascular calcification in rats.[1][5] Higher doses of up to 75 mg/kg/day have been used in some mouse models. The optimal dosage for your specific model and experimental endpoint should be determined empirically.

Q3: What is a recommended concentration range for in vitro experiments?

A3: this compound has an in vitro IC50 of 16 nM for TNAP.[6] For cell-based assays, a concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments to inhibit vascular smooth muscle cell calcification.

Q4: How should I prepare this compound for in vitro and in vivo use?

A4: For in vitro studies, this compound can be dissolved in DMSO to prepare a stock solution.[6][7] For in vivo oral administration, this compound can be formulated as a food admixture or administered by gavage.[8] A common vehicle for oral gavage is a solution containing DMSO, PEG300, Tween-80, and saline.[6]

Q5: Does this compound cross the blood-brain barrier?

A5: Studies in healthy mice have shown that this compound does not cross the blood-brain barrier.

Q6: Are there any known off-target effects of this compound?

A6: this compound is highly selective for TNAP. Screening against a panel of other targets has shown minimal cross-reactivity.[2][4] However, as with any inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.

Preclinical Dosage Efficacy Summary

The following table summarizes quantitative data from key preclinical studies on this compound, providing a comparative overview of dosages and their observed effects.

Animal ModelDosageRoute of AdministrationDurationKey Efficacy FindingsReference(s)
Warfarin-induced vascular calcification rat model10 mg/kg/dayDaily gavage7 weeksSignificantly reduced calcium content in the aorta and peripheral arteries.[1][5]
CKD-MBD mouse model (adenine and high-phosphate diet)10 and 30 mg/kg/dayDaily gavage6 weeksDrastically halted medial arterial calcification formation. Suppressed osteoblastic trans-differentiation-related gene expression in the aorta.[3][4]
ApoE -/- mice on a high-fat diet30 mg/kg/dayFood admixture15 weeksPrevented plaque calcification.[8]
TNAP overexpressing mouse models10 mg/kg/dayOralNot specifiedReduced arterial calcification and prolonged lifespan.

Signaling Pathway

The binding of this compound to Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibits its enzymatic activity. This leads to an increase in extracellular pyrophosphate (PPi), a natural inhibitor of hydroxyapatite crystal formation, thus preventing vascular calcification. Downstream, this can modulate signaling pathways such as the TGF-β/Smad pathway, which is implicated in the osteogenic differentiation of vascular smooth muscle cells (VSMCs).

SBI425_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (VSMC) PPi Pyrophosphate (PPi) Pi Inorganic Phosphate (Pi) Hydroxyapatite Hydroxyapatite Crystal Formation PPi->Hydroxyapatite Inhibits TNAP TNAP TNAP->PPi Hydrolyzes TGFB_R TGF-β Receptor Smad23 Smad2/3 TGFB_R->Smad23 Phosphorylates Smad_complex Smad2/3/4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Runx2 Runx2 Smad_complex->Runx2 Activates Osteogenic_genes Osteogenic Genes (e.g., ALP, Col1) Runx2->Osteogenic_genes Upregulates VSMC_phenotype VSMC Osteogenic Differentiation Osteogenic_genes->VSMC_phenotype SBI425 This compound SBI425->TNAP TGFB TGF-β TGFB->TGFB_R

Caption: this compound inhibits TNAP, increasing PPi and modulating the TGF-β/Smad pathway.

Experimental Protocols

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This protocol details the induction and quantification of calcification in primary human aortic smooth muscle cells (HASMCs) and the assessment of this compound's inhibitory effect.

Materials:

  • Primary Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Growth Medium (e.g., SmGM-2)

  • Calcification Medium: DMEM with high glucose, 10% FBS, 1% Penicillin-Streptomycin, and 2.6 mM NaH2PO4

  • This compound (dissolved in DMSO)

  • Alizarin Red S staining solution

  • 0.1 M HCl

  • Calcium colorimetric assay kit

  • BCA protein assay kit

Procedure:

  • Cell Seeding: Seed HASMCs in a 24-well plate at a density of 5 x 10^4 cells/well in Smooth Muscle Growth Medium. Culture for 24 hours at 37°C and 5% CO2.

  • Treatment:

    • After 24 hours, replace the growth medium with Calcification Medium.

    • Prepare different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) in Calcification Medium. Include a vehicle control (DMSO) and a negative control (growth medium without added phosphate).

    • Treat the cells with the prepared media and incubate for 7-14 days. Change the medium every 2-3 days.

  • Quantification of Calcification:

    • Alizarin Red S Staining:

      • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

      • Wash with deionized water and stain with 2% Alizarin Red S (pH 4.2) for 20 minutes.

      • Wash extensively with deionized water and visualize the calcium deposits (red staining) under a microscope.

    • Calcium Content Measurement:

      • Wash cells with PBS and decalcify with 0.1 M HCl for 4 hours at room temperature.

      • Collect the HCl supernatant and measure the calcium concentration using a calcium colorimetric assay kit according to the manufacturer's instructions.

      • Lyse the remaining cells in the wells with a suitable lysis buffer and determine the total protein content using a BCA protein assay kit.

      • Normalize the calcium content to the total protein content.

Western Blot Analysis of Osteogenic Markers

This protocol describes the detection of key osteogenic markers (Runx2, ALP, Col1) in VSMCs treated with this compound.

Materials:

  • VSMCs cultured as described in the calcification assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-Runx2, anti-ALP, anti-Col1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Protein Extraction:

    • After the desired treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.

    • Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Troubleshooting Guides

In Vitro Calcification Assay

Troubleshooting_Calcification cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution No_Calcification No calcification observed in positive control Cause1 Suboptimal calcification medium or cell health No_Calcification->Cause1 High_Variability High variability between replicate wells Cause2 Uneven cell seeding or detachment High_Variability->Cause2 SBI425_Ineffective This compound shows no inhibitory effect Cause3 Incorrect this compound concentration or degradation SBI425_Ineffective->Cause3 Solution1 Ensure correct phosphate concentration and pH. Check cell viability. Cause1->Solution1 Solution2 Optimize seeding protocol. Handle plates gently. Cause2->Solution2 Solution3 Verify stock solution concentration. Prepare fresh dilutions. Cause3->Solution3

Caption: Troubleshooting common issues in the in vitro calcification assay.

Q: My positive control (high phosphate, no inhibitor) is not showing calcification.

A:

  • Check your calcification medium: Ensure the final phosphate concentration is correct (2.6 mM) and that the medium was freshly prepared. The pH of the medium is also critical and should be stable.

  • Cell health and passage number: Use low-passage vascular smooth muscle cells, as their ability to calcify can decrease with extensive passaging. Ensure the cells are healthy and not overly confluent before starting the experiment.

  • Incubation time: Calcification can take time to develop. Consider extending the incubation period to 14 days or longer.

Q: I am seeing high variability in calcification between my replicate wells.

A:

  • Uneven cell seeding: Ensure a single-cell suspension and proper mixing before seeding to achieve a uniform cell density across all wells.

  • Edge effects: To minimize edge effects in multi-well plates, consider not using the outer wells for experimental conditions.

  • Medium evaporation: Ensure proper humidification in the incubator to prevent medium evaporation, which can concentrate solutes and affect calcification.

Q: this compound is not inhibiting calcification at the expected concentrations.

A:

  • This compound stability: Ensure your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Dosing frequency: If the experiment runs for an extended period, the compound may degrade in the medium. Ensure you are replenishing the this compound with each medium change.

  • Cellular uptake/transporters: While unlikely to be a primary issue, consider the possibility of cell-specific differences in compound uptake if you are using a novel cell line.

Western Blot Analysis

Troubleshooting_WesternBlot cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Weak_Signal Weak or no signal for target proteins Cause1 Low protein expression or poor antibody Weak_Signal->Cause1 High_Background High background on the membrane Cause2 Insufficient blocking or high antibody concentration High_Background->Cause2 Inconsistent_Loading Inconsistent loading control bands Cause3 Inaccurate protein quantification or pipetting errors Inconsistent_Loading->Cause3 Solution1 Increase protein load. Optimize primary antibody dilution. Use a positive control. Cause1->Solution1 Solution2 Increase blocking time or change blocking agent. Titrate primary and secondary antibodies. Cause2->Solution2 Solution3 Use a reliable protein assay. Be meticulous during sample loading. Cause3->Solution3

Caption: Troubleshooting common issues in Western blot analysis.

Q: I am not detecting my target osteogenic markers (Runx2, ALP, Col1).

A:

  • Protein expression levels: The expression of these markers may be low at the time point you are analyzing. Consider performing a time-course experiment to identify the peak expression.

  • Antibody quality: Ensure your primary antibodies are validated for the species and application. Use a positive control (e.g., lysate from osteoblasts) to confirm antibody performance.

  • Protein degradation: Always use fresh lysis buffer with protease and phosphatase inhibitors to prevent protein degradation.

Q: My Western blot has high background, making it difficult to interpret the results.

A:

  • Blocking: Increase the blocking time to 2 hours at room temperature or overnight at 4°C. You can also try a different blocking agent (e.g., BSA instead of non-fat milk).

  • Antibody concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Titrate your antibodies to find the optimal dilution.

  • Washing steps: Increase the number and duration of washes with TBST to remove unbound antibodies.

Q: The bands for my loading control (e.g., β-actin) are inconsistent across lanes.

A:

  • Inaccurate protein quantification: Re-quantify your protein samples using a reliable method like the BCA assay. Ensure you are in the linear range of the assay.

  • Pipetting errors: Be precise when loading your samples onto the gel. Use high-quality pipette tips and ensure there are no air bubbles.

  • Protein degradation: If some samples have degraded more than others, this can affect the loading control. Ensure all samples are handled consistently and stored properly.

References

SBI-425 toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SBI-425 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and orally bioavailable inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2][3] TNAP is an enzyme that hydrolyzes inorganic pyrophosphate (PPi), a strong inhibitor of mineralization.[4] By inhibiting TNAP, this compound increases the levels of PPi, which in turn helps to prevent pathological calcification in soft tissues.[3][4] The therapeutic effects of this compound have been linked to the downregulation of inflammatory and steroid/glucose nuclear receptor signaling pathways, as well as the upregulation of mitochondrial metabolic pathways.[5]

Q2: In which animal models has the efficacy of this compound been demonstrated?

A2: this compound has shown efficacy in preventing vascular calcification in several rodent models, including:

  • Warfarin-induced arterial media calcification in rats.[6][7]

  • Mouse models of pseudoxanthoma elasticum (Abcc6-/- mice).[8][9]

  • Mouse models of chronic kidney disease (CKD).[9]

  • Mouse models with endothelial or smooth muscle cell-specific TNAP overexpression.[5][9]

Q3: What are the potential toxicities or side effects observed with this compound in animal models?

A3: The primary concern with this compound is its potential effect on bone metabolism due to its mechanism of action. While some studies in mice at doses up to 75 mg/kg/day reported no adverse effects on bone structure, a study in warfarin-treated rats (10 mg/kg/day for 7 weeks) showed a decrease in bone formation and mineral apposition rates, along with an increased osteoid maturation time.[6][7][8][9] One study noted no evidence of liver toxicity in rats at 10 mg/kg/day for 7 weeks, based on stable ALT and AST levels.[6] A screening against 35 common targets indicated modest activity only against CYP3A4.[3]

Q4: What are the pharmacokinetic properties of this compound in rodents?

A4: this compound exhibits good oral bioavailability and a favorable half-life in rodents.[3] Following a single 10 mg/kg oral dose in mice, plasma TNAP activity was inhibited by over 75% for up to 8 hours and by approximately 50% at 24 hours.[3][6]

Troubleshooting Guides

Issue 1: Observing signs of impaired bone health in experimental animals.

  • Possible Cause: Inhibition of TNAP by this compound can interfere with normal bone mineralization.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Consider performing a dose-response study to find the minimal effective dose that achieves the desired therapeutic effect on soft tissue calcification with the least impact on bone.

    • Monitor Bone Parameters: Proactively monitor bone health using techniques like micro-computed tomography (µCT) to assess bone architecture.[8][9] Histomorphometry can be used to evaluate dynamic parameters of bone formation, such as mineral apposition rate and bone formation rate.[6][7]

    • Biochemical Markers: Regularly measure serum and urine markers of bone turnover (e.g., P1NP, CTX-I).

    • Duration of Treatment: Evaluate if a shorter treatment duration can achieve the desired therapeutic outcome while minimizing effects on bone.

Issue 2: Concern about potential off-target effects, including liver toxicity.

  • Possible Cause: Although studies have not shown significant liver toxicity, it is prudent to monitor for any unforeseen off-target effects.

  • Troubleshooting Steps:

    • Liver Function Monitoring: At the beginning and end of the study, and at intermediate time points for longer studies, collect blood samples to measure liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[6]

    • Histopathological Analysis: Upon study completion, perform a histopathological examination of the liver and other major organs to check for any morphological changes.

    • CYP3A4 Interaction: Be mindful of the potential for modest interaction with CYP3A4 when co-administering other drugs that are metabolized by this enzyme.[3]

Quantitative Data Summary

Table 1: this compound Pharmacokinetics in Mice

ParameterValueSpeciesDosingSource
TNAP Inhibition (8h) >75%Mouse10 mg/kg (oral)[3][6]
TNAP Inhibition (24h) ~50%Mouse10 mg/kg (oral)[3][6]
Oral Bioavailability GoodRodentN/A[3]
Half-life (t1/2) GoodRodentN/A[3]

Table 2: Effects of this compound on Bone Parameters in Warfarin-Treated Rats

ParameterVehicleThis compound (10 mg/kg/day)DurationSource
Bone Formation Rate N/ADecreased7 weeks[6][7]
Mineral Apposition Rate N/ADecreased7 weeks[6][7]
Osteoid Maturation Time N/AIncreased7 weeks[6][7]

Table 3: Liver Enzyme Levels in Warfarin-Treated Rats with this compound

ParameterVehicleThis compound (10 mg/kg/day)DurationSource
Serum ALT No significant changeNo significant change7 weeks[6]
Serum AST No significant changeNo significant change7 weeks[6]

Experimental Protocols

Protocol 1: Warfarin-Induced Arterial Calcification Model in Rats

  • Animal Model: Male Wistar rats.

  • Induction of Calcification: Administration of a diet containing warfarin (0.3 mg/g) and vitamin K1 (1.5 mg/g).

  • This compound Administration: Daily oral gavage of this compound at a dose of 10 mg/kg body weight for 7 weeks.[6][7] The vehicle control group receives the vehicle solution.

  • Endpoint Analysis:

    • Vascular Calcification: Measurement of calcium content in the aorta and peripheral arteries. Histological analysis of aortic sections using Von Kossa staining.[6][7]

    • Bone Analysis: Dynamic bone histomorphometry of the tibia to determine bone formation rate, mineral apposition rate, and osteoid maturation time.[6][7]

    • Biochemical Analysis: Measurement of serum levels of calcium, phosphate, ALT, and AST.[6]

Protocol 2: Pseudoxanthoma Elasticum (PXE) Mouse Model

  • Animal Model: Abcc6-/- mice.

  • This compound Administration: this compound is mixed into the rodent diet to achieve daily doses of 7.5 mg/kg and 75 mg/kg body weight. Treatment is initiated at 4 weeks of age and continues for 8 weeks.[8]

  • Endpoint Analysis:

    • Ectopic Mineralization: Histological examination and measurement of calcium content in the muzzle skin.[8]

    • TNAP Activity: Measurement of plasma TNAP activity.[8]

    • Bone Analysis: Micro-computed tomography (µCT) analysis of the femur to assess trabecular bone microarchitecture.[8]

Visualizations

SBI425_Mechanism_of_Action cluster_extracellular Extracellular Space PPi Pyrophosphate (PPi) (Mineralization Inhibitor) TNAP TNAP PPi->TNAP Hydrolysis Calcification Soft Tissue Calcification PPi->Calcification Inhibits Pi Phosphate (Pi) Pi->Calcification Promotes TNAP->Pi SBI425 This compound SBI425->TNAP Inhibits

Caption: Mechanism of action of this compound in inhibiting soft tissue calcification.

Experimental_Workflow_Toxicity_Assessment cluster_workflow Experimental Workflow for Toxicity Assessment Animal_Model Select Animal Model (e.g., Rat, Mouse) Dosing Administer this compound (e.g., 10 mg/kg/day, oral) Animal_Model->Dosing Monitoring In-life Monitoring (Body weight, clinical signs) Dosing->Monitoring Blood_Collection Periodic Blood Collection Dosing->Blood_Collection Imaging In vivo Imaging (µCT for bone) Dosing->Imaging Termination Study Termination & Tissue Collection Monitoring->Termination Biochemistry Serum Biochemistry (ALT, AST, Bone Markers) Blood_Collection->Biochemistry Data_Analysis Data Analysis & Interpretation Biochemistry->Data_Analysis Imaging->Data_Analysis Histopathology Histopathology (Liver, Bone, Arteries) Termination->Histopathology Histopathology->Data_Analysis

Caption: General experimental workflow for assessing this compound toxicity in animal models.

References

Technical Support Center: SBI-425 Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with SBI-425, focusing on optimizing its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: this compound is described as orally bioavailable. What does this mean for my in vivo experiments?

A1: The designation of this compound as an orally bioavailable compound indicates that after oral administration, a significant fraction of the drug is absorbed from the gastrointestinal tract and reaches systemic circulation to exert its therapeutic effect as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor.[1][2][3][4][5][6] Preclinical studies have shown robust in vivo activity of this compound after oral dosing.[1][5][6] However, the efficiency of oral absorption can be influenced by various factors including the formulation, dose, and physiological conditions of the animal model. For consistent results, it is crucial to use a consistent and appropriate formulation strategy.

Q2: I am observing lower than expected efficacy of this compound in my oral dosing study. Could this be a bioavailability issue?

A2: Yes, lower than expected efficacy is a common indicator of suboptimal bioavailability. Several factors could be contributing to this:

  • Poor Solubility: While this compound is effective, its solubility in aqueous media might be limited, affecting its dissolution rate in the gastrointestinal tract—a critical step for absorption.

  • Inadequate Formulation: The vehicle used to administer this compound may not be optimal for its solubilization and absorption.

  • Gastrointestinal Degradation: The compound might be susceptible to degradation in the acidic environment of the stomach or enzymatic degradation in the intestine.

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it may be extensively metabolized before reaching systemic circulation.

Troubleshooting should begin with an assessment of your current formulation and administration protocol.

Q3: What are the initial steps to troubleshoot poor bioavailability of this compound?

A3: A systematic approach is recommended. First, verify the integrity and purity of your this compound compound. Then, evaluate the formulation. Are you using a clear solution or a suspension? A suspension may indicate poor solubility, which can lead to variable absorption. Consider the following initial steps:

  • Solubility Assessment: Determine the solubility of this compound in various pharmaceutically relevant solvents and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Formulation Optimization: If solubility is low, consider using solubilizing excipients such as co-solvents, surfactants, or complexing agents.

  • Particle Size Reduction: If you are working with a solid form, reducing the particle size can increase the surface area for dissolution.

Troubleshooting Guide

Issue: High variability in plasma concentrations of this compound across subjects.

This issue often points to inconsistent absorption, which can be linked to the formulation.

Possible Causes & Solutions

CauseRecommended Action
Poorly Solubilized Compound The drug may be precipitating in the gastrointestinal tract. Move from a simple suspension to a solubilization-enhancing formulation.
Inconsistent Dosing Volume Ensure accurate and consistent administration of the dosing vehicle across all subjects.
Food Effects The presence or absence of food in the stomach can significantly alter drug absorption. Standardize feeding protocols for your study.
Issue: Low oral bioavailability despite good in vitro potency.

This suggests that while the compound is active, it is not being efficiently absorbed into the bloodstream.

Potential Solutions & Experimental Approaches

StrategyDescriptionKey Parameters to Evaluate
Co-solvent Systems Utilize a mixture of water-miscible solvents to increase the solubility of this compound.[7]Drug solubility, solution stability upon dilution, in vivo exposure (AUC).
Lipid-Based Formulations Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[8][9]Emulsification grade, droplet size, drug release profile, in vivo exposure.
Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[10][11]Drug-polymer miscibility, dissolution rate, physical stability.
Nanocrystal Formulation Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.[8]Particle size distribution, dissolution rate, in vivo exposure.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Co-solvent Formulation

Objective: To prepare a simple co-solvent system to enhance the solubility of this compound for oral administration.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG 300)

  • Saline

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve this compound in DMSO. The proportion of DMSO in the final formulation should be kept low (e.g., <10%) to minimize potential toxicity.

  • Add PEG 300 to the solution and vortex until a clear solution is obtained. A common ratio to start with is 10% DMSO, 40% PEG 300.

  • Add saline to the desired final volume and vortex thoroughly.

  • Visually inspect the final formulation for any signs of precipitation.

  • Administer the formulation to the animal model and collect plasma samples at predetermined time points to determine the pharmacokinetic profile.

Protocol 2: In Vitro Dissolution Testing

Objective: To compare the dissolution rate of different this compound formulations.

Materials:

  • This compound formulations (e.g., powder, co-solvent formulation, solid dispersion)

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)

  • HPLC for quantification

Procedure:

  • Prepare SGF and SIF dissolution media.

  • Set the dissolution apparatus to a constant temperature (37°C) and paddle speed (e.g., 75 RPM).

  • Add the this compound formulation to the dissolution vessel containing the medium.

  • Withdraw samples at specified time intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Filter the samples immediately.

  • Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation Problem Low In Vivo Efficacy of this compound Solubility Assess Solubility in Biorelevant Media Problem->Solubility Formulation Analyze Current Formulation Problem->Formulation Cosolvent Co-solvent System Solubility->Cosolvent Lipid Lipid-Based Formulation Solubility->Lipid SolidDisp Solid Dispersion Solubility->SolidDisp Formulation->Cosolvent Formulation->Lipid Formulation->SolidDisp InVitro In Vitro Dissolution Testing Cosolvent->InVitro Lipid->InVitro SolidDisp->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Efficacy Re-evaluate Efficacy InVivo->Efficacy

Caption: Troubleshooting workflow for low in vivo efficacy of this compound.

signaling_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Oral Oral Administration of This compound Formulation Dissolution Dissolution in GI Fluid Oral->Dissolution Solubility-Dependent Absorption Absorption across Intestinal Epithelium Dissolution->Absorption Permeability-Dependent PortalVein Portal Vein Absorption->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Systemic Systemic Circulation (Bioavailable this compound) Liver->Systemic Metabolized vs. Unchanged Target Target Tissue (TNAP) Systemic->Target

Caption: Key steps influencing the oral bioavailability of this compound.

References

Technical Support Center: SBI-425 and Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, SBI-425. The focus is on addressing common issues and questions related to its blood-brain barrier (BBB) permeability.

Frequently Asked Questions (FAQs)

Q1: Does this compound cross the blood-brain barrier (BBB)?

A1: Under normal physiological conditions in healthy animal models, this compound does not cross the blood-brain barrier.[1][2][3][4] Mass spectrometry analysis following intraperitoneal (IP) administration in healthy mice confirmed the absence of the compound in the brain.[1][2][3]

Q2: Are there any conditions under which this compound might penetrate the central nervous system (CNS)?

A2: There is some evidence to suggest that in pathological states where BBB integrity is compromised, such as during experimental sepsis, this compound may exert effects within the brain.[3] In septic mice, TNAP activity was suppressed in the brain parenchyma following this compound administration.[1][2][3] This suggests that the compromised barrier may allow for limited entry of the inhibitor.

Q3: If this compound does not cross the BBB, how can it have effects on the brain-immune axis?

A3: The effects of this compound on the brain-immune axis are likely mediated by its systemic inhibition of TNAP.[1][2] TNAP is present on the luminal side of brain endothelial cells, and by acting on these cells from the bloodstream, this compound can influence BBB function and neuroinflammatory responses without entering the brain parenchyma.[4] For instance, in septic mice treated with this compound, a decrease in the tight junction protein claudin-5 was observed, suggesting an alteration of BBB integrity.[5]

Q4: What is the primary mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[6][7][8] Its primary mechanism is to block the enzymatic activity of TNAP, which plays a role in various physiological and pathological processes, including vascular calcification.[9][10][11]

Troubleshooting Guide

This guide is for researchers who are not observing expected CNS effects with this compound or are troubleshooting experiments related to its BBB permeability.

Issue Possible Cause Recommended Action
No detectable CNS effect of this compound in healthy animals. This compound has poor BBB permeability under normal physiological conditions.[1][2][3][4]- Re-evaluate the experimental hypothesis. The observed effects are likely due to systemic TNAP inhibition. - Consider alternative compounds designed for CNS penetration if a direct central effect is required. - Measure compound concentration in both plasma and brain tissue to confirm lack of penetration.
Unexpected neurological or behavioral changes in disease models. In pathological conditions like sepsis or neuroinflammation, the BBB may be compromised, potentially allowing limited access of this compound to the CNS.[3]- Assess BBB integrity in your model using techniques like Evans blue or sodium fluorescein dye exclusion assays. - Correlate the timing of observed CNS effects with measurements of BBB permeability. - Analyze brain tissue for the presence of this compound using a sensitive method like LC-MS/MS.
Difficulty in replicating published CNS-related findings. Experimental conditions, particularly those inducing systemic inflammation or BBB breakdown, can vary significantly between laboratories.- Carefully review the methodology of the original study, paying close attention to the disease model induction and severity. - Standardize your experimental model to ensure consistent BBB disruption if that is the intended context. - Include positive and negative controls to validate your experimental setup.
Contradictory results from in vitro and in vivo experiments. In vitro models of the BBB may not fully recapitulate the complexity of the in vivo barrier, leading to discrepancies in permeability assessments.- If using an in vitro BBB model, validate its tightness and expression of relevant transporters. - When possible, confirm in vitro findings with in vivo experiments in relevant animal models.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on available literature.

Parameter Value Assay Condition Reference
IC50 16 nMTNAP (in PPi assay)[6][7]
IC50 105 nMTNAP (in whole blood assay)[7]
In Vivo Efficacy >75% inhibition of plasma TNAP activity at 8 hours10 mg/kg oral dose in mice[8]
In Vivo Efficacy ~50% inhibition of plasma TNAP activity at 24 hours10 mg/kg oral dose in mice[8]
Oral Bioavailability Good to excellent in rodents10 mg/kg oral dose[8]
BBB Permeability Does not cross the BBBIn healthy mice[1][2][3][4]

Experimental Protocols

Protocol 1: Assessment of this compound BBB Permeability in Mice

This protocol describes a general in vivo method to determine if a compound crosses the blood-brain barrier.

  • Animal Model: Healthy C57BL/6 mice (or other appropriate strain), 8-12 weeks old.

  • Compound Administration: Administer this compound via intraperitoneal (IP) injection at a specified dose (e.g., 25 mg/kg).[1][2] A vehicle control group should be included.

  • Time Points: Select appropriate time points post-injection for tissue collection (e.g., 1, 4, 8, and 24 hours).

  • Sample Collection:

    • At each time point, anesthetize the mice.

    • Perform cardiac puncture to collect blood into EDTA-coated tubes. Centrifuge to separate plasma.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.

    • Harvest the brain and other relevant tissues.

  • Sample Processing:

    • Plasma samples can be stored at -80°C until analysis.

    • Brain tissue should be homogenized in an appropriate buffer.

  • Analysis:

    • Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the brain-to-plasma concentration ratio (Cb/Cp) at each time point. A low ratio indicates poor BBB penetration.

Protocol 2: In Vitro BBB Model Permeability Assay

This protocol outlines an in vitro method to assess the permeability of a compound across a cell-based BBB model.

  • Cell Culture: Culture primary brain microvascular endothelial cells (BMECs) or a suitable cell line (e.g., bEnd.3) on permeable Transwell inserts. Co-culture with astrocytes and pericytes can enhance barrier properties.

  • Barrier Integrity Measurement: Before the permeability assay, confirm the integrity of the endothelial monolayer by measuring Transendothelial Electrical Resistance (TEER) and the permeability to a fluorescent marker like sodium fluorescein.

  • Permeability Assay:

    • Add this compound to the apical (luminal) chamber of the Transwell insert.

    • At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral (abluminal) chamber.

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS or another sensitive analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.

Visualizations

experimental_workflow_bbb_permeability cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment animal_model Select Animal Model (e.g., Healthy Mice) compound_admin Administer this compound (e.g., IP injection) animal_model->compound_admin sample_collection Collect Blood and Brain (at various time points) compound_admin->sample_collection analysis LC-MS/MS Analysis of Plasma and Brain Samples sample_collection->analysis ratio Calculate Brain-to-Plasma Ratio analysis->ratio bbb_model Establish In Vitro BBB Model (e.g., Transwell) barrier_check Verify Barrier Integrity (TEER, Fluorescein) bbb_model->barrier_check compound_add Add this compound to Apical Chamber barrier_check->compound_add sample_basolateral Sample Basolateral Chamber (at various time points) compound_add->sample_basolateral papp Calculate Permeability Coefficient (Papp) sample_basolateral->papp

Caption: Workflow for assessing this compound blood-brain barrier permeability.

tnap_inhibition_pathway sbi425 This compound tnap Tissue-Nonspecific Alkaline Phosphatase (TNAP) sbi425->tnap Inhibits systemic_effects Systemic Effects sbi425->systemic_effects Leads to ppi Inorganic Pyrophosphate (PPi) tnap->ppi Hydrolyzes calcification Vascular Calcification tnap->calcification Promotes pi Inorganic Phosphate (Pi) ppi->calcification Inhibits

Caption: Simplified signaling pathway of TNAP inhibition by this compound.

troubleshooting_logic start Start: Expecting CNS effect of this compound is_healthy Is the animal model healthy? start->is_healthy no_bbb_crossing Expected Outcome: This compound does not cross BBB. No direct CNS effect. is_healthy->no_bbb_crossing Yes is_disease Is it a disease model with potential BBB compromise? is_healthy->is_disease No check_bbb Action: Assess BBB integrity (e.g., Evans Blue) is_disease->check_bbb Yes bbb_intact If BBB is intact, no direct CNS effect is expected. check_bbb->bbb_intact bbb_compromised If BBB is compromised, limited CNS entry is possible. check_bbb->bbb_compromised confirm_presence Action: Measure this compound concentration in brain. bbb_compromised->confirm_presence

References

Technical Support Center: Troubleshooting TNAP Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their Tissue-Non-Specific Alkaline Phosphatase (TNAP) inhibition assays. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in my TNAP inhibition assay?

High background can originate from several sources, including:

  • Substrate auto-hydrolysis: The substrate may spontaneously break down, leading to a signal in the absence of enzyme activity.

  • Contaminated reagents: Reagents, including buffers and water, may be contaminated with enzymes or other substances that produce a signal.[1][2]

  • Non-specific binding: The detection antibody in an ELISA-based assay may bind non-specifically to the plate or other proteins.[1]

  • Inadequate washing: Insufficient washing between steps can leave behind unbound reagents that contribute to the background signal.[1]

  • Incorrect plate type: Using a plate material that is not suitable for the detection method (e.g., white plates for fluorescent assays instead of black plates) can increase background readings.[2]

Q2: My signal is very low or undetectable. What are the potential reasons?

Low or no signal can be due to a variety of factors:

  • Inactive enzyme: The TNAP enzyme may have lost activity due to improper storage or handling. It's recommended to repeat assay optimization for each new batch of the enzyme.[3]

  • Suboptimal assay conditions: The pH, temperature, or substrate concentration may not be optimal for TNAP activity.[2][4]

  • Inhibitor in the sample: The test compound or sample itself might be a potent inhibitor, or the sample matrix may contain interfering substances.

  • Omission of a key reagent: Accidentally leaving out a critical component of the reaction mixture will result in no signal.[5]

  • Incorrect plate reader settings: Ensure the correct wavelength and filter settings are used for your specific assay.[5]

Q3: I am observing high variability between my replicate wells. What could be the cause?

High variability can compromise the reliability of your results. Common causes include:

  • Pipetting errors: Inaccurate or inconsistent pipetting can lead to different amounts of reagents in each well.[6]

  • Improper mixing: Failure to thoroughly mix reagents can result in a non-uniform reaction.[5]

  • Edge effects: Wells on the outer edges of the plate are more prone to evaporation, which can concentrate the reactants and alter the reaction rate.[6]

  • Temperature gradients: Uneven temperature across the plate can lead to differences in enzyme activity.[6]

Q4: How do I choose the right substrate for my TNAP assay?

The choice of substrate depends on the desired sensitivity and assay format.

  • p-Nitrophenyl phosphate (pNPP): A common chromogenic substrate for colorimetric assays. It is relatively inexpensive but may be less sensitive than other options.[7][8]

  • Dioxetane-based substrates (e.g., CDP-Star): These are used in highly sensitive chemiluminescent assays that result in light production.[3][7] This method can be thousands-fold more sensitive than conventional colorimetric assays.[3][9]

  • Other substrates: Various other substrates are available, including those for fluorescent and other detection methods.[10]

Q5: What are some known inhibitors of TNAP that I can use as positive controls?

Several compounds are known to inhibit TNAP and can be used as positive controls in your assay.

  • Levamisole: A well-characterized, non-competitive inhibitor of TNAP.[3][11]

  • Theophylline: Another known non-competitive inhibitor of TNAP.[3]

  • L-Homoarginine: An uncompetitive inhibitor of TNAP.[3]

  • Aryl sulfonamides (e.g., SBI-425): A class of potent and selective TNAP inhibitors.[8][12]

Inhibitor Performance Comparison

The following table summarizes the inhibitory potency of selected compounds against TNAP.

InhibitorChemical ClassPotency (IC50)SelectivityMode of Inhibition
This compoundAryl Sulfonamide16 nMHigh selectivity for TNAP over other alkaline phosphatase isozymes like IAP and PLAP.[8]Not specified in provided results
LevamisoleImidazothiazole~20 µM[3]Non-specific, also inhibits other phosphatases.[8]Uncompetitive[8][11]
TheophyllineMethylxanthineLower potencyKnown to inhibit the liver isoenzyme of alkaline phosphatase more strongly than the intestinal or placental isoenzymes.[8]Non-competitive[8]

Signaling Pathway and Experimental Workflows

To understand the context of TNAP inhibition, the following diagrams illustrate its primary signaling pathway and a general experimental workflow for screening potential inhibitors.

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Processes PPi Pyrophosphate (PPi) (Mineralization Inhibitor) TNAP TNAP PPi->TNAP Substrate PLP Pyridoxal-5'-Phosphate (PLP) (Vitamin B6) PLP->TNAP Substrate ATP ATP ATP->TNAP Substrate Pi Inorganic Phosphate (Pi) TNAP->Pi Product Pyridoxal Pyridoxal TNAP->Pyridoxal Product Adenosine Adenosine TNAP->Adenosine Product Mineralization Bone Mineralization Pi->Mineralization Neurotransmitter_Synthesis Neurotransmitter Synthesis Pyridoxal->Neurotransmitter_Synthesis Purinergic_Signaling Purinergic Signaling Adenosine->Purinergic_Signaling

Caption: TNAP's role in pyrophosphate hydrolysis and mineralization.

TNAP_Inhibitor_Screening_Workflow start Start: Compound Library assay_prep Assay Plate Preparation (TNAP, Buffer) start->assay_prep compound_add Addition of Test Compounds & Positive/Negative Controls assay_prep->compound_add pre_incubation Pre-incubation compound_add->pre_incubation substrate_add Substrate Addition (e.g., pNPP or CDP-Star) pre_incubation->substrate_add incubation Incubation substrate_add->incubation detection Signal Detection (Absorbance or Luminescence) incubation->detection data_analysis Data Analysis (IC50 Determination) detection->data_analysis hit_validation Hit Validation & Selectivity Assays data_analysis->hit_validation end End: Confirmed Hits hit_validation->end

Caption: A typical workflow for the discovery of TNAP inhibitors.

Experimental Protocols

Detailed methodologies for two common in vitro assays used to validate TNAP inhibitors are provided below.

Colorimetric TNAP Inhibition Assay

This protocol is based on the use of p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • TNAP enzyme

  • Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, 1 mM MgCl₂, and 20 µM ZnCl₂[12]

  • Substrate: p-Nitrophenyl phosphate (pNPP)[8]

  • Test inhibitors (e.g., this compound, levamisole) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a solution of TNAP in assay buffer to each well.

  • Add the test inhibitor dilutions to the respective wells. Include a positive control (e.g., levamisole) and a negative control (vehicle, e.g., DMSO).[8]

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).[8]

  • Initiate the reaction by adding pNPP substrate to a final concentration of 0.5 mM.[12]

  • Incubate the plate at room temperature for a suitable duration (e.g., 60 minutes).[8]

  • Stop the reaction by adding a stop solution (e.g., 3 M NaOH).[8]

  • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.[8]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Luminescent TNAP Inhibition Assay

This highly sensitive assay quantifies TNAP activity through a light-producing reaction using a dioxetane-based substrate like CDP-Star.[3][8]

Materials:

  • TNAP enzyme

  • Assay Buffer: 100 mM DEA-HCl, pH 9.8, 1 mM MgCl₂, and 20 µM ZnCl₂[7]

  • Substrate: CDP-Star

  • Test inhibitors dissolved in DMSO

  • 384-well white plate

  • Luminometer

Procedure:

  • In a 384-well white plate, add a solution of TNAP in assay buffer to each well.[8]

  • Add the test inhibitor dilutions to the appropriate wells, including positive and negative controls.

  • Initiate the reaction by adding CDP-Star substrate to a final concentration of 50 µM.[7]

  • Incubate the plate at room temperature for 30 minutes.[8][12]

  • Measure the luminescence signal using a luminometer.[8]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

References

Technical Support Center: SBI-425 Treated Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-425 in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] Its primary function is to block the enzymatic activity of TNAP, which plays a crucial role in various physiological and pathological processes, including the regulation of extracellular pyrophosphate (PPi) levels and vascular calcification.[3][4]

Q2: We are observing significant weight loss in our this compound treated mice compared to the vehicle control group. Is this a known effect?

While some studies have reported an improvement in body weight in specific disease models treated with this compound[5], significant weight loss is not a commonly reported side effect. However, TNAP has been implicated in lipid metabolism. Studies on TNAP-knockout mice have shown liver steatosis and reduced serum triglyceride levels, and this compound administration in wild-type mice has been shown to decrease choline levels in the blood and liver.[6] This suggests a potential impact on nutrient absorption and metabolism that could, in some contexts, contribute to weight loss. It is crucial to monitor food and water intake to rule out reduced consumption as a cause.

Q3: Our this compound treated mice are exhibiting neurological symptoms, such as tremors or seizures. Is this expected?

No, seizures are not an expected phenotype. In fact, studies have noted the absence of epileptic seizures in mice treated with this compound, which is significant because severe vitamin B6 deficiency, a condition that can be linked to impaired alkaline phosphatase activity, often presents with seizures.[4][6] The development of neurological symptoms is a serious and unexpected finding that warrants immediate investigation. It is also noted that this compound does not cross the blood-brain barrier in healthy mice.[7] However, in a sepsis model, this compound treated mice showed an impaired sensorimotor phenotype.[7]

Q4: We are seeing an unexpected increase in liver enzymes in our treated mice. Is this a known toxicity?

The available literature does not highlight significant hepatotoxicity as a common finding with this compound treatment. However, as mentioned, TNAP is involved in liver metabolism, specifically in triglyceride transport.[6] An increase in liver enzymes could indicate an off-target effect or a model-specific response to TNAP inhibition.

Q5: We are not observing the expected decrease in plasma TNAP activity after this compound administration. What could be the issue?

Several factors could contribute to this:

  • Dosage and Administration: Verify the correct dosage and administration route. This compound is orally bioavailable.[2][3]

  • Timing of Measurement: A single oral dose of 10 mg/kg in mice has been shown to inhibit plasma TNAP activity by over 75% for up to 8 hours, with activity remaining about 50% inhibited at 24 hours.[3] Ensure your blood collection time point is within this window.

  • Assay Method: Confirm the validity and sensitivity of your TNAP activity assay.

  • Compound Stability: Ensure the proper storage and handling of the this compound compound to maintain its potency.

Troubleshooting Guides

Issue 1: Unexpected Mortality in a Subgroup of Treated Mice

Possible Causes and Troubleshooting Steps:

  • Underlying Health Status of Mice: Pre-existing, subclinical conditions in a subset of animals can be exacerbated by drug treatment.

    • Action: Perform thorough health screening of all animals before study initiation.

  • Genetic Variability: Even within inbred strains, there can be genetic drift that leads to variable drug responses.[8]

    • Action: Ensure all mice are from a reliable and consistent source.

  • Off-Target Effects: While this compound is selective, off-target effects cannot be completely ruled out, especially at higher doses.

    • Action: Conduct a dose-response study to determine the minimum effective dose.

  • Model-Specific Interactions: The specific genetic background or disease model of your mice could have unforeseen interactions with TNAP inhibition.

    • Action: Review the literature for any known sensitivities of your specific mouse model.

Issue 2: Lack of Efficacy in Preventing Vascular Calcification

Possible Causes and Troubleshooting Steps:

  • Insufficient Drug Exposure:

    • Action: Perform pharmacokinetic analysis to confirm adequate plasma concentrations of this compound.

  • Advanced Stage of Disease:

    • Action: Initiate this compound treatment at an earlier stage of disease progression.

  • Model-Specific Pathophysiology: The mechanism of calcification in your model may be TNAP-independent.

    • Action: Investigate the underlying pathways of calcification in your specific model. For instance, this compound was effective in reducing ectopic mineralization in a mouse model of PXE (Abcc6-/-) but not in models of GACI (Enpp1 mutants).[9]

Data Presentation

Table 1: Summary of Reported this compound Effects on Plasma Parameters in Mice

ParameterMouse ModelThis compound DoseOutcomeReference
TNAP ActivityWild-type10 mg/kg (oral)>75% inhibition at 8h, ~50% at 24h[3]
TNAP ActivityWHC-eTNAP30 mg/kg/day (diet)Significant reduction[5]
TNAP ActivityAbcc6-/-75 mg/kg/day (diet)61% reduction[9]
Pyrophosphate (PPi)WHC-eTNAP30 mg/kg/day (diet)Increased (not statistically significant)[5]
CholineWild-typeNot specifiedDecreased in blood and liver[6]

Table 2: Summary of Reported Phenotypic Changes in this compound Treated Mice

PhenotypeMouse ModelThis compound DoseOutcomeReference
Ectopic MineralizationAbcc6-/-75 mg/kg/day (diet)58% reduction in muzzle skin calcium[9]
Coronary CalciumWHC-eTNAP30 mg/kg/day (diet)Reduced[5]
Coronary LipidsWHC-eTNAP30 mg/kg/day (diet)Reduced[5]
Body WeightWHC-eTNAP30 mg/kg/day (diet)Improved[5]
Cardiac Ejection FractionWHC-eTNAP30 mg/kg/day (diet)Improved[5]
Bone MicroarchitectureAbcc6-/-75 mg/kg/day (diet)No deleterious effects[9]
Sensorimotor FunctionSepsis modelNot specifiedImpaired[7]

Experimental Protocols

Protocol 1: In Vivo Assessment of TNAP Inhibition

  • Animal Model: C57BL/6J mice (or other relevant strain).

  • This compound Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single oral gavage of this compound at the desired dose (e.g., 10 mg/kg).

  • Blood Collection: Collect blood samples via tail vein or cardiac puncture at various time points post-administration (e.g., 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to isolate plasma.

  • TNAP Activity Assay: Measure TNAP activity in the plasma using a commercially available kit or a standard colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.

Protocol 2: Quantification of Ectopic Mineralization

  • Tissue Collection: Harvest tissues of interest (e.g., muzzle skin, aorta).

  • Histology:

    • Fix tissues in 10% neutral buffered formalin.

    • Embed in paraffin and section.

    • Stain sections with Alizarin Red S or von Kossa to visualize calcium deposits.

  • Calcium Quantification:

    • Harvest fresh tissue biopsies.

    • Decalcify the tissue using 1.0 M HCl.

    • Measure the calcium content in the supernatant using a colorimetric assay (e.g., o-cresolphthalein complexone method).

Visualizations

SBI425_Mechanism_of_Action cluster_extracellular Extracellular Space PPi Pyrophosphate (PPi) (Calcification Inhibitor) TNAP TNAP PPi->TNAP Hydrolysis Hydroxyapatite Hydroxyapatite Crystal (Vascular Calcification) PPi->Hydroxyapatite Inhibits Pi Inorganic Phosphate (Pi) (Pro-calcification) Pi->Hydroxyapatite Promotes TNAP->Pi SBI425 This compound SBI425->TNAP Inhibits

Caption: Mechanism of this compound in preventing vascular calcification.

Troubleshooting_Workflow start Unexpected Phenotype Observed q1 Is the phenotype reproducible? start->q1 a1_no Monitor for isolated incident. Review individual animal health. q1->a1_no No q2 Is the phenotype dose-dependent? q1->q2 Yes end_point Consult with toxicologist or subject matter expert. a1_no->end_point a2_yes Potential on-target or off-target toxicity. q2->a2_yes Yes a2_no Consider model-specific idiosyncratic reaction. q2->a2_no No q3 Is the phenotype reported in the literature for TNAP inhibition? a2_yes->q3 a2_no->q3 a3_yes Likely related to TNAP inhibition. Investigate downstream pathways. q3->a3_yes Yes a3_no Potential novel off-target effect or model-specific interaction. q3->a3_no No a3_yes->end_point a3_no->end_point

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Long-term stability of SBI-425 solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of SBI-425 solutions. Below you will find frequently asked questions, troubleshooting advice, and recommended protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for up to three years.[1][2][3] For shorter periods, storage at 4°C is acceptable for up to two years.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2][4][5][6] It is soluble in DMSO at concentrations up to 86.67 mg/mL.[1] Some suppliers also note solubility in 0.1N HCl.[6]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, this compound stock solutions in DMSO should be stored at -80°C, where they are stable for up to two years.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one year.[1][2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]

Q4: Can I store my this compound solution at room temperature?

A4: It is not recommended to store this compound solutions at room temperature for extended periods. While the solid compound is shipped at room temperature, solution stability is maintained at low temperatures (-20°C or -80°C).[1][4] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]

Troubleshooting Guide

Q5: My this compound solution has developed a precipitate. What should I do?

A5: Precipitation can occur for several reasons. First, ensure that the solubility limit has not been exceeded. If the concentration is high, gentle warming and/or sonication can help redissolve the compound.[1] Precipitation can also occur if the stock solution has been stored improperly or for too long. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1][2] If precipitation persists, it is recommended to prepare a fresh stock solution.

Q6: I am observing lower than expected activity of this compound in my assay. Could this be a stability issue?

A6: Yes, a decrease in activity can be indicative of compound degradation. This may result from improper storage, such as repeated freeze-thaw cycles or prolonged storage at -20°C instead of -80°C.[2] It is also important to consider the stability of this compound in your specific assay buffer and conditions. If you suspect degradation, it is best to use a freshly prepared stock solution or one that has been stored correctly at -80°C.

Quantitative Data Summary

Storage FormSolventTemperatureDurationCitation
SolidN/A-20°C≥ 4 years[4]
SolidN/A-20°C3 years[1][2][3]
SolidN/A4°C2 years[1]
SolutionDMSO-80°C2 years[1]
SolutionDMSO-20°C1 year[1][2]
SolutionDMSO-20°C1 month[2]

Experimental Protocols

Recommended Protocol for Assessing this compound Solution Stability by HPLC-UV

This protocol provides a general framework for assessing the stability of this compound in a given solvent and storage condition. Researchers should optimize the method for their specific instrumentation and experimental needs.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

    • Generate a calibration curve by preparing a series of dilutions from the stock solution in the mobile phase.

  • Stability Study Setup:

    • Aliquot the this compound solution into several vials to be stored under the desired conditions (e.g., -20°C, 4°C, room temperature).

    • Designate a set of vials for each time point (e.g., 0, 1 week, 2 weeks, 1 month, 3 months).

  • HPLC-UV Analysis:

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for small molecules. The gradient should be optimized to achieve good separation of the this compound peak from any potential degradants.

    • Flow Rate: Typically 1 mL/min.

    • Detection Wavelength: Determine the optimal wavelength for detecting this compound by running a UV scan.

    • Injection Volume: Typically 10 µL.

  • Data Analysis:

    • At each time point, analyze the stored samples by HPLC-UV.

    • Quantify the peak area of this compound and compare it to the initial time point (T=0).

    • The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

G cluster_pathway TNAP Signaling Pathway Inhibition by this compound extracellular_ppi Extracellular Pyrophosphate (PPi) tnap TNAP extracellular_ppi->tnap Substrate pi Inorganic Phosphate (Pi) tnap->pi Hydrolysis calcification Vascular Calcification pi->calcification Promotes sbi425 This compound sbi425->tnap Inhibits

Caption: Mechanism of action of this compound in inhibiting vascular calcification.

G cluster_workflow Troubleshooting this compound Solution Stability start Start: Observed issue with This compound solution check_precipitate Is there visible precipitation? start->check_precipitate check_activity Is there lower than expected activity? start->check_activity check_precipitate->check_activity No warm_sonicate Gently warm and/or sonicate the solution check_precipitate->warm_sonicate Yes check_storage Review storage conditions (temperature, freeze-thaw cycles) check_activity->check_storage Yes check_solvent Was fresh, anhydrous DMSO used? warm_sonicate->check_solvent prepare_fresh Prepare a fresh solution check_solvent->prepare_fresh No end_resolved Issue Resolved check_solvent->end_resolved Yes, and precipitate redissolved prepare_fresh->end_resolved end_unresolved If issue persists, consider compound degradation and acquire new stock prepare_fresh->end_unresolved check_storage->prepare_fresh

Caption: A workflow for troubleshooting common issues with this compound solutions.

References

Adjusting SBI-425 dose for different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist in your experimental design and execution, with a focus on dose adjustment for different mouse strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and potent small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with an IC50 of 16 nM.[1] TNAP is a key enzyme in bone mineralization and soft tissue calcification. It hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization. By inhibiting TNAP, this compound increases the levels of PPi, thereby preventing pathological soft-tissue calcification.[2]

Q2: What are the reported effects of this compound in mouse models?

A2: this compound has been shown to effectively inhibit TNAP activity in vivo.[3][4] In various mouse models, it has been demonstrated to reduce vascular and arterial calcification, prevent ectopic mineralization, and improve cardiovascular parameters.[5][6][7] Studies have also investigated its effects on bone metabolism, with findings suggesting that at therapeutic doses for vascular calcification, it does not seem to have deleterious effects on bone architecture.[5][6]

Q3: What is the recommended starting dose of this compound for my mouse strain?

A3: The optimal dose of this compound can be strain-dependent due to potential differences in metabolism and pharmacokinetics. Published studies have used a range of doses, most commonly between 10 mg/kg/day and 75 mg/kg/day in C57BL/6J mice.[6][8][9] For a new mouse strain, it is highly recommended to perform a pilot dose-response study to determine the optimal dose. A suggested starting range is 10-30 mg/kg/day, administered orally.

This compound Signaling Pathway

This compound acts by inhibiting the enzymatic activity of Tissue-Nonspecific Alkaline Phosphatase (TNAP). This leads to an increase in the concentration of its substrate, inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. The downstream effects include the prevention of pathological calcification in soft tissues like the vasculature. Additionally, studies have suggested that this compound's remedial actions are associated with the downregulation of inflammatory signaling pathways (such as acute phase response signaling) and LXR/RXR signaling, as well as the upregulation of mitochondrial metabolic pathways.[10]

SBI425_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Cellular Response This compound This compound TNAP TNAP This compound->TNAP Inhibits Inflammation Inflammatory Signaling (e.g., LXR/RXR) This compound->Inflammation Downregulates Metabolism Mitochondrial Metabolism This compound->Metabolism Upregulates PPi Inorganic Pyrophosphate (PPi) Pi Inorganic Phosphate (Pi) PPi->Pi Hydrolysis Calcification Pathological Calcification PPi->Calcification Inhibits

Caption: Mechanism of action of this compound.

Summary of this compound Doses Used in Mouse Studies

Mouse StrainDoseRoute of AdministrationKey FindingsReference
TNAP-overexpressing mice10 mg/kg/dayOral or IntravenousComplete inhibition of plasma TNAP activity, reduced arterial calcification.[5]
Wicked high cholesterol (WHC) mice30 mg/kg/dayOral (in food)Decreased coronary calcium accumulation.[5]
Abcc6-/- mice7.5 mg/kg/dayOral (in diet)No significant reduction in ectopic mineralization.[6]
Abcc6-/- mice75 mg/kg/dayOral (in diet)61% reduction in plasma TNAP activity and significant reduction in ectopic mineralization.[6]
C57BL/6J (CKD model)10 or 30 mg/kg/dayOral (gavage)Prevented early death and aorta calcification.[5]
Sepsis model mice25 mg/kg/dayIntraperitonealSuppressed specific T-cell populations.[11]

Troubleshooting Guide: Dose Adjustment for Different Mouse Strains

IssuePotential CauseRecommended Solution
Lack of Efficacy at a Previously Reported Dose Strain-Specific Metabolism: Different mouse strains (e.g., C57BL/6 vs. BALB/c) can have variations in cytochrome P450 enzyme activity, leading to faster or slower metabolism of this compound.- Conduct a Pilot Dose-Response Study: Use a small cohort of the new mouse strain and test a range of doses (e.g., 10, 30, and 75 mg/kg/day).- Measure Plasma TNAP Activity: Assess the level of target engagement by measuring plasma TNAP activity at different time points after dosing to confirm adequate inhibition. A single 10 mg/kg oral dose in one study showed >75% inhibition at 8 hours and ~50% at 24 hours.[3]
Observed Toxicity or Adverse Effects Slower Drug Clearance: The mouse strain being used may have a slower clearance rate for this compound, leading to drug accumulation and toxicity.- Reduce the Dose: If adverse effects are observed, decrease the dose and monitor the animals closely.- Consider a Different Administration Route: If oral administration leads to high peak concentrations and toxicity, consider dietary administration for a more sustained and lower-level exposure.
High Variability in Response within the Same Strain Genetic Drift within Substrains: Substrains of the same mouse line (e.g., C57BL/6J vs. C57BL/6N) can have genetic differences that may affect drug response.Inconsistent Drug Administration: Improper gavage technique or unequal food consumption in dietary studies can lead to variable dosing.- Source Mice from a Reputable Vendor: Ensure the genetic background of the mice is well-defined.- Refine Administration Technique: For oral gavage, ensure proper training and consistent administration. For dietary studies, monitor food intake to ensure all animals are receiving a similar dose.
Unexpected Phenotype Off-Target Effects or Strain-Specific Biology: The observed phenotype may be due to an unknown off-target effect of this compound or a unique biological characteristic of the mouse strain.- Include a Vehicle Control Group: This is crucial to differentiate between drug-induced effects and spontaneous phenotypes.- Consult Strain-Specific Literature: Research the known physiological and immunological characteristics of the mouse strain being used. For example, C57BL/6 and BALB/c mice have well-documented differences in their immune responses (Th1 vs. Th2 bias).

Experimental Protocol: Dose-Response Study for this compound in a New Mouse Strain

This protocol outlines a pilot study to determine the optimal dose of this compound in a mouse strain for which there is no prior dosing information.

Objective: To determine the dose of this compound that effectively inhibits plasma TNAP activity without causing overt toxicity.

Materials:

  • This compound

  • Vehicle (e.g., corn oil, or as recommended by the manufacturer)

  • Male and female mice of the desired strain, 8-10 weeks old

  • Standard laboratory animal diet and housing

  • Equipment for oral gavage or dietary administration

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • TNAP activity assay kit

Experimental Workflow:

Dose_Response_Workflow start Start acclimatize Acclimatize Mice (1 week) start->acclimatize randomize Randomize into Groups (n=5-8 per group) acclimatize->randomize groups Group 1: Vehicle Group 2: 10 mg/kg this compound Group 3: 30 mg/kg this compound Group 4: 75 mg/kg this compound randomize->groups administer Daily Dosing (e.g., Oral Gavage for 7 days) groups->administer monitor Daily Monitoring: - Body weight - Clinical signs of toxicity administer->monitor blood_collection Blood Collection (e.g., Day 7, 4h post-dose) administer->blood_collection monitor->administer tnap_assay Measure Plasma TNAP Activity blood_collection->tnap_assay analysis Data Analysis tnap_assay->analysis end End analysis->end

Caption: Workflow for a dose-response study.

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to four groups (n=5-8 per group):

    • Group 1: Vehicle control

    • Group 2: 10 mg/kg this compound

    • Group 3: 30 mg/kg this compound

    • Group 4: 75 mg/kg this compound

  • Drug Preparation and Administration: Prepare this compound in the chosen vehicle at the appropriate concentrations for each dose group. Administer the designated treatment daily for 7 days. The route of administration (oral gavage or dietary) should be consistent with the planned long-term studies.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Observe the mice daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.

  • Blood Collection: On day 7, collect blood samples from each mouse at a consistent time point post-dosing (e.g., 4 hours) to assess peak or near-peak inhibition.

  • TNAP Activity Measurement: Separate plasma from the blood samples and measure TNAP activity using a commercially available kit.

  • Data Analysis:

    • Compare the body weights and clinical observations between the groups to assess toxicity.

    • Calculate the percent inhibition of TNAP activity for each dose group relative to the vehicle control.

    • Determine the dose that provides significant TNAP inhibition without causing adverse effects. This dose can then be used for subsequent efficacy studies.

References

SBI-425 interference with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective, orally active inhibitor of tissue-nonspecific alkaline phosphatase (TNAP)[1][2]. TNAP is an enzyme that hydrolyzes extracellular inorganic pyrophosphate (ePPi), a key inhibitor of mineralization. By inhibiting TNAP, this compound leads to an increase in ePPi levels, thereby preventing pathological soft-tissue calcification[1].

Q2: What is the selectivity profile of this compound?

This compound is highly selective for TNAP over other alkaline phosphatase isozymes such as intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP)[1]. In a screening against 35 different targets, this compound showed no significant cross-reactivity at a concentration of 10 µM, with the exception of modest activity against CYP3A4 (>30 µM)[1].

Q3: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C.

Q4: Can this compound be used in cell-based assays?

Yes, this compound is suitable for use in cell-based assays. When preparing stock solutions in DMSO, it is crucial to ensure the final concentration of DMSO in the cell culture medium is not toxic to the cells (typically below 0.5%).

Q5: Has this compound been used in in vivo studies?

Yes, this compound is orally bioavailable and has been used in various animal models[1]. A common formulation for oral administration in mice is a suspension in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Troubleshooting Guides

Unexpected Results in Biochemical Assays

Problem: My enzymatic assay is showing inconsistent or unexpected results in the presence of this compound.

Possible Causes & Solutions:

  • Direct Assay Interference: While specific data is limited, the chemical structure of this compound contains sulfonamide and nicotinamide moieties. Compounds with these structures have been known to interfere with certain assay formats.

    • Recommendation: To rule out direct interference with your detection method (e.g., fluorescence or luminescence), run a control experiment with this compound in the assay buffer without the enzyme. A change in signal in the absence of the enzyme would indicate direct interference.

  • Chelation of Metal Ions: TNAP is a zinc- and magnesium-dependent enzyme. Although there is no direct evidence, it is a remote possibility that high concentrations of this compound could chelate these essential metal ions.

    • Recommendation: Ensure your assay buffer is supplemented with adequate concentrations of ZnCl₂ and MgCl₂ as specified in established TNAP assay protocols.

  • Precipitation of this compound: High concentrations of this compound in aqueous buffers with low DMSO content may lead to precipitation, which can scatter light and interfere with optical measurements.

    • Recommendation: Visually inspect your assay wells for any signs of precipitation. Determine the solubility limit of this compound in your specific assay buffer.

Variability in Cell-Based Assays

Problem: I am observing high variability or unexpected effects on cell health in my cell-based experiments with this compound.

Possible Causes & Solutions:

  • DMSO Toxicity: High concentrations of DMSO can be toxic to cells.

    • Recommendation: Prepare a dose-response curve for your specific cell line with the DMSO concentrations corresponding to your this compound dilutions to determine the tolerated range. Always include a vehicle control (DMSO without this compound) in your experiments.

  • Off-Target Effects: Although highly selective, at very high concentrations, off-target effects of any compound, including this compound, cannot be entirely ruled out.

    • Recommendation: Use the lowest effective concentration of this compound as determined by a dose-response experiment for TNAP inhibition in your cellular model.

  • Downstream Signaling Effects: Inhibition of TNAP by this compound can lead to changes in cellular signaling pathways beyond the direct regulation of mineralization. These can include modulation of inflammatory and metabolic pathways.

    • Recommendation: Be aware of the known downstream effects of TNAP inhibition and consider their potential impact on your experimental system.

Quantitative Data Summary

ParameterValueReference
TNAP IC₅₀ 16 nM[2]
Selectivity >80 µM against IAP and PLAP[1]
CYP3A4 Activity >30 µM[1]
Solubility in DMSO Soluble

Experimental Protocols

General Protocol for In Vitro TNAP Inhibition Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

  • Reagents:

    • Recombinant human TNAP

    • TNAP assay buffer (e.g., 1 M Diethanolamine (DEA), pH 9.8, 1 mM MgCl₂, 0.02 mM ZnCl₂)

    • Substrate (e.g., p-Nitrophenyl phosphate (pNPP) or a chemiluminescent substrate)

    • This compound stock solution in DMSO

    • 96-well microplate (clear for colorimetric assays, white for luminescence assays)

  • Procedure:

    • Prepare serial dilutions of this compound in TNAP assay buffer. Remember to include a vehicle control (DMSO).

    • Add 25 µL of the diluted this compound or vehicle to the wells of the microplate.

    • Add 50 µL of the TNAP enzyme solution (pre-diluted in assay buffer) to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 25 µL of the substrate solution to each well to initiate the reaction.

    • Measure the absorbance (for pNPP) or luminescence at appropriate intervals using a microplate reader.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

Visualizations

SBI425_Mechanism_of_Action cluster_extracellular Extracellular Space ePPi ePPi (Inorganic Pyrophosphate) TNAP TNAP (Tissue-Nonspecific Alkaline Phosphatase) ePPi->TNAP Hydrolysis Mineralization Pathological Mineralization ePPi->Mineralization Inhibits Pi Pi (Inorganic Phosphate) TNAP->Pi SBI425 This compound SBI425->TNAP Inhibition experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) add_enzyme Add TNAP Enzyme reagent_prep->add_enzyme sbi_prep Prepare this compound Dilutions (and Vehicle Control) add_sbi Add this compound/Vehicle to Microplate sbi_prep->add_sbi add_sbi->add_enzyme incubate Incubate add_enzyme->incubate add_substrate Add Substrate incubate->add_substrate read_plate Measure Signal (Absorbance/Luminescence) add_substrate->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze troubleshooting_logic cluster_biochem_troubleshooting Biochemical Troubleshooting cluster_cell_troubleshooting Cell-Based Troubleshooting start Unexpected Assay Result is_biochemical Biochemical Assay? start->is_biochemical is_cellular Cell-Based Assay? start->is_cellular check_interference Run No-Enzyme Control is_biochemical->check_interference Yes check_dmso Run Vehicle Control is_cellular->check_dmso Yes check_precipitation Visually Inspect Wells check_interference->check_precipitation check_cofactors Verify Metal Ion Concentration check_precipitation->check_cofactors check_concentration Use Lowest Effective Dose check_dmso->check_concentration consider_downstream Review Downstream Effects check_concentration->consider_downstream

References

Technical Support Center: SBI-425 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBI-425. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] Its primary mechanism of action is the inhibition of TNAP's enzymatic activity, which is crucial for bone mineralization and has been implicated in pathological soft-tissue calcification.[3][4] TNAP hydrolyzes inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, to inorganic phosphate (Pi). By inhibiting TNAP, this compound increases the extracellular concentration of PPi, thereby preventing calcification.[3]

Q2: In which types of primary cell cultures has this compound been used?

This compound has been utilized in various primary cell culture models, including:

  • Patient-derived fibroblasts to study its effects on blocking calcification.[3]

  • Primary brain microvascular endothelial cells (BMECs) to investigate its role in barrier integrity.[5][6]

  • Neonatal rat cardiac fibroblasts to explore its impact on cardiac fibrosis.[7]

  • Primary osteoblast cultures for studying mineralization processes.[8][9]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[2][10][11] For long-term storage, it is recommended to store the solid compound at -20°C and stock solutions in DMSO at -80°C.[2]

Troubleshooting Guide

Issue 1: Unexpected or No Effect of this compound

Q: I am not observing the expected inhibitory effect of this compound on my primary cells. What could be the reason?

Possible Causes and Solutions:

  • Incorrect Concentration: The effective concentration of this compound can vary between different primary cell types. While the biochemical IC50 for TNAP is approximately 16 nM, the optimal concentration for your specific cell type may be different.[1][2][12]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your primary cell culture. Start with a concentration range around the known IC50 and extend it to higher concentrations.

  • Inhibitor Inactivity: Improper storage or handling can lead to the degradation of this compound.

    • Recommendation: Ensure that the compound has been stored correctly at -20°C (solid) or -80°C (in DMSO).[1][2] Prepare fresh dilutions from a stock solution for each experiment.

  • Low TNAP Expression in Cells: The primary cells you are using may not express sufficient levels of TNAP for a significant inhibitory effect to be observed.

    • Recommendation: Confirm TNAP expression in your primary cell culture using methods like qPCR or Western blotting.

  • Experimental Setup: Issues with the assay itself, such as incorrect buffer conditions or substrate concentration, can affect the results.

    • Recommendation: Review and optimize your experimental protocol. Ensure that the assay conditions are suitable for measuring TNAP activity.

Issue 2: Observed Cytotoxicity or Changes in Cell Morphology

Q: I am observing cell death or significant changes in the morphology of my primary cells after treatment with this compound. What should I do?

Possible Causes and Solutions:

  • High Inhibitor Concentration: Even selective inhibitors can exhibit off-target effects and cytotoxicity at high concentrations.

    • Recommendation: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific primary cell type. Use concentrations well below the cytotoxic threshold for your experiments.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at certain concentrations.

    • Recommendation: Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle control (medium with the same concentration of DMSO) in your experiments.

  • On-Target Toxicity: In some cell types, the inhibition of TNAP itself might lead to cellular stress or death, depending on the cell's reliance on TNAP activity for normal function.

    • Recommendation: If cytotoxicity is observed even at low, effective concentrations, it may be an on-target effect. Consider reducing the treatment duration or using a lower, non-toxic concentration.

  • General Primary Cell Culture Stress: Primary cells are sensitive, and issues like improper handling, suboptimal culture conditions, or contamination can lead to cell stress and morphological changes.

    • Recommendation: Review your primary cell culture techniques to rule out other sources of cellular stress.

Issue 3: Inconsistent Results Between Experiments

Q: My results with this compound are not reproducible. What could be the cause?

Possible Causes and Solutions:

  • Variability in Primary Cells: Primary cells from different donors or even from different passages of the same donor can exhibit biological variability.

    • Recommendation: Use primary cells from the same donor and within a narrow passage range for a set of experiments. Thoroughly characterize your primary cells.

  • Inconsistent Inhibitor Preparation: Variations in the preparation of this compound stock and working solutions can lead to inconsistent results.

    • Recommendation: Prepare a large batch of the stock solution, aliquot it, and store it at -80°C. Use a fresh aliquot for each experiment to ensure consistency.

  • Experimental Technique: Minor variations in experimental procedures can contribute to a lack of reproducibility.

    • Recommendation: Maintain a detailed and consistent experimental protocol. Pay close attention to incubation times, cell densities, and reagent concentrations.

Quantitative Data Summary

ParameterValueCell Type/Assay ConditionReference
IC50 (TNAP) 16 nMBiochemical Assay (PPi assay)[1][2][12]
IC50 (TNAP) 105 nMWhole Blood Assay[13]
Selectivity >80 µMAgainst other alkaline phosphatases (IAP and PLAP)[3][14]
Off-Target Activity Modest activity against CYP3A4 (>30 µM)Eurofins/Ricerca Hit Profiling screen against 35 targets at 10 µM[3][14]
Solubility in DMSO 34 mg/mL (99.48 mM)---[10][13]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, DNase/RNase-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.3418 mg of this compound (Molecular Weight: 341.77 g/mol ) in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: General Protocol for Treating Primary Cells with this compound
  • Materials:

    • Primary cells in culture

    • Complete cell culture medium appropriate for the primary cell type

    • This compound stock solution (10 mM in DMSO)

    • Vehicle (DMSO)

  • Procedure:

    • Plate primary cells at the desired density in a multi-well plate and allow them to adhere and stabilize overnight.

    • On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for your specific primary cell type.

    • Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound.

    • Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

    • Proceed with the desired downstream analysis (e.g., TNAP activity assay, gene expression analysis, or morphological assessment).

Signaling Pathways and Experimental Workflows

TNAP Signaling in Osteoblasts

Tissue-nonspecific alkaline phosphatase (TNAP) plays a critical role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This process increases the local concentration of inorganic phosphate (Pi), promoting mineralization.

TNAP_Signaling_Osteoblasts cluster_extracellular Extracellular Space cluster_cell Osteoblast ATP ATP PC1 PC-1 ATP->PC1 hydrolyzes PPi Inorganic Pyrophosphate (PPi) Mineralization Bone Mineralization PPi->Mineralization inhibits Pi Inorganic Phosphate (Pi) Pi->Mineralization promotes TNAP TNAP TNAP->PPi hydrolyzes TNAP->Pi produces PC1->PPi produces SBI425 This compound SBI425->TNAP inhibits

Caption: TNAP signaling pathway in osteoblasts and the inhibitory action of this compound.

TNAP Signaling in Cardiac Fibroblasts

In cardiac fibroblasts, TNAP has been implicated in fibrosis. Its expression can be induced by factors like secreted Frizzled-Related Protein 2 (sFRP2), and it may play a role in activating signaling pathways such as TGF-β/Smads and ERK1/2, which are involved in fibrotic processes.

TNAP_Signaling_Fibroblasts sFRP2 sFRP2 TNAP TNAP sFRP2->TNAP induces expression TGFb_ERK TGF-β/Smads & ERK1/2 Pathways TNAP->TGFb_ERK activates Fibrosis Cardiac Fibrosis TGFb_ERK->Fibrosis promotes SBI425 This compound SBI425->TNAP inhibits

Caption: Proposed role of TNAP in cardiac fibroblast activation and fibrosis.

Experimental Workflow for Investigating this compound Effects

A typical workflow for studying the effects of this compound in primary cell culture involves cell culture, treatment with the inhibitor, and subsequent analysis of relevant biological endpoints.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Primary Cell Culture treatment Treatment: - this compound (Dose-Response) - Vehicle Control (DMSO) start->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation tnap_assay TNAP Activity Assay incubation->tnap_assay cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) incubation->cytotoxicity gene_expression Gene Expression (qPCR, Western Blot) incubation->gene_expression morphology Morphological Analysis (Microscopy) incubation->morphology end End: Data Analysis & Interpretation tnap_assay->end cytotoxicity->end gene_expression->end morphology->end

References

Validation & Comparative

A Comparative Guide to SBI-425 and Other Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SBI-425 with other inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP), a critical enzyme in biomineralization and a promising therapeutic target for a range of calcification-related disorders. The following sections present a comprehensive overview of inhibitor performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Introduction to TNAP and Its Inhibition

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that regulates extracellular levels of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[1][2] By hydrolyzing PPi, TNAP plays a crucial role in physiological bone and tooth mineralization.[1] However, aberrant TNAP activity in soft tissues can lead to pathological calcification, a hallmark of various diseases including vascular calcification, pseudoxanthoma elasticum (PXE), and generalized arterial calcification of infancy (GACI).[3][4] Consequently, the inhibition of TNAP has emerged as a promising therapeutic strategy to prevent or mitigate ectopic calcification.[1][3]

Performance Comparison of TNAP Inhibitors

The development of TNAP inhibitors has evolved from non-specific compounds to highly potent and selective molecules. This section provides a quantitative comparison of this compound against other notable TNAP inhibitors.

InhibitorChemical ClassPotency (IC50)Selectivity over other AP Isoforms (IAP, PLAP)Oral BioavailabilityKey Findings from In Vivo Studies
This compound Aryl Sulfonamide16 nM [5]High (>80 µM for IAP and PLAP)[3]Good to excellent in rodents[3]- Significantly reduces vascular calcification in warfarin-induced rat models.[6]- Attenuates ectopic mineralization in a mouse model of PXE.[4]- Prevents medial arterial calcification and improves survival in a CKD-MBD mouse model.[7]
Levamisole Imidazothiazole~20 µM[8]Non-specific; inhibits other phosphatases.[8][9]YesWeak binding capacity and not entirely selective for TNAP.[9]
MLS-0038949 ArylsulfonamidePotent and selective for TNAP over IAP.[10]Selective for TNAP over IAP.[10]Modest pharmacokinetic properties.[10]Reduced calcification in in-vitro studies with vascular smooth muscle cells.[10]
Theophylline MethylxanthineWeak binding[3]Weak and non-specific.[3]YesHistorically used, but with low potency and lack of selectivity.

In Vivo Efficacy of this compound

Preclinical studies in various animal models have demonstrated the significant in vivo efficacy of this compound in preventing pathological calcification.

Animal ModelThis compound DosageKey OutcomesReference
Warfarin-induced vascular calcification in rats10 mg/kg/day (daily)- 71.4% reduction in aortic calcium content.[6][6]
Abcc6-/- mouse model of PXE75 mg/kg/day (in diet)- 61% reduction in plasma TNAP activity.- 58% reduction in muzzle skin mineralization.[4][4]
CKD-MBD mouse model10 and 30 mg/kg/day (gavage)- Nearly halted the formation of medial arterial calcification.- 100% survival in treated groups vs. 57.1% in vehicle group.[7][7]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the context of TNAP inhibition, the following diagrams illustrate the primary signaling pathway involving TNAP and a typical workflow for the discovery and validation of TNAP inhibitors.

TNAP_Signaling_Pathway ATP ATP ENPP1 ENPP1 ATP->ENPP1 PPi Inorganic Pyrophosphate (PPi) ENPP1->PPi Hydrolysis TNAP TNAP PPi->TNAP PPi->Inhibition Inhibits Pi Inorganic Phosphate (Pi) TNAP->Pi Hydrolysis Hydroxyapatite Hydroxyapatite Formation & Mineralization Pi->Hydroxyapatite Inhibition->Hydroxyapatite SBI425 This compound SBI425->TNAP Inhibits

TNAP's role in pyrophosphate hydrolysis and mineralization.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation HTS High-Throughput Screening (Luminescent/Colorimetric Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Potency, Selectivity, ADME) Hit_ID->Lead_Opt Animal_Model Disease Animal Model (e.g., CKD, PXE mice) Lead_Opt->Animal_Model Candidate Selection Treatment Treatment with Inhibitor (e.g., this compound) Animal_Model->Treatment Efficacy_Eval Efficacy Evaluation (e.g., Micro-CT, Histology, Biochemical Assays) Treatment->Efficacy_Eval

References

A Comparative Guide to SBI-425 and Levamisole for Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two key inhibitors of tissue-nonspecific alkaline phosphatase (TNAP): the novel compound SBI-425 and the established anthelmintic drug, levamisole. This document is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Comparison of Inhibitor Performance

The following table summarizes the key quantitative parameters for this compound and levamisole as TNAP inhibitors. This compound demonstrates significantly higher potency and selectivity for TNAP compared to levamisole.

ParameterThis compoundLevamisoleReference(s)
Chemical Class Aryl SulfonamideImidazothiazole[1]
Potency (IC50) 16 nM~20 µM[2][3]
Inhibition Constant (Ki) Not Specified~21.4 µM[4]
Mode of Inhibition Not SpecifiedUncompetitive[5]
Selectivity Highly selective for TNAP over other alkaline phosphatase isozymes (IAP and PLAP)Non-specific, also inhibits other phosphatases[1]

Signaling Pathway of TNAP in Vascular Calcification

Tissue-nonspecific alkaline phosphatase plays a crucial role in vascular calcification by hydrolyzing extracellular pyrophosphate (ePPi), a potent inhibitor of mineralization. The reduction of ePPi allows for the deposition of calcium phosphate crystals in the extracellular matrix of blood vessels, leading to vascular stiffening and cardiovascular complications. Inhibition of TNAP is a therapeutic strategy to prevent this pathological calcification.

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibitors Inhibitors ePPi ePPi (Inhibitor of Mineralization) TNAP TNAP ePPi->TNAP Substrate Pi Pi (Inorganic Phosphate) CaP Calcium Phosphate Crystal Deposition Pi->CaP Promotes TNAP->Pi Hydrolysis Mineralization Vascular Calcification CaP->Mineralization SBI425 This compound SBI425->TNAP Inhibits Levamisole Levamisole Levamisole->TNAP Inhibits

Caption: TNAP-mediated hydrolysis of ePPi and its inhibition.

Experimental Protocols

In Vitro TNAP Inhibition Assay (Colorimetric)

This protocol describes a common method for determining the inhibitory activity of compounds against TNAP using the chromogenic substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human TNAP

  • Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Test Inhibitors: this compound and levamisole dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution: 3 M NaOH

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of this compound and levamisole in the assay buffer.

  • Enzyme Addition: In a 96-well plate, add a solution of TNAP in assay buffer to each well.

  • Inhibitor Addition: Add the test inhibitor dilutions to the respective wells. Include a positive control (a known concentration of levamisole) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well.

  • Data Acquisition: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical workflow for the comparative evaluation of two enzyme inhibitors.

Inhibitor_Comparison_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis and Comparison Reagents Prepare Reagents: - TNAP Enzyme - Assay Buffer - pNPP Substrate - this compound & Levamisole Stocks SerialDilutions Prepare Serial Dilutions of this compound and Levamisole Reagents->SerialDilutions PlateSetup Set up 96-well Plate: - Enzyme - Inhibitor Dilutions - Controls (Positive & Negative) SerialDilutions->PlateSetup Preincubation Pre-incubate at Room Temperature PlateSetup->Preincubation ReactionStart Initiate Reaction with pNPP Preincubation->ReactionStart Incubation Incubate for a Defined Time ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop Readout Measure Absorbance at 405 nm ReactionStop->Readout InhibitionCurve Generate Dose-Response Curves Readout->InhibitionCurve IC50 Calculate IC50 Values for Both Inhibitors InhibitionCurve->IC50 Comparison Compare Potency, Selectivity, and Mode of Inhibition IC50->Comparison Selectivity Perform Selectivity Assays (e.g., against IAP, PLAP) Selectivity->Comparison ModeOfInhibition Determine Mode of Inhibition (Kinetic Studies) ModeOfInhibition->Comparison

Caption: Workflow for comparing TNAP inhibitors.

Conclusion

For researchers requiring a highly potent and selective inhibitor of TNAP for in vitro and in vivo studies, this compound is the superior choice.[1][2] Its nanomolar potency and high selectivity for TNAP over other alkaline phosphatase isozymes minimize the potential for off-target effects.[1] Levamisole, while a well-established TNAP inhibitor, exhibits significantly lower potency and a lack of specificity, which should be considered when interpreting experimental results.[3] The uncompetitive mode of inhibition of levamisole is a known characteristic, whereas the mode of inhibition for this compound has not been specified in the reviewed literature. The provided experimental protocol and workflow offer a robust framework for the direct comparison of these and other TNAP inhibitors in a laboratory setting.

References

A Head-to-Head Comparison of TNAP Inhibitors: SBI-425 vs. MLS-0038949

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular tools for studying and potentially treating disorders related to ectopic calcification, tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a critical therapeutic target. Two prominent inhibitors, SBI-425 and MLS-0038949, have been instrumental in advancing our understanding of TNAP's role in pathophysiology. This guide provides a comprehensive comparison of these two compounds, offering researchers, scientists, and drug development professionals an objective overview of their performance, supported by available experimental data.

Introduction to the Compounds

Both this compound and MLS-0038949 are potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), an enzyme pivotal in skeletal mineralization and implicated in vascular calcification.[1][2] While both compounds target the same enzyme, they possess distinct characteristics that make them suitable for different research applications. MLS-0038949 was identified as a potent and selective TNAP inhibitor, primarily utilized in in vitro settings.[3][4] Subsequently, this compound was developed as a potent, selective, and orally bioavailable TNAP inhibitor, making it well-suited for in vivo studies.[3][5]

Quantitative Performance Comparison

The inhibitory potency and selectivity are crucial parameters for evaluating the efficacy and potential off-target effects of enzyme inhibitors. The following table summarizes the key quantitative data for this compound and MLS-0038949.

ParameterThis compoundMLS-0038949Reference
Target Enzyme Tissue-Nonspecific Alkaline Phosphatase (TNAP)Tissue-Nonspecific Alkaline Phosphatase (TNAP)[2][6]
IC50 Value 16 nM190 nM[2][6]
Selectivity Highly selective for TNAP over IAP and PLAP (>80 µM) and a panel of 35 other targets (<10 µM).No significant activity against Intestinal AP (IAP) and Placental AP (PLAP) (IC50 > 100 µM).[2][5]
Bioavailability Orally bioavailable.Modest pharmacokinetic properties, primarily for in vitro use.[3][5]

Mechanism of Action and Signaling Pathways

This compound and MLS-0038949 exert their effects by inhibiting TNAP, which plays a crucial role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization.[1] By inhibiting TNAP, these compounds increase the levels of extracellular PPi, thereby preventing pathological soft-tissue calcification.[5]

Studies with this compound have revealed its impact on various signaling pathways. In a rat model of warfarin-induced arterial calcification, treatment with this compound was associated with the downregulation of inflammatory pathways, such as acute phase response signaling, and steroid/glucose nuclear receptor signaling (LXR/RXR).[7] Concurrently, it led to the upregulation of mitochondrial metabolic pathways, including the TCA cycle and fatty acid β-oxidation.[7]

The signaling pathways directly modulated by MLS-0038949 are less extensively characterized in the available literature, with research primarily focusing on its direct inhibitory effect on TNAP to prevent calcification in vitro.[3]

TNAP_Inhibition_Pathway cluster_inhibitors TNAP Inhibitors cluster_pathway Downstream Effects SBI_425 This compound TNAP TNAP SBI_425->TNAP inhibit Inflammation Inflammatory Signaling (e.g., Acute Phase Response) SBI_425->Inflammation downregulates Metabolism Mitochondrial Metabolism (TCA Cycle, β-oxidation) SBI_425->Metabolism upregulates MLS_0038949 MLS-0038949 MLS_0038949->TNAP inhibit ePPi Extracellular Pyrophosphate (ePPi) TNAP->ePPi hydrolyzes Calcification Vascular Calcification TNAP->Calcification promotes ePPi->Calcification inhibits

Simplified signaling pathway of TNAP inhibition by this compound and MLS-0038949.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies that have been employed to characterize these inhibitors.

In Vitro TNAP Inhibition Assay (IC50 Determination)

A common method for determining the IC50 value of TNAP inhibitors involves a colorimetric assay using a substrate that produces a detectable signal upon hydrolysis by TNAP.

Objective: To determine the concentration of the inhibitor required to reduce TNAP activity by 50%.

Materials:

  • Recombinant human TNAP

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.5, containing MgCl2 and ZnCl2)

  • Test compounds (this compound or MLS-0038949) at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed concentration of recombinant human TNAP to each well of the 96-well plate.

  • Add the different concentrations of the test compounds to the respective wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Plot the percentage of TNAP inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

experimental_workflow start Start prepare_reagents Prepare Reagents: - TNAP Enzyme - pNPP Substrate - Assay Buffer - Test Compounds (Serial Dilutions) start->prepare_reagents plate_setup Plate Setup: - Add TNAP to wells - Add test compounds prepare_reagents->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add pNPP substrate pre_incubation->reaction_initiation incubation Incubate (e.g., 30-60 min at 37°C) reaction_initiation->incubation reaction_stop Stop Reaction: Add NaOH incubation->reaction_stop read_plate Measure Absorbance (405 nm) reaction_stop->read_plate data_analysis Data Analysis: - Plot % inhibition vs. [Inhibitor] - Calculate IC50 read_plate->data_analysis end End data_analysis->end

Workflow for in vitro TNAP inhibition assay.
In Vivo Efficacy in a Mouse Model of Vascular Calcification

The oral bioavailability of this compound allows for its evaluation in animal models of disease.

Objective: To assess the in vivo efficacy of this compound in preventing vascular calcification.

Animal Model: A mouse model of chronic kidney disease-mineral bone disorder (CKD-MBD) induced by a high-adenine and high-phosphate diet is often used.[8]

Procedure:

  • Induce CKD-MBD in mice through the specialized diet.

  • Divide the mice into a control group (receiving vehicle) and a treatment group (receiving this compound orally at a specified dose, e.g., 10 or 30 mg/kg/day).[8]

  • Administer the treatment for a defined period (e.g., several weeks).

  • Monitor the health of the animals and collect blood samples periodically to measure relevant biomarkers (e.g., plasma phosphate, alkaline phosphatase activity).

  • At the end of the study, euthanize the animals and harvest tissues of interest (e.g., aorta).

  • Analyze the extent of vascular calcification using methods such as Alizarin Red S staining or micro-computed tomography (µCT).

  • Perform histological and molecular analyses on the tissues to investigate the underlying mechanisms.

Conclusion

Both this compound and MLS-0038949 are valuable research tools for investigating the role of TNAP in health and disease. MLS-0038949 serves as a potent and selective inhibitor for in vitro studies, aiding in the elucidation of cellular mechanisms. This compound, with its enhanced potency and excellent oral bioavailability, represents a significant advancement, enabling the exploration of TNAP inhibition in preclinical in vivo models of disease. The choice between these two compounds will ultimately depend on the specific experimental needs of the researcher. The more extensive characterization of this compound's effects on downstream signaling pathways and its proven in vivo efficacy currently position it as a more versatile tool for translational research.

References

A Comparative Analysis of SBI-425 and Genetic TNAP Knockout in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of Tissue-Nonspecific Alkaline Phosphatase (TNAP): pharmacological inhibition using the potent and selective inhibitor SBI-425, and genetic ablation through TNAP knockout mouse models. This analysis is supported by experimental data to objectively evaluate the efficacy and outcomes of each approach.

Introduction

Tissue-nonspecific alkaline phosphatase (TNAP) is a critical enzyme in various physiological processes, most notably in bone mineralization and the regulation of extracellular pyrophosphate (PPi) levels.[1] Dysregulation of TNAP activity is implicated in a range of pathologies, including vascular calcification and the rare genetic disorder hypophosphatasia.[1][2] Understanding the precise roles of TNAP is paramount for developing effective therapeutic strategies. Both the pharmacological inhibitor this compound and genetic TNAP knockout models serve as invaluable tools in this endeavor, each with distinct advantages and limitations.

This compound is an orally bioavailable and potent inhibitor of TNAP with an IC50 of 16 nM.[3] It offers the ability to study the effects of TNAP inhibition in a controlled and reversible manner. In contrast, genetic TNAP knockout (Alpl-/- or Akp2-/-) mice provide a model of complete and lifelong TNAP deficiency, mimicking the severe infantile form of hypophosphatasia.[4] This guide will delve into a comparative analysis of these two approaches, focusing on their effects on bone mineralization, vascular calcification, and other key physiological parameters.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies utilizing either this compound or genetic TNAP knockout models. It is important to note that the data are compiled from different studies and experimental conditions may vary.

ParameterThis compound TreatmentGenetic TNAP KnockoutCitation
Plasma TNAP Activity >75% inhibition 8 hours post-dose (10 mg/kg)<1% of wild-type activity[5][6]
Vascular Calcification (Aortic Calcium Content) Significantly reduced (e.g., from 3.84 to 0.70 mg/g tissue in a rat model)Not a primary model for studying the prevention of induced vascular calcification[7]
Bone Mineralization Decreased bone formation rate and mineral apposition rateSeverely impaired, leading to rickets and osteomalacia[5][8]
Plasma Pyrophosphate (PPi) IncreasedSignificantly elevated[6][9]
Plasma Pyridoxal-5'-Phosphate (PLP) Not consistently reported to be significantly altered with short-term useSignificantly elevated[6][10]
Survival Improved in models of CKD-MBD and vascular calcificationPostnatal death within weeks without intervention[9][11]

Experimental Protocols

Assessment of Vascular Calcification in a Warfarin-Induced Rat Model (this compound)

This protocol is a generalized representation based on published studies.[7]

  • Animal Model: Male Wistar rats are administered a diet containing 0.30% warfarin to induce vascular calcification.

  • This compound Administration: this compound is administered daily by oral gavage at a dose of 10 mg/kg body weight for a period of 7 weeks. A vehicle control group receives the vehicle (e.g., 0.5% methylcellulose) on the same schedule.

  • Tissue Harvesting: At the end of the treatment period, rats are euthanized, and the aorta and other relevant arteries are dissected.

  • Quantification of Calcification:

    • Calcium Content: A portion of the aorta is weighed and then hydrolyzed. The calcium content is determined using a colorimetric assay (e.g., o-cresolphthalein complexone method) and normalized to tissue weight.

    • Histological Analysis: Aortic sections are stained with Von Kossa to visualize mineral deposits. The percentage of calcified area is quantified using image analysis software.

  • Bone Histomorphometry: Tibias are collected for analysis of bone formation rate and mineral apposition rate using calcein double labeling.

Analysis of Bone Mineralization in TNAP Knockout Mice

This protocol is a generalized representation based on published studies.[8][11]

  • Animal Model: TNAP knockout (Alpl-/-) mice and wild-type littermates are used. Due to the severe phenotype and early mortality, studies are typically conducted on neonatal or young mice.

  • Genotyping: DNA is extracted from tail biopsies for PCR-based genotyping to confirm the Alpl-/- status.

  • Histological Analysis of Bone:

    • Tissue Preparation: Mice are euthanized, and long bones (e.g., femur, tibia) are dissected and fixed in formalin.

    • Decalcified Staining: For general morphology, bones are decalcified and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to observe the growth plate and overall bone structure.

    • Undecalcified Staining: For mineralization analysis, bones are embedded in a resin (e.g., methyl methacrylate), and sections are stained with Von Kossa to identify mineralized tissue and counterstained with a cellular stain (e.g., toluidine blue).

  • Biochemical Analysis:

    • Plasma Collection: Blood is collected via cardiac puncture to measure plasma levels of TNAP activity, PPi, and PLP using specific assays.

    • TNAP Activity Assay: Plasma or tissue homogenates are incubated with a chromogenic substrate (e.g., p-nitrophenyl phosphate), and the rate of color development is measured spectrophotometrically.

Signaling Pathways and Mechanisms of Action

TNAP-Mediated Mineralization Pathway

Tissue-Nonspecific Alkaline Phosphatase (TNAP) plays a crucial role in bone mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This process increases the local concentration of inorganic phosphate (Pi), promoting the deposition of hydroxyapatite in the bone matrix.

TNAP_Mineralization_Pathway cluster_extracellular Extracellular Space PPi Inorganic Pyrophosphate (PPi) TNAP TNAP PPi->TNAP Hydrolysis Hydroxyapatite Hydroxyapatite Crystal Formation PPi->Hydroxyapatite Inhibits Pi Inorganic Phosphate (Pi) Pi->Hydroxyapatite Promotes TNAP->Pi

Caption: TNAP's role in promoting bone mineralization by hydrolyzing PPi.

Disruption of Mineralization by this compound and TNAP Knockout

Both this compound and genetic TNAP knockout lead to an accumulation of extracellular PPi, which in turn inhibits bone mineralization.

Disrupted_Mineralization_Pathway cluster_intervention Intervention cluster_extracellular Extracellular Consequence SBI425 This compound TNAP TNAP SBI425->TNAP Inhibits TNAP_KO Genetic TNAP Knockout TNAP_KO->TNAP Abolishes PPi_accum PPi Accumulation Mineralization_inhib Inhibited Mineralization PPi_accum->Mineralization_inhib Leads to TNAP_VitaminB6_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular PLP_extra Pyridoxal-5'-Phosphate (PLP) TNAP TNAP PLP_extra->TNAP Dephosphorylation Pyridoxal Pyridoxal TNAP->Pyridoxal Pyridoxal_intra Pyridoxal Pyridoxal->Pyridoxal_intra Transport PLP_intra PLP (active co-enzyme) Pyridoxal_intra->PLP_intra Phosphorylation Neurotransmitter Neurotransmitter Synthesis PLP_intra->Neurotransmitter Required for

References

A Comparative Analysis of SBI-425 and Other Modulators of Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SBI-425, a potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with other therapeutic alternatives for the management of vascular calcification. The information presented is supported by experimental data to aid researchers and drug development professionals in their evaluation of potential therapeutic strategies.

Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. It is a complex, actively regulated process resembling bone formation. A key enzyme in this process is tissue-nonspecific alkaline phosphatase (TNAP), which promotes calcification by hydrolyzing pyrophosphate (PPi), a potent inhibitor of mineralization. This compound has emerged as a promising therapeutic agent by directly targeting TNAP. This guide will compare its efficacy and mechanism of action with other compounds that modulate vascular calcification through different pathways.

Comparative Efficacy of Anti-Calcification Agents

The following table summarizes the quantitative data from various studies on the effects of this compound and alternative agents on vascular calcification.

Therapeutic AgentModel SystemKey FindingsReference
This compound Warfarin-induced vascular calcification rat modelSignificantly reduced aortic calcium content (Vehicle: 3.84 ± 0.64 mg/g vs. This compound: 0.70 ± 0.23 mg/g).[1]
CKD mouse modelDrastically halted medial arterial calcification, confirmed by reduced aortic calcification volume and calcium content.[2]
Bisphosphonates (Alendronate) Warfarin-induced artery calcification rat modelInhibited the increase in carotid artery calcification by 50% at a dose of 0.025 mg/kg/day.[3]
Vitamin K Meta-analysis of Randomized Controlled TrialsSlowed the progression of coronary artery calcification (CAC) scores [MD= -17.37, 95% CI (-34.18, -0.56)].[4]
Sodium Thiosulfate Uremic rat modelPrevented aortic wall calcification; almost 75% of untreated uremic rats showed aortic calcification, whereas none was observed in the treated group.[5]
Meta-analysis of clinical trials in hemodialysis patientsAttenuated the progression of coronary artery calcification (Agatston scores MD: -241.27) and iliac artery calcification (MD: -382.00).[6][7]
Magnesium In vitro and in vivo studiesPrevents high phosphate-induced vascular smooth muscle cell calcification.[8]
Observational study in humansHigher serum magnesium levels are associated with a lower risk of coronary artery calcification.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vivo Models of Vascular Calcification

1. Warfarin-Induced Vascular Calcification in Rats

  • Objective: To induce medial artery calcification.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Administer a diet containing warfarin (e.g., 0.3 mg/g) and vitamin K1 (e.g., 1.5 mg/g) for a specified period (e.g., 4-7 weeks) to induce calcification.

    • The control group receives a standard diet.

    • Administer the test compound (e.g., this compound, bisphosphonates) or vehicle to the treatment and control groups, respectively, throughout the study period.

    • At the end of the study, euthanize the animals and harvest the aorta and other relevant tissues.

    • Assess the degree of calcification using methods such as Alizarin Red S staining or measurement of tissue calcium content.

2. Chronic Kidney Disease (CKD) Mouse Model of Vascular Calcification

  • Objective: To mimic the vascular calcification observed in patients with CKD.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Induce CKD through methods such as a 5/6 nephrectomy or a diet containing adenine (e.g., 0.2%).[10][11][12][13]

    • Place the mice on a high-phosphate diet (e.g., 0.9-2%) to accelerate calcification.[10][13]

    • Administer the test compound or vehicle to the treatment and control groups.

    • Monitor kidney function and serum biochemistry throughout the study.

    • After a defined period (e.g., 16 weeks), harvest the cardiovascular tissues for calcification analysis.

In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
  • Objective: To assess the direct effect of compounds on the calcification of vascular smooth muscle cells.

  • Cell Culture:

    • Isolate primary vascular smooth muscle cells from rat or human aortas.[14]

    • Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Calcification Induction:

    • Once the cells reach confluence, switch to a calcification medium containing elevated levels of phosphate (e.g., 2-3 mM) and/or calcium.[15][16]

    • Incubate the cells in the calcification medium for a period of 7-14 days, with regular medium changes.

    • Treat the cells with the test compound or vehicle during the calcification period.

  • Quantification of Calcification:

    • Stain the cells with Alizarin Red S to visualize calcium deposits.[17][18]

    • To quantify calcification, extract the Alizarin Red S stain using a solution like 10% acetic acid and measure the absorbance.[18]

    • Alternatively, decalcify the cell layer with an acid (e.g., 0.6 N HCl) and measure the calcium content of the supernatant using a colorimetric assay such as the o-cresolphthalein complexone method.[16][19]

Calcification Staining and Quantification Methods

1. Alizarin Red S Staining

  • Principle: Alizarin Red S binds to calcium salts to form a red-orange complex, allowing for the visualization of calcified nodules.[17][18]

  • Procedure:

    • Fix the cells or tissue sections with a suitable fixative (e.g., 4% paraformaldehyde).

    • Rinse with distilled water.

    • Stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 5-30 minutes.[17][18]

    • Wash with distilled water to remove excess stain.

    • Visualize under a microscope.

2. o-Cresolphthalein Complexone Calcium Assay

  • Principle: In an alkaline solution, o-cresolphthalein complexone forms a purple complex with calcium, and the absorbance of this complex is proportional to the calcium concentration.[19][20][21]

  • Procedure:

    • Prepare a protein-free sample by acid precipitation or use a decalcified supernatant from cell cultures or tissues.

    • Mix the sample with the o-cresolphthalein complexone reagent.

    • Measure the absorbance at a wavelength of 570-590 nm.[19][20]

    • Calculate the calcium concentration based on a standard curve.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways involved in vascular calcification and the mechanisms by which this compound and other agents exert their effects.

G cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell ATP ATP PPi Pyrophosphate (PPi) (Inhibitor) ATP->PPi ENPP1 Pi Phosphate (Pi) (Promoter) PPi->Pi TNAP Hydroxyapatite Hydroxyapatite (Calcification) PPi->Hydroxyapatite Inhibits Pi->Hydroxyapatite OsteogenicTranscriptionFactors Osteogenic Transcription Factors (e.g., Runx2) Pi->OsteogenicTranscriptionFactors Upregulates Ca Calcium (Ca) Ca->Hydroxyapatite TNAP TNAP VSMCPhenotype VSMC Phenotypic Switch to Osteoblast-like Cells OsteogenicTranscriptionFactors->VSMCPhenotype VSMCPhenotype->TNAP Increases Expression

Caption: The central role of TNAP in promoting vascular calcification.

G cluster_alternatives Mechanisms of Alternative Anti-Calcification Agents cluster_targets Therapeutic Targets Bisphosphonates Bisphosphonates Hydroxyapatite Hydroxyapatite Formation Bisphosphonates->Hydroxyapatite Inhibits VitaminK Vitamin K MGP Matrix Gla Protein (MGP Activation) VitaminK->MGP Activates SodiumThiosulfate Sodium Thiosulfate CalciumChelation Calcium Chelation SodiumThiosulfate->CalciumChelation Promotes Magnesium Magnesium Magnesium->Hydroxyapatite Inhibits VSMCTransdifferentiation VSMC Transdifferentiation Magnesium->VSMCTransdifferentiation Inhibits MGP->Hydroxyapatite Inhibits

Caption: Diverse mechanisms of action of alternative anti-calcification agents.

G cluster_sbi425 This compound Mechanism of Action SBI425 This compound TNAP TNAP SBI425->TNAP Inhibits PPi_hydrolysis PPi Hydrolysis to Pi SBI425->PPi_hydrolysis Blocks TNAP->PPi_hydrolysis ePPi_levels Increased Extracellular Pyrophosphate (ePPi) Calcification Vascular Calcification ePPi_levels->Calcification Inhibits

Caption: this compound inhibits TNAP, leading to increased PPi and reduced calcification.

This guide provides a comparative overview of this compound and other agents for the treatment of vascular calcification. The data presented herein is intended to serve as a resource for researchers and professionals in the field of drug development. Further investigation into the long-term efficacy and safety of these compounds is warranted.

References

Comparative Analysis of SBI-425: A Potent and Selective TNAP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals on the Cross-reactivity of SBI-425 with other Phosphatases

This compound is a potent and orally bioavailable small molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP) with a reported IC50 of 16 nM.[1][2] Its primary mechanism of action involves the inhibition of TNAP-mediated hydrolysis of extracellular pyrophosphate (PPi), a key regulator of mineralization. This guide provides a comprehensive comparison of this compound's cross-reactivity against other phosphatases, supported by available experimental data and detailed protocols for relevant assays.

High Selectivity Against Other Alkaline Phosphatases

This compound demonstrates a high degree of selectivity for TNAP over other members of the alkaline phosphatase family. In comparative assays, the IC50 values for intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP) were found to be greater than 80 µM, indicating a selectivity of over 5000-fold for TNAP.[3]

Cross-reactivity Profile Against a Broader Panel of Targets

To further assess its specificity, this compound was evaluated in a Eurofins/Ricerca Hit Profiling screen against a panel of 35 diverse molecular targets. At a concentration of 10 µM, this compound showed no significant cross-reactivity with the assessed targets.[3] The only notable off-target activity observed was a modest inhibition of CYP3A4, with an IC50 value greater than 30 µM.[3]

Quantitative Comparison of this compound Activity

Enzyme TargetIC50 ValueReference
Tissue-Nonspecific Alkaline Phosphatase (TNAP) 16 nM [1][2]
Intestinal Alkaline Phosphatase (IAP)> 80 µM[3]
Placental Alkaline Phosphatase (PLAP)> 80 µM[3]
CYP3A4> 30 µM[3]
Panel of 35 other targetsNo significant activity at 10 µM[3]

Signaling Pathway of TNAP in Vascular Calcification

TNAP plays a crucial role in the process of vascular calcification by regulating the balance between inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and inorganic phosphate (Pi), a promoter of mineralization. Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) generates PPi from extracellular ATP. TNAP then hydrolyzes PPi into two molecules of Pi, thereby promoting the deposition of calcium phosphate crystals (hydroxyapatite) in the extracellular matrix of blood vessels.

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate PPi Pyrophosphate (PPi) (Inhibitor) TNAP TNAP PPi->TNAP Substrate Calcification Vascular Calcification PPi->Calcification Inhibits Pi Phosphate (Pi) (Promoter) Pi->Calcification Promotes ENPP1->PPi Generates TNAP->Pi Hydrolyzes to SBI425 This compound SBI425->TNAP Inhibits Experimental_Workflow cluster_pNPP pNPP Assay cluster_WBA Whole Blood Assay p1 Prepare Reagents (Buffer, this compound, TNAP, pNPP) p2 Incubate this compound with TNAP p1->p2 p3 Initiate reaction with pNPP p2->p3 p4 Incubate at 37°C p3->p4 p5 Measure Absorbance at 405 nm p4->p5 w1 Incubate Whole Blood with this compound w2 Separate Plasma w1->w2 w3 Initiate reaction with pNPP w2->w3 w4 Incubate at 37°C w3->w4 w5 Measure Absorbance at 405 nm w4->w5

References

Comparative Guide to SBI-425 and Other TNAP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of SBI-425, a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, with other relevant compounds used in TNAP research. The information is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to assist in the selection and application of these inhibitors.

Mechanism of Action and Signaling Pathway

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that hydrolyzes extracellular inorganic pyrophosphate (ePPi), a potent inhibitor of mineralization. By reducing ePPi levels, TNAP facilitates the deposition of hydroxyapatite crystals, a process essential for bone mineralization but pathological in soft tissues. This compound and other TNAP inhibitors block this activity, leading to an increase in ePPi levels and subsequent prevention of soft-tissue calcification.

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space eATP eATP ePPi ePPi (Mineralization Inhibitor) eATP->ePPi NPP1 Pi Pi (Inorganic Phosphate) ePPi->Pi Hydrolysis Mineralization Soft Tissue Calcification ePPi->Mineralization Inhibits Pi->Mineralization TNAP TNAP TNAP->ePPi SBI425 This compound SBI425->TNAP Inhibits

Caption: The signaling pathway of TNAP in soft tissue calcification and the inhibitory action of this compound.

Quantitative Comparison of TNAP Inhibitors

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to a vehicle control and other TNAP inhibitors.

Table 1: In Vitro Potency of TNAP Inhibitors

CompoundChemical ClassPotency (IC50)SelectivityMode of Inhibition
This compound Aryl Sulfonamide16 nM[1]High selectivity for TNAP over other alkaline phosphatase isozymes (IAP and PLAP)[2]Not specified
Levamisole Imidazothiazole~20 µM[3]Non-specific, also inhibits other phosphatases[3]Uncompetitive[3]
Theophylline MethylxanthineLower potency than levamisoleKnown to inhibit the liver isoenzyme of alkaline phosphatase more strongly than the intestinal or placental isoenzymes[3]Non-competitive[3]
MLS-0038949 ArylsulfonamidePotent TNAP inhibitorSelective for TNAP over IAPNot specified

Table 2: In Vivo Efficacy of this compound vs. Vehicle Control in a Rat Model of Vascular Calcification

Treatment GroupAortic Calcium Content (mg calcium/g wet tissue)
Vehicle3.84 ± 0.64
This compound (10 mg/kg/day)0.70 ± 0.23
Data from a warfarin-induced vascular calcification model in rats.[2]

Table 3: In Vivo Pharmacodynamic Effect of this compound in Mice

Time Post-Dose (10 mg/kg oral)Plasma TNAP Activity Inhibition (%)
8 hours>75%
24 hours~50%
Data from a single oral dose administration in mice.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Colorimetric TNAP Inhibition Assay

This assay measures the enzymatic activity of TNAP by detecting the production of a colored product, p-nitrophenol, from the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human TNAP

  • Assay Buffer: 1 M Diethanolamine (DEA)-HCl, pH 9.8, containing 1 mM MgCl₂ and 20 µM ZnCl₂[3]

  • Substrate: p-Nitrophenyl phosphate (pNPP)[3]

  • Test inhibitors (e.g., this compound, levamisole) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add a solution of TNAP in assay buffer to each well.

  • Add the test inhibitor dilutions to the respective wells. Include a positive control (e.g., levamisole) and a negative control (vehicle, e.g., DMSO).

  • Pre-incubate the plate at room temperature for 15-30 minutes.

  • Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Incubate the plate at room temperature for 60 minutes.[3]

  • Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

  • Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Vascular Calcification Model

This protocol describes a common in vivo model to assess the efficacy of TNAP inhibitors in preventing vascular calcification.

Animal Model:

  • Male Wistar rats (or other appropriate rodent model)

Induction of Vascular Calcification:

  • Administer a diet containing warfarin and vitamin K1 to induce vascular calcification.

Treatment:

  • Prepare the vehicle control solution consisting of 1% ethanol, 0.3% sodium hydroxide, and 98.97% dextrose (5% dissolved in PBS).

  • Dissolve this compound in the vehicle solution to the desired concentration (e.g., for a 10 mg/kg/day dose).

  • Administer the vehicle or this compound solution to the animals daily via intraperitoneal injection or oral gavage for the duration of the study.

Assessment of Calcification:

  • At the end of the study, sacrifice the animals and harvest the aorta.

  • Quantify the calcium content in the aortic tissue using a colorimetric assay (e.g., o-cresolphthalein complexone method).

  • Perform histological analysis of aortic sections stained with Von Kossa to visualize calcified areas.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and validation of TNAP inhibitors.

TNAP_Inhibitor_Screening_Workflow cluster_workflow TNAP Inhibitor Discovery Workflow start Start hts High-Throughput Screening (e.g., Luminescent Assay) start->hts hit_id Hit Identification hts->hit_id hit_val Hit Validation (e.g., Colorimetric Assay) hit_id->hit_val lead_opt Lead Optimization (Medicinal Chemistry) hit_val->lead_opt in_vivo In Vivo Efficacy Studies (e.g., Vascular Calcification Model) lead_opt->in_vivo end Candidate Drug in_vivo->end

Caption: A generalized workflow for the discovery and development of novel TNAP inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of TNAP, demonstrating significant efficacy in both in vitro and in vivo models of soft tissue calcification. Its superior potency compared to older, non-selective inhibitors like levamisole makes it a valuable tool for research and a promising candidate for therapeutic development. The experimental protocols and comparative data presented in this guide are intended to facilitate further investigation into the role of TNAP in health and disease and the potential of its inhibitors.

References

A Comparative Guide to the Reproducibility of SBI-425 Experimental Results in Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of SBI-425, a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP), against other known TNAP inhibitors. The information presented herein is intended to assist researchers in reproducing and expanding upon the experimental findings related to this compound in the context of vascular calcification.

Introduction

Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. Tissue-nonspecific alkaline phosphatase (TNAP) has been identified as a key enzyme in this process. TNAP hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, thereby promoting the formation of hydroxyapatite crystals in the vascular wall. This compound has emerged as a highly potent and selective small molecule inhibitor of TNAP, showing promise in preclinical models of vascular calcification. This guide summarizes the available quantitative data for this compound and compares it with other TNAP inhibitors, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparison of TNAP Inhibitors

The following tables summarize the available quantitative data for this compound and alternative TNAP inhibitors.

Table 1: In Vitro Potency of TNAP Inhibitors

InhibitorChemical ClassIC50 (TNAP)SelectivityMode of Inhibition
This compound Aryl sulfonamide16 nM[1]High selectivity for TNAP over other alkaline phosphatase isozymes.[2]Not specified
MLS-0038949 ArylsulfonamidePotent and selective for TNAP over IAP.[3]Selective for TNAP.[3]Not specified
Levamisole Imidazothiazole~20 µMNon-specific, also inhibits other phosphatases.Uncompetitive
Theophylline MethylxanthineLower potencyKnown to inhibit the liver isoenzyme of alkaline phosphatase more strongly than the intestinal or placental isoenzymes.Non-competitive

Table 2: In Vivo Efficacy of TNAP Inhibitors in Rodent Models of Vascular Calcification

InhibitorAnimal ModelDosageKey Findings
This compound Warfarin-induced vascular calcification in rats10 mg/kg/day for 7 weeks- Aortic calcium content reduced from 3.84 ± 0.64 to 0.70 ± 0.23 mg/g wet tissue.[2][4]
This compound TNAP-overexpressing mice10 mg/kg/day- Significantly increased median life expectancy from 44 to 68 days in male mice.[5]- Improved cardiac hypertrophy.[5]
Levamisole MOVAS-1 cell calcification in vitro1 mM- Significant reduction in calcium deposition.
Theophylline Not availableNot available- Limited in vivo data available for vascular calcification models.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproducibility of findings.

In Vitro TNAP Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of compounds against TNAP using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human TNAP

  • Assay Buffer: 1.5 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • p-Nitrophenyl phosphate (pNPP) substrate solution (10 mM)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the TNAP enzyme solution to each well.

  • Add 50 µL of the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., levamisole).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 3 M NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Quantification of Vascular Calcification in Animal Models

This protocol outlines the induction of vascular calcification in a rat model using warfarin and the subsequent quantification of calcium deposition.

Animal Model:

  • Warfarin-induced vascular calcification in rats.

Procedure:

  • Induction of Calcification: Administer warfarin (e.g., 0.3 mg/g in feed) and a high-phosphate diet to induce vascular calcification over a period of several weeks.

  • Treatment: Administer the test compound (e.g., this compound at 10 mg/kg/day) or vehicle control to the animals for the duration of the study.

  • Tissue Harvest: At the end of the study, euthanize the animals and harvest the aorta and other relevant vascular tissues.

  • Calcium Quantification (o-cresolphthalein complexone method):

    • Lyophilize and weigh the dried vascular tissue.

    • Hydrolyze the tissue in 6 M HCl at 95°C for 24 hours.

    • Neutralize the samples with 6 M NaOH.

    • Use a commercial calcium colorimetric assay kit (e.g., based on the o-cresolphthalein complexone method) to measure the calcium content in the tissue hydrolysates.

    • Normalize the calcium content to the dry tissue weight (mg calcium/g dry tissue).

  • Histological Analysis (Alizarin Red S Staining):

    • Fix the vascular tissue in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 2-5 minutes.[3][6][7]

    • Wash with distilled water and dehydrate through a series of ethanol concentrations and xylene.

    • Mount the coverslips and visualize the calcium deposits (stained red/orange) under a microscope.

    • Quantify the calcified area using image analysis software.

Mandatory Visualization

Signaling Pathway of TNAP in Vascular Calcification

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_inhibitor Pharmacological Intervention ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis PPi Pyrophosphate (PPi) (Calcification Inhibitor) TNAP TNAP PPi->TNAP Hydrolysis Hydroxyapatite Hydroxyapatite (Vascular Calcification) PPi->Hydroxyapatite Inhibits Pi Inorganic Phosphate (Pi) (Calcification Promoter) Pi->Hydroxyapatite Promotes TNAP->Pi ENPP1->PPi SBI425 This compound SBI425->TNAP Inhibits

Caption: TNAP's role in promoting vascular calcification by hydrolyzing the inhibitor PPi.

Experimental Workflow for Screening TNAP Inhibitors

TNAP_Inhibitor_Screening start Start: Compound Library primary_screen Primary Screening (High-Throughput Assay, e.g., pNPP) start->primary_screen hit_identification Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response secondary_assays Secondary Assays (Selectivity, Mechanism of Action) dose_response->secondary_assays in_vivo_testing In Vivo Efficacy Testing (Animal Models of Vascular Calcification) secondary_assays->in_vivo_testing lead_optimization Lead Optimization in_vivo_testing->lead_optimization end End: Candidate Drug lead_optimization->end

Caption: A typical workflow for the discovery and validation of novel TNAP inhibitors.

References

A Comparative Guide to TNAP Inhibitor SBI-425 and Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the tissue-nonspecific alkaline phosphatase (TNAP) inhibitor SBI-425 with other notable alternatives. Designed for researchers, scientists, and drug development professionals, this document compiles quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate an objective evaluation of these compounds.

Introduction to TNAP Inhibition

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in the regulation of extracellular inorganic pyrophosphate (ePPi) levels. By hydrolyzing ePPi, a potent inhibitor of mineralization, TNAP plays a crucial role in physiological bone and tooth development. However, dysregulation of TNAP activity in soft tissues can lead to pathological calcification, a hallmark of various cardiovascular and rare diseases. Inhibition of TNAP has emerged as a promising therapeutic strategy to prevent or mitigate ectopic calcification by increasing local ePPi concentrations.

Comparative Analysis of TNAP Inhibitors

This section provides a head-to-head comparison of this compound and its alternatives based on their biochemical potency and in vivo efficacy.

Biochemical Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound and its alternatives against TNAP.

CompoundTNAP IC50 (nM)Selectivity
This compound 16[1][2][3]Selective for TNAP over a panel of 35 other targets.[2]
DS-1211 3.4[4]>400-fold selectivity over intestinal and placental alkaline phosphatases.[4]
MLS-0038949 5.19[5]Selective for TNAP.
Levamisole ~20,000 (20 µM)[6]Non-selective, also inhibits other phosphatases.[7]
In Vivo Efficacy in Vascular Calcification Models

The therapeutic potential of TNAP inhibitors is primarily evaluated in animal models of vascular calcification. The table below compares the in vivo efficacy of this compound and its alternatives in preclinical studies.

CompoundAnimal ModelDosing RegimenKey Findings
This compound Warfarin-induced vascular calcification in rats10 mg/kg/day, daily for 7 weeksSignificantly reduced vascular calcification in the aorta and peripheral arteries.[8]
Chronic Kidney Disease-Mineral Bone Disorder (CKD-MBD) in mice10 and 30 mg/kg/dayNearly completely inhibited the development of medial arterial calcification and increased survival.[2][9][10]
TNAP-overexpressing mice10 mg/kg/dayReduced aortic calcification and cardiac hypertrophy, and extended lifespan.[11]
DS-1211 Phase I and II Clinical Trials in humansSingle and multiple ascending dosesWell-tolerated with dose-dependent inhibition of alkaline phosphatase activity and increases in plasma PPi.
Levamisole In vitro MOVAS-1 cell calcification0.01-1 mMDose-dependent inhibition of calcification.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of research findings.

TNAP Inhibition Assay (Colorimetric)

This assay is commonly used to determine the IC50 of TNAP inhibitors.

Materials:

  • Recombinant human TNAP

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 1 M Diethanolamine, pH 9.8, with 0.5 mM MgCl2)

  • Test compounds (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a solution of TNAP to each well of the 96-well plate.

  • Add the test compound dilutions to the respective wells.

  • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.

  • Initiate the reaction by adding the pNPP substrate.

  • After a defined incubation period, stop the reaction (e.g., by adding NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.[8]

Warfarin-Induced Vascular Calcification Model in Rats

This in vivo model is used to evaluate the efficacy of TNAP inhibitors in preventing arterial calcification.

Procedure:

  • Male rats are typically used for this model.

  • Vascular calcification is induced by administering a diet containing warfarin (e.g., 0.30%) and often supplemented with vitamin K1 to prevent bleeding complications.[8]

  • The test compound (e.g., this compound at 10 mg/kg/day) or vehicle is administered daily via oral gavage for a specified period (e.g., 7 weeks).[8]

  • At the end of the study, animals are euthanized, and tissues such as the aorta and peripheral arteries are collected.

  • Calcification is quantified by measuring the calcium content in the tissues and by histological analysis (e.g., Von Kossa staining).[8]

Chronic Kidney Disease (CKD) Model in Mice

This model mimics the conditions of CKD-induced vascular calcification.

Procedure:

  • CKD can be induced in mice through surgical procedures like 5/6 nephrectomy or by feeding a diet containing adenine (e.g., 0.2%) to induce renal failure.[1]

  • The diet is often supplemented with high phosphate to accelerate calcification.

  • The test compound or vehicle is administered to the animals for a defined duration.

  • Vascular calcification in the aorta and other arteries is assessed using methods similar to the warfarin-induced model.

Visualizing Molecular Pathways and Experimental Processes

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.

SBI425_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell Membrane ePPi ePPi (Inorganic Pyrophosphate) TNAP TNAP ePPi->TNAP Hydrolysis Calcification Pathological Calcification ePPi->Calcification Inhibits Pi Pi (Inorganic Phosphate) Pi->Calcification Promotes TNAP->Pi SBI425 This compound SBI425->TNAP Inhibition Experimental_Workflow_TNAP_Inhibitor cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development HTS High-Throughput Screening Hit_Validation Hit Validation & IC50 Determination HTS->Hit_Validation Selectivity Selectivity Profiling Hit_Validation->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3

References

Independent Validation of SBI-425: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitor, SBI-425, with alternative therapeutic strategies. Supported by experimental data, this document outlines the mechanism of action, summarizes key quantitative findings, and details relevant experimental protocols to aid in the evaluation of this compound for preclinical and clinical research.

Executive Summary

This compound is a potent and selective inhibitor of Tissue-Nonspecific Alkaline Phosphatase (TNAP), an enzyme pivotal in regulating mineralization processes.[1] Dysregulation of TNAP activity is implicated in the pathophysiology of various disorders characterized by ectopic calcification, such as Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD) and Pseudoxanthoma Elasticum (PXE). Preclinical studies have demonstrated the efficacy of this compound in mitigating vascular and soft tissue calcification in animal models of these diseases. This guide provides a comparative analysis of this compound against established and emerging alternative therapies for CKD-MBD and PXE, supported by a review of the available scientific literature.

Mechanism of Action of this compound

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme that hydrolyzes extracellular pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi). An excess of TNAP activity leads to a decrease in the PPi/Pi ratio, promoting the deposition of calcium phosphate crystals in soft tissues. This compound acts by directly inhibiting the enzymatic activity of TNAP, thereby increasing the local concentration of PPi and preventing pathological calcification.

SBI425_Mechanism cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis PPi Pyrophosphate (PPi) (Calcification Inhibitor) ENPP1->PPi Generates TNAP TNAP PPi->TNAP Substrate Calcification Ectopic Calcification PPi->Calcification Inhibits Pi Inorganic Phosphate (Pi) (Calcification Promoter) Pi->Calcification Promotes TNAP->Pi Hydrolyzes SBI425 This compound SBI425->TNAP Inhibits

Caption: Mechanism of this compound in inhibiting ectopic calcification.

Comparative Analysis: this compound vs. Alternative Therapies

Chronic Kidney Disease-Mineral and Bone Disorder (CKD-MBD)

CKD-MBD is a systemic disorder characterized by abnormalities in mineral and bone metabolism, leading to vascular calcification and increased cardiovascular mortality.

Therapeutic StrategyMechanism of ActionReported Efficacy (Preclinical/Clinical)Key Limitations & Side Effects
This compound TNAP inhibition, increasing PPi levels.Preclinical: Significantly reduced aortic and peripheral artery calcification in rat models of warfarin-induced vascular calcification.[2]Preclinical: Potential for impairing physiological bone mineralization at high doses.[2]
Phosphate Binders (e.g., Sevelamer, Lanthanum Carbonate)Bind dietary phosphate in the gastrointestinal tract, reducing its absorption.Clinical: Lower serum phosphate levels. Sevelamer may lower all-cause mortality compared to calcium-based binders.[3][4]Gastrointestinal side effects (nausea, constipation).[3] No definitive evidence for reduction in cardiovascular events.[3]
Vitamin D Analogs (e.g., Calcitriol, Paricalcitol)Suppress parathyroid hormone (PTH) secretion.Clinical: Effective in reducing elevated PTH levels.[2][5]Risk of hypercalcemia and hyperphosphatemia, which may promote vascular calcification.[2][5]
Calcimimetics (e.g., Cinacalcet, Etelcalcetide)Increase the sensitivity of the calcium-sensing receptor on the parathyroid gland to extracellular calcium, thereby decreasing PTH secretion.Clinical: Effectively lower PTH, serum calcium, and phosphate levels.[6][7][8]Hypocalcemia, nausea, and vomiting are common side effects.[7][9]
Pseudoxanthoma Elasticum (PXE)

PXE is a rare genetic disorder caused by mutations in the ABCC6 gene, leading to reduced circulating PPi and progressive calcification of elastic fibers in the skin, eyes, and cardiovascular system.

Therapeutic StrategyMechanism of ActionReported Efficacy (Preclinical/Clinical)Key Limitations & Side Effects
This compound TNAP inhibition, increasing PPi levels.Preclinical: Reduced muzzle skin calcification by 58% in a mouse model of PXE (Abcc6-/- mice).[10]Not yet tested in clinical trials for PXE.
Dietary and Lifestyle Modifications Management of cardiovascular risk factors.Clinical: May slow the progression of cardiovascular complications.Does not address the underlying mechanism of calcification.
Anti-VEGF Injections (e.g., Bevacizumab, Aflibercept)Inhibit vascular endothelial growth factor to treat choroidal neovascularization.Clinical: Standard of care for preserving vision in PXE patients with ocular complications.Invasive administration (intravitreal injection), potential for ocular side effects.
Surgical Interventions Excision of excess, lax skin.Clinical: Can improve cosmetic appearance of skin lesions.Does not prevent the progression of skin manifestations.

Experimental Protocols

In Vivo Study Workflow for this compound Efficacy in a Warfarin-Induced Vascular Calcification Model

This workflow outlines a typical preclinical study to evaluate the efficacy of this compound in a rat model of warfarin-induced arterial calcification.

SBI425_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Induce vascular calcification in rats (e.g., Warfarin administration) Grouping Randomize animals into groups: - Vehicle Control - this compound Treatment Animal_Model->Grouping Treatment Daily administration of this compound or vehicle (e.g., 10 mg/kg/day, intraperitoneally for 7 weeks) Grouping->Treatment Blood_Sampling Collect blood samples for biochemical analysis (e.g., Plasma TNAP activity, PPi levels) Treatment->Blood_Sampling Tissue_Harvesting Harvest aorta and peripheral arteries Blood_Sampling->Tissue_Harvesting Histology Perform Von Kossa staining on aortic sections Tissue_Harvesting->Histology Quantification Quantify calcification area and calcium content Histology->Quantification Data_Analysis Statistical analysis of results Quantification->Data_Analysis

Caption: Experimental workflow for in vivo validation of this compound.

Key Experimental Methodologies

1. Measurement of TNAP Activity in Plasma:

  • Principle: This assay quantifies the enzymatic activity of TNAP by measuring the hydrolysis of a chromogenic or fluorogenic substrate.

  • Protocol Outline:

    • Collect blood samples in appropriate anticoagulant tubes and prepare plasma by centrifugation.

    • Add a known volume of plasma to a reaction buffer containing a TNAP substrate (e.g., p-nitrophenyl phosphate for colorimetric assay or a dioxetane-based substrate for chemiluminescent assay).[11]

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Measure the change in absorbance or luminescence over time using a plate reader.

    • Calculate TNAP activity based on the rate of substrate conversion, often normalized to the protein concentration of the plasma sample.

2. Quantification of Arterial Calcification (Von Kossa Staining):

  • Principle: Von Kossa staining is a histological technique used to visualize calcium deposits in tissue sections. The silver nitrate in the staining solution reacts with the phosphate in calcium phosphate deposits, and under light, the silver is reduced to metallic silver, appearing as black deposits.

  • Protocol Outline:

    • Fix harvested aortic tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut thin sections (e.g., 4-5 microns) and mount on slides.

    • Deparaffinize and rehydrate the tissue sections.

    • Incubate the sections in a silver nitrate solution under a UV lamp or a bright light.[12][13]

    • Rinse the slides and remove unreacted silver with sodium thiosulfate.[12][13]

    • Counterstain with a nuclear stain (e.g., Nuclear Fast Red) to visualize cell nuclei.[12][13]

    • Dehydrate the sections and mount with a coverslip.

    • Capture images using a microscope and quantify the black-stained calcified area using image analysis software.

3. Measurement of Plasma Pyrophosphate (PPi) Levels:

  • Principle: An enzymatic assay utilizing ATP sulfurylase to convert PPi into ATP, which is then quantified using a luciferase-based bioluminescence reaction.[14]

  • Protocol Outline:

    • Collect blood samples into tubes containing an anticoagulant that does not interfere with the assay (e.g., EDTA).[14]

    • Prepare platelet-free plasma by centrifugation.

    • Add the plasma sample to a reaction mixture containing ATP sulfurylase and adenosine 5'-phosphosulfate.

    • The generated ATP is then measured by adding a luciferase/luciferin reagent and quantifying the resulting light emission with a luminometer.[14]

    • A standard curve with known PPi concentrations is used to determine the PPi concentration in the plasma samples.[15]

Conclusion

This compound presents a promising therapeutic approach for disorders characterized by ectopic calcification by directly targeting the underlying enzymatic driver, TNAP. Its mechanism of action, focused on restoring the balance of the potent mineralization inhibitor PPi, offers a distinct advantage over existing therapies for CKD-MBD and a novel strategy for the currently untreatable aspects of PXE. The preclinical data summarized in this guide demonstrate the potential of this compound to significantly reduce pathological calcification. Further research, including well-designed clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in human patients. This guide provides a foundational resource for researchers to design and interpret future studies aimed at independently validating and expanding upon these initial findings.

References

A Meta-Analysis of SBI-425: A Potent TNAP Inhibitor for Vascular Calcification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality. Tissue-nonspecific alkaline phosphatase (TNAP) has emerged as a key therapeutic target due to its critical role in hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of mineralization. SBI-425 has been identified as a highly potent and selective TNAP inhibitor with excellent oral bioavailability and in vivo efficacy in preventing vascular calcification in various preclinical models. This guide presents a comparative analysis of this compound against other TNAP inhibitors, namely MLS-0038949 and the non-specific inhibitor levamisole, supported by experimental data and detailed protocols.

Comparative Performance of TNAP Inhibitors

The following tables summarize the in vitro potency, pharmacokinetic properties, and in vivo efficacy of this compound and its comparators.

Table 1: In Vitro Potency against TNAP
CompoundIC50 (PPi Assay)IC50 (Whole Blood Assay)SelectivityReference
This compound 16 nM105 nM>80 µM against IAP and PLAP[1]
MLS-0038949 190 nMNot ReportedNo significant activity against IAP and PLAP (>100 µM)
Levamisole ~20 µMNot ReportedNon-specific[2]

IAP: Intestinal Alkaline Phosphatase; PLAP: Placental Alkaline Phosphatase.

Table 2: Pharmacokinetic Profile of this compound in Rodents
ParameterValueSpeciesDosingReference
Clearance Low to very lowMouse2 mg/kg IV[3]
Half-life (t1/2) GoodMouse2 mg/kg IV[3]
Oral Bioavailability Good to excellentMouse10 mg/kg PO[3]
Oral Exposure (AUC) >800 µg.hr/mLMouse10 mg/kg PO[3]
In Vivo TNAP Inhibition >75% at 8h, ~50% at 24h (plasma)Mouse10 mg/kg PO[3]

Pharmacokinetic data for MLS-0038949 is limited, with studies noting its modest pharmacokinetic properties as a reason for the development of this compound.[4]

Table 3: In Vivo Efficacy in Animal Models of Vascular Calcification
CompoundAnimal ModelDosing RegimenKey FindingsReference
This compound Warfarin-induced vascular calcification (Rat)10 mg/kg/day for 7 weeksSignificantly reduced calcium content in the aorta (3.84±0.64 to 0.70±0.23 mg/g) and peripheral arteries.[1]
This compound CKD-MBD mouse model10 and 30 mg/kg/day for 6 weeksDrastically halted medial arterial calcification formation.[5]
Levamisole In vitro MOVAS-1 cell calcification1 mMSignificant reduction in calcium deposition.[6]

Experimental Protocols

In Vitro TNAP Inhibition Assay (PPi Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against TNAP using inorganic pyrophosphate (PPi) as a substrate.

Materials:

  • Recombinant TNAP enzyme

  • Inorganic pyrophosphate (PPi) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed concentration of recombinant TNAP to each well of the microplate.

  • Add the serially diluted test compounds to the wells.

  • Initiate the enzymatic reaction by adding a fixed concentration of PPi to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.

  • Read the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Whole Blood TNAP Inhibition Assay

This ex vivo assay measures the inhibition of endogenous TNAP activity in a more physiologically relevant matrix.

Materials:

  • Freshly collected whole blood (e.g., from mice or humans)

  • Test compounds dissolved in DMSO

  • Substrate for TNAP (e.g., p-nitrophenyl phosphate - pNPP or a chemiluminescent substrate)

  • Assay buffer

  • 96-well or 384-well plates

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Prepare serial dilutions of the test compound.

  • Dispense a small volume of whole blood or plasma into the wells of the plate.

  • Add the serially diluted test compounds to the wells and incubate for a short period.

  • Initiate the reaction by adding the TNAP substrate.

  • Incubate at 37°C for a defined period.

  • Measure the product formation. For pNPP, measure the absorbance at 405 nm. For a chemiluminescent substrate, measure the light output.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the PPi assay.[7]

In Vivo Warfarin-Induced Vascular Calcification Model (Rat)

This model is used to evaluate the efficacy of compounds in preventing vascular calcification.[1]

Animals:

  • Male Wistar rats

Procedure:

  • Induce vascular calcification by administering a diet containing warfarin (e.g., 0.3%) and vitamin K1.

  • Concurrently, treat the animals daily with the test compound (e.g., this compound at 10 mg/kg) or vehicle via oral gavage or intraperitoneal injection for a specified duration (e.g., 7 weeks).

  • At the end of the treatment period, euthanize the animals and harvest the aorta and other relevant arteries.

  • Quantify the extent of calcification by:

    • Measuring the calcium content of the tissues using a colorimetric assay (e.g., o-cresolphthalein complexone method).

    • Histological analysis of tissue sections stained with von Kossa to visualize calcium deposits.

Signaling Pathways

TNAP-Mediated Vascular Calcification

Tissue-nonspecific alkaline phosphatase (TNAP) plays a pivotal role in the process of vascular calcification by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. In vascular smooth muscle cells (VSMCs), various pathological stimuli can lead to their transdifferentiation into osteoblast-like cells, which is characterized by the upregulation of TNAP. This increase in TNAP activity leads to a localized decrease in PPi levels and an increase in inorganic phosphate (Pi), creating a pro-calcific environment.

TNAP_Signaling cluster_extracellular Extracellular Space ATP ATP NPP1 NPP1 ATP->NPP1 PPi Inorganic Pyrophosphate (PPi) Pi Inorganic Phosphate (Pi) HA Hydroxyapatite Crystal Formation (Calcification) PPi->HA Pi->HA Promotes Adenosine Adenosine TNAP TNAP Adenosine->TNAP NPP1->PPi produces AMP AMP NPP1->AMP produces TNAP->PPi CD73 CD73 CD73->Adenosine produces AMP->CD73 substrate for

Caption: TNAP hydrolyzes PPi, a key inhibitor of calcification.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a TNAP inhibitor like this compound in a preclinical model of vascular calcification.

Experimental_Workflow start Animal Model Selection (e.g., Warfarin-induced) induction Induction of Vascular Calcification start->induction treatment Treatment Initiation (this compound vs. Vehicle) induction->treatment monitoring Monitoring (e.g., Body Weight, Health) treatment->monitoring endpoint Endpoint Reached (e.g., 7 weeks) monitoring->endpoint euthanasia Euthanasia & Tissue Harvest (Aorta, Arteries) endpoint->euthanasia analysis Analysis of Calcification euthanasia->analysis quant Quantitative Calcium Measurement analysis->quant histo Histological Staining (von Kossa) analysis->histo data Data Analysis & Interpretation quant->data histo->data

Caption: Workflow for in vivo testing of TNAP inhibitors.

Conclusion

The meta-analysis of the available research indicates that this compound is a highly promising therapeutic agent for the treatment of vascular calcification. Its high potency, selectivity, and excellent oral bioavailability, combined with demonstrated in vivo efficacy in relevant animal models, position it as a superior candidate compared to earlier TNAP inhibitors like MLS-0038949 and non-specific agents such as levamisole. The detailed experimental protocols and understanding of the underlying TNAP signaling pathway provided in this guide offer a solid foundation for further research and development in this critical area of cardiovascular medicine. Future studies involving direct, head-to-head comparisons with other emerging TNAP inhibitors will be crucial for definitively establishing the clinical potential of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Effects of SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo effects of SBI-425, a potent and selective inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). The information presented is supported by experimental data to aid in the evaluation of this compound for research and therapeutic development.

At a Glance: In Vitro vs. In Vivo Efficacy of this compound

ParameterIn VitroIn Vivo
Primary Target Tissue-Nonspecific Alkaline Phosphatase (TNAP)Tissue-Nonspecific Alkaline Phosphatase (TNAP)
Observed Effect Inhibition of TNAP enzymatic activityInhibition of plasma TNAP activity, reduction of vascular calcification, and effects on bone mineralization.
Potency (IC50) 16 nM for TNAP[1]-
Dosage Not Applicable10-30 mg/kg/day (rodent models)[2][3]
Key Outcomes Reduced hydrolysis of pyrophosphate (PPi) and other TNAP substratesPrevention of arterial calcification, increased survival in a CKD mouse model, and alterations in bone formation rate.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

In Vitro Data: Potency and Selectivity of this compound
TargetIC50SelectivityReference
Tissue-Nonspecific Alkaline Phosphatase (TNAP)16 nMHighly selective over other alkaline phosphatases (IAP and PLAP) and a panel of 35 other targets.[5][1]
In Vivo Data: Efficacy of this compound in a Rat Model of Vascular Calcification

A study utilizing a warfarin-induced model of arterial media calcification in rats demonstrated the in vivo efficacy of this compound.

ParameterVehicle ControlThis compound (10 mg/kg/day)% ChangeReference
Aortic Calcium Content (mg/g wet tissue) 3.84 ± 0.640.70 ± 0.23↓ 81.8%[4][6]
Carotid Artery Calcium Content (mg/g wet tissue) 1.46 ± 0.320.28 ± 0.04↓ 80.8%[6]
Femoral Artery Calcium Content (mg/g wet tissue) 1.80 ± 0.320.43 ± 0.12↓ 76.1%[6]
Bone Formation Rate (µm³/µm²/day) Significantly higher than this compound treatedSignificantly decreased compared to vehicle[2][4][6]
Mineral Apposition Rate (µm/day) Significantly higher than this compound treatedSignificantly decreased compared to vehicle[2][4][6]

Signaling Pathway and Experimental Workflow Visualizations

TNAP Signaling Pathway and Inhibition by this compound

Tissue-nonspecific alkaline phosphatase (TNAP) plays a crucial role in regulating mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation. This compound selectively inhibits TNAP, leading to an increase in local PPi concentrations and subsequent prevention of pathological calcification.

TNAP_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis PPi Inorganic Pyrophosphate (PPi) ENPP1->PPi TNAP TNAP PPi->TNAP hydrolysis Hydroxyapatite Hydroxyapatite Crystal Formation (Calcification) PPi->Hydroxyapatite inhibits Pi Inorganic Phosphate (Pi) Pi->Hydroxyapatite promotes TNAP->Pi releases SBI425 This compound SBI425->TNAP inhibits Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis Animal_Model Rodent Model (e.g., Warfarin-induced) Treatment_Group This compound Administration (e.g., 10 mg/kg/day) Animal_Model->Treatment_Group Control_Group Vehicle Administration Animal_Model->Control_Group Tissue_Harvest Harvest Aorta and Other Arteries Treatment_Group->Tissue_Harvest Control_Group->Tissue_Harvest Calcium_Quant Calcium Quantification (o-cresolphthalein) Tissue_Harvest->Calcium_Quant Histo_Stain Histological Staining (Alizarin Red S) Tissue_Harvest->Histo_Stain Bone_Analysis Bone Histomorphometry Tissue_Harvest->Bone_Analysis

References

Safety Operating Guide

Navigating the Disposal of SBI-425: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with the potent tissue-nonspecific alkaline phosphatase (TNAP) inhibitor, SBI-425, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols are ultimately dictated by the compound's Safety Data Sheet (SDS) and local regulations, this guide provides essential information and procedural guidance for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions:

Before addressing disposal, it is crucial to handle this compound with care. This compound is intended for research use only and is not for human or veterinary use. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

Summary of this compound Properties

To inform safe handling and disposal decisions, a summary of the known properties of this compound is presented below.

PropertyValue
CAS Number 1451272-71-1
Molecular Formula C₁₃H₁₂ClN₃O₄S
Molecular Weight 341.77 g/mol
Appearance Solid
Solubility Soluble in DMSO
Storage Store at -20°C

Procedural Guidance for the Disposal of this compound

The following steps outline a general, best-practice approach to the disposal of this compound. Crucially, these steps must be cross-referenced with the specific instructions provided in the manufacturer's Safety Data Sheet (SDS) and your institution's environmental health and safety (EHS) guidelines.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as chemical waste.[1][2] It is imperative to segregate this waste at the point of generation to prevent reactions with incompatible chemicals.[2][3]

  • Solid Waste: Collect unused or waste this compound powder, along with any contaminated items like weighing paper or spill cleanup materials, in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions of this compound, typically prepared in DMSO, should be collected in a separate, compatible hazardous waste container. Do not mix this waste with other solvent streams unless permitted by your institution's EHS office.[4][5] Aqueous solutions should be collected separately from organic solvent waste.[6]

  • Empty Containers: The original container of this compound, once empty, should be managed as hazardous waste. If the container held what is classified as an acutely hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[1][6] The defaced, rinsed container may then be disposed of as regular trash, pending institutional policies.[1][7]

Step 2: Proper Waste Containerization and Labeling

Use only appropriate, chemical-resistant containers for waste collection.[8][9] The container must be kept securely closed except when adding waste.[6][8]

All waste containers must be accurately and clearly labeled with a hazardous waste tag provided by your institution's EHS office.[9] The label should include:

  • The full chemical name: "this compound" and the solvent (e.g., "Dimethyl Sulfoxide"). Avoid abbreviations or chemical formulas.[9]

  • The concentration and volume of the waste.

  • The date of waste generation.[9]

  • The associated hazards (to be determined from the SDS).

Step 3: Storage of Chemical Waste

Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[3][8] This area should be at or near the point of waste generation and under the control of laboratory personnel.[8] Ensure that incompatible waste streams are physically segregated.[3]

Step 4: Arrange for Chemical Waste Pickup

Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your EHS department or a certified hazardous waste disposal company.[1][8] Never dispose of this compound or its solutions down the sink or in the regular trash.[1][9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G This compound Disposal Workflow cluster_prep Preparation & Characterization cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste sds Consult Manufacturer's SDS & Institutional EHS Guidelines start->sds ALWAYS First Step classify Classify Waste: Solid, Liquid (DMSO), Aqueous, Labware sds->classify solid_waste Collect Solid Waste in Designated Container classify->solid_waste Solid liquid_waste Collect Liquid Waste in Separate, Compatible Container classify->liquid_waste Liquid labware_waste Collect Contaminated Labware classify->labware_waste Contaminated Labware label_waste Label All Containers Accurately (Contents, Date, Hazards) solid_waste->label_waste liquid_waste->label_waste labware_waste->label_waste store_waste Store in Designated Satellite Accumulation Area (SAA) label_waste->store_waste pickup Arrange for Pickup by EHS or Certified Vendor store_waste->pickup Container Full or Time Limit Reached end End: Compliant Disposal pickup->end

References

Personal protective equipment for handling SBI-425

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of SBI-425, a potent and selective tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. This document offers a direct, procedural framework for the operational use and disposal of this compound, designed to be your preferred resource for laboratory safety and chemical handling.

Quantitative Data Summary

The following table summarizes the key quantitative information for this compound.

PropertyValueReference
CAS Number 1451272-71-1[1][2]
Molecular Formula C₁₃H₁₂ClN₃O₄S[1][2][3]
Molecular Weight 341.77 g/mol [2][3]
Purity ≥98%[1]
Formulation A solid[1]
Solubility Soluble in DMSO[1]
IC₅₀ 0.016 µM for TNAP[3]

Personal Protective Equipment (PPE)

Standard laboratory personal protective equipment is mandatory when handling this compound in its solid form or in solution.

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Body Protection: A standard laboratory coat must be worn.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural steps for the safe handling of this compound from receipt to use.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and date received.

3.2. Preparation of Stock Solutions

  • Work Area: All handling of solid this compound and preparation of solutions must be conducted within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of solid this compound using an analytical balance.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the solid in a suitable container. Mix gently until the solid is completely dissolved.

3.3. Experimental Use

  • Dilutions: Perform any necessary dilutions of the stock solution within the chemical fume hood.

  • Labeling: Clearly label all prepared solutions with the chemical name, concentration, solvent, and date of preparation.

  • Handling: When using solutions of this compound, continue to wear all required personal protective equipment.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh paper, and pipette tips, in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused solutions and solvent rinses in a separate, sealed, and clearly labeled hazardous liquid waste container.

4.2. Container Management

  • Use containers that are compatible with the chemical waste.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated secondary containment area to prevent spills.

4.3. Final Disposal

  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of any this compound waste down the drain or in the regular trash.[4]

Emergency Procedures

5.1. Spills

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Notify your supervisor and the institutional EHS office.

  • Contain: If the spill is small and you are trained to do so, contain the spill using appropriate absorbent materials.

  • Clean-up: Wear appropriate PPE and clean the affected area according to your institution's established procedures for chemical spills.

5.2. Personal Exposure

  • Eyes: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Skin: If skin contact occurs, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.

  • Inhalation: If inhaled, move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: If ingested, seek immediate medical attention. Do not induce vomiting unless instructed to do so by a medical professional.

Workflow for Handling this compound

SBI425_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal Receive Receive this compound Store Store in a Cool, Dry Place Receive->Store Weigh Weigh Solid in Fume Hood Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Prepare Working Solutions Dissolve->Dilute Experiment Perform Experiment Dilute->Experiment Segregate_Solid Segregate Solid Waste Experiment->Segregate_Solid Contaminated PPE, Consumables Segregate_Liquid Segregate Liquid Waste Experiment->Segregate_Liquid Unused Solutions, Rinsates Label_Waste Label Waste Containers Segregate_Solid->Label_Waste Segregate_Liquid->Label_Waste Dispose Dispose via EHS Label_Waste->Dispose

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.